molecular formula C8H8FNO3 B1526091 2-Amino-3-fluoro-4-methoxybenzoic acid CAS No. 1180497-45-3

2-Amino-3-fluoro-4-methoxybenzoic acid

Cat. No.: B1526091
CAS No.: 1180497-45-3
M. Wt: 185.15 g/mol
InChI Key: PBKUCGDCMIJIFL-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8FNO3 and its molecular weight is 185.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-fluoro-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-fluoro-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKUCGDCMIJIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Amino-3-fluoro-4-methoxybenzoic acid" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-3-fluoro-4-methoxybenzoic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-3-fluoro-4-methoxybenzoic acid, a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development. Its unique substitution pattern offers a versatile scaffold for creating novel therapeutic agents. This document delves into its core physicochemical properties, predicted spectroscopic profile, synthetic pathways, and safe handling protocols, grounded in established chemical principles and comparative data from related structures.

Introduction: A Scaffold of Pharmaceutical Potential

2-Amino-3-fluoro-4-methoxybenzoic acid is a substituted anthranilic acid derivative. The strategic placement of an amino group, a fluorine atom, a methoxy group, and a carboxylic acid on the benzene ring creates a molecule with a rich and nuanced reactivity profile. Each functional group imparts specific properties that are highly sought after in medicinal chemistry:

  • Fluorine: The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design.[1][2] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups, thereby improving pharmacokinetic properties like membrane permeability and oral bioavailability.[1]

  • Amino and Carboxylic Acid Groups: These groups provide sites for amide bond formation, a fundamental linkage in many pharmaceuticals, and serve as key hydrogen bond donors and acceptors for molecular recognition at biological targets.

  • Methoxy Group: This group can influence solubility and also serves as a hydrogen bond acceptor, contributing to the molecule's interaction with protein targets.

Consequently, this compound is not merely a chemical curiosity but a valuable building block for synthesizing more complex molecules, including potential anti-inflammatory, anti-cancer, and antimicrobial agents.[3][4][5]

Physicochemical and Molecular Properties

The fundamental properties of 2-Amino-3-fluoro-4-methoxybenzoic acid are summarized below. These computed descriptors, primarily sourced from PubChem, provide a foundational understanding of the molecule's characteristics.[6]

PropertyValueSource
IUPAC Name 2-amino-3-fluoro-4-methoxybenzoic acidPubChem[6]
CAS Number 1180497-45-3PubChem[6]
Molecular Formula C₈H₈FNO₃PubChem[6]
Molecular Weight 185.15 g/mol PubChem[6]
Monoisotopic Mass 185.04882128 DaPubChem[6]
Topological Polar Surface Area 72.6 ŲPubChem[6]
Computed XLogP3 1.4PubChem[6]
Hydrogen Bond Donors 2PubChem[6]
Hydrogen Bond Acceptors 4PubChem[6]
Rotatable Bond Count 2PubChem[6]

The positive XLogP3 value suggests a degree of lipophilicity, which is crucial for cell membrane penetration, a key aspect of drug efficacy.

Predicted Spectroscopic Profile

While dedicated experimental spectra for this specific molecule are not widely published, a reliable spectroscopic profile can be predicted based on the known effects of its constituent functional groups and analysis of closely related analogs.[7][8][9] This predictive analysis is an essential tool for researchers in confirming the identity and purity of synthesized material.

Technique Predicted Observations
¹H NMR -COOH: A very broad singlet, typically downfield (>10 ppm). -NH₂: A broad singlet, chemical shift can vary (approx. 4-6 ppm). Aromatic Protons: Two doublets in the range of 6.5-8.0 ppm, showing coupling consistent with their ortho relationship. -OCH₃: A sharp singlet around 3.8-4.0 ppm.[7]
¹³C NMR C=O (Carboxyl): Expected in the 165-175 ppm region. Aromatic Carbons: Six distinct signals between 100-160 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. Carbons attached to oxygen and nitrogen will be significantly shifted downfield.
FT-IR (cm⁻¹) O-H (Carboxyl): A very broad band from 2500-3300 cm⁻¹. N-H (Amine): Two distinct, sharp peaks in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching). C=O (Carboxyl): A strong, sharp absorption around 1680-1710 cm⁻¹. C-O (Methoxy/Aryl Ether): Strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. C-F: A strong absorption in the 1000-1400 cm⁻¹ region.
Mass Spec (EI) Molecular Ion (M⁺): A prominent peak at m/z = 185. Key Fragments: Loss of H₂O (m/z = 167), loss of -COOH (m/z = 140), and subsequent fragmentations corresponding to the loss of CO or CH₃.

Synthesis and Reactivity Insights

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid can be designed starting from commercially available precursors. The following multi-step pathway is proposed, leveraging well-established named reactions common in pharmaceutical synthesis.

Synthetic_Pathway A 3-Fluoro-4-methoxytoluene B 3-Fluoro-4-methoxy-2-nitrotoluene A->B Nitration (HNO₃/H₂SO₄) C 3-Fluoro-4-methoxy-2-nitrobenzoic acid B->C Oxidation (KMnO₄ or CrO₃) D 2-Amino-3-fluoro-4-methoxybenzoic acid C->D Reduction (H₂, Pd/C or Sn/HCl)

Caption: Proposed synthetic workflow for 2-Amino-3-fluoro-4-methoxybenzoic acid.

Causality Behind Experimental Choices:

  • Nitration: The synthesis begins with the regioselective nitration of 3-fluoro-4-methoxytoluene. The methoxy group is a strong ortho-, para-director, while the fluoro group is a weaker ortho-, para-director. The directing effects combine to favor the introduction of the nitro group at the C2 position, ortho to both the fluorine and methoxy groups.

  • Oxidation: The methyl group is then oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is typically employed for this transformation of an alkylbenzene side chain. The reaction is robust and generally high-yielding.

  • Reduction: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[10] Alternatively, metal-acid systems like tin in hydrochloric acid (Sn/HCl) can be used. This step yields the final target compound.

Reactivity Profile

The electronic nature of the aromatic ring is complex. The amino and methoxy groups are strong electron-donating groups, activating the ring towards electrophilic substitution. Conversely, the fluoro and carboxylic acid groups are electron-withdrawing, deactivating the ring. This push-pull electronic environment makes the molecule a versatile substrate for further functionalization.

Safety and Handling

As a research chemical, 2-Amino-3-fluoro-4-methoxybenzoic acid must be handled with appropriate care.

GHS Hazard Classification: [6]

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.

  • Skin Irritation (Warning): Causes skin irritation.

  • Eye Irritation (Warning): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation.

Recommended Laboratory Practices:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin, eyes, and clothing.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][13]

Standard Experimental Protocols

The following are detailed, self-validating protocols for the characterization of 2-Amino-3-fluoro-4-methoxybenzoic acid, designed to ensure data integrity and reproducibility.

General Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Prep Weigh 5-10 mg of Sample Solv Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d₆) Prep->Solv IR FT-IR (ATR Setup) Prep->IR NMR ¹H & ¹³C NMR (400 MHz Spectrometer) Solv->NMR MS LC-MS (ESI Mode) Solv->MS Proc Process & Analyze Spectra NMR->Proc IR->Proc MS->Proc Confirm Confirm Structure & Purity Proc->Confirm

Caption: Standard workflow for spectroscopic characterization of the synthesized compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar compounds and shifts the residual water peak away from analyte signals).

  • Homogenization: Vortex the tube until the sample is completely dissolved. A brief sonication may be required.

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz). Use standard acquisition parameters. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Background Scan: Ensure the ATR crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes to confirm the molecular weight ([M+H]⁺ and [M-H]⁻).

References

A consolidated list of authoritative sources is provided for verification and further reading.

  • PubChem. (n.d.). 2-Amino-3-fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-fluoro-4,6-dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2015). p-Anisic acid Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2025). 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methoxybenzoic acid Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lynch, V. M., & Martin, S. F. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

  • ChemAnalyst. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Wiley. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Michalska, D., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 649-656. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(12), 4811. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Molecular Structure and Conformation of 2-Amino-3-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the molecular structure and conformational landscape of 2-Amino-3-fluoro-4-methoxybenzoic acid, a substituted anthranilic acid derivative of significant interest in medicinal chemistry. As a scaffold, it combines the pharmacologically relevant anthranilic acid core with the unique modulatory properties of fluorine and a methoxy group. Lacking extensive dedicated literature, this guide synthesizes data from analogous systems, theoretical principles, and computational chemistry workflows to build a robust model of its structural behavior. We will explore the dominant conformational preferences dictated by powerful intramolecular hydrogen bonding, analyze the electronic and steric influence of its unique substitution pattern, and present validated protocols for its empirical characterization and computational modeling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this molecule's properties to inform rational drug design and synthesis.

Introduction to 2-Amino-3-fluoro-4-methoxybenzoic Acid

2-Amino-3-fluoro-4-methoxybenzoic acid belongs to the family of anthranilic acids, which are critical building blocks in the synthesis of pharmaceuticals, including anti-inflammatory agents, antivirals, and kinase inhibitors.[1][2] The strategic placement of substituents—an amino group ortho to a carboxylic acid, a fluorine atom at the 3-position, and a methoxy group at the 4-position—creates a molecule with a distinct electronic and steric profile. The introduction of fluorine is a well-established strategy in modern drug discovery to modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[3]

Chemical Identity and Properties

The fundamental properties of this compound, based on available database information, are summarized below. These values provide a baseline for its characterization.

PropertyValueSource
IUPAC Name 2-amino-3-fluoro-4-methoxybenzoic acidPubChem[4]
Molecular Formula C₈H₈FNO₃PubChem[4]
Molecular Weight 185.15 g/mol PubChem[4]
Canonical SMILES COC1=C(C(=C(C=C1)C(=O)O)N)FPubChem[4]
InChI Key PBKUCGDCMIJIFL-UHFFFAOYSA-NPubChem[4]
CAS Number 1180497-45-3PubChem[4]
Predicted XLogP3 1.4PubChem[4]
Hydrogen Bond Donors 2PubChem[4]
Hydrogen Bond Acceptors 4PubChem[4]
Significance in Medicinal Chemistry

The anthranilic acid scaffold is a privileged structure in drug design.[2] The specific combination of substituents in 2-Amino-3-fluoro-4-methoxybenzoic acid suggests its utility in several areas:

  • Enzyme Inhibition: The rigidified conformation, which will be discussed in detail, can present functional groups in a pre-organized manner for optimal binding to enzyme active sites. Fluorinated analogs of anthranilic acid have been explored as inhibitors for targets like MabA in Mycobacterium tuberculosis.[5]

  • Modulation of Physicochemical Properties: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve properties like CNS penetration.[3] The methoxy group can modulate solubility and serve as a hydrogen bond acceptor.

  • Synthetic Intermediate: This molecule is a versatile precursor for the synthesis of more complex heterocyclic systems, such as quinazolines and acridones, which are common motifs in bioactive compounds.[6]

Synthesis and Characterization Strategy

A robust understanding of molecular structure begins with a pure, well-characterized sample. While multiple synthetic routes may exist, a plausible pathway can be derived from established methods for analogous compounds.

Proposed Synthetic Pathway

A logical approach to synthesizing the target molecule would involve the functionalization of a commercially available substituted aniline or isatin. The pathway below illustrates a potential route adapted from known procedures for producing substituted anthranilic acids.[6]

Synthetic_Pathway A Substituted Fluoroisatin B 2-Amino-3-fluoro-4-methoxybenzoic acid A->B Oxidative Cleavage (e.g., H₂O₂, NaOH)

Caption: Proposed synthesis from a fluoroisatin precursor.

Protocol for Spectroscopic Characterization

To confirm the identity and provide initial structural insights, a combination of NMR, IR, and Mass Spectrometry is essential.

  • Rationale: NMR provides the most detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, confirming the connectivity and substitution pattern. The coupling between ¹H, ¹³C, and ¹⁹F nuclei will be definitive.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for benzoic acids as it solubilizes the compound well and allows for the observation of exchangeable protons (NH₂ and COOH).

    • ¹H NMR Acquisition:

      • Acquire a standard ¹H spectrum.

      • Expected Signals: A downfield singlet or broad singlet for the carboxylic acid proton (~11-13 ppm), two distinct signals for the aromatic protons, a singlet for the methoxy group (~3.8-4.0 ppm), and a broad signal for the amino protons.[7] The aromatic signals will show splitting due to H-H and H-F coupling.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Expected Signals: A signal for the carboxyl carbon (~165-170 ppm), distinct signals for the eight aromatic carbons (some of which will be split into doublets due to C-F coupling), and a signal for the methoxy carbon (~55-60 ppm).

    • ¹⁹F NMR Acquisition:

      • Acquire a proton-decoupled ¹⁹F spectrum.

      • Expected Signal: A single resonance, confirming the presence of one unique fluorine environment.

    • 2D NMR Experiments (COSY, HSQC, HMBC): Perform these experiments to unambiguously assign all proton and carbon signals and confirm long-range correlations, for instance, between the methoxy protons and the C4 carbon.

  • Rationale: IR spectroscopy identifies the key functional groups present in the molecule by their characteristic vibrational frequencies. It is particularly useful for observing hydrogen bonding.

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Expected Vibrational Bands:

      • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, indicative of strong hydrogen bonding.

      • N-H Stretches (Amino Group): Two distinct sharp-to-medium bands in the ~3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). The positions may be shifted due to intramolecular hydrogen bonding.[8]

      • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1650-1680 cm⁻¹. Its position lower than the typical ~1710 cm⁻¹ is a strong indicator of conjugation and intramolecular hydrogen bonding.

      • C-O and C-F Stretches: Strong bands in the fingerprint region (below 1300 cm⁻¹).

In-Depth Analysis of Molecular Structure and Conformation

The spatial arrangement of the atoms in 2-Amino-3-fluoro-4-methoxybenzoic acid is dominated by a powerful intramolecular hydrogen bond, which locks the molecule into a largely planar and rigid conformation.

Conformational Isomerism of the Carboxyl Group

For benzoic acids, the carboxyl group can adopt two main planar conformations relative to the benzene ring: cis and trans, defined by the O=C-O-H dihedral angle being ~0° and ~180°, respectively. For most 2-substituted benzoic acids, the cis conformer is significantly more stable.[9] In the case of our target molecule, the cis conformation is required to facilitate the key intramolecular hydrogen bond.

The Dominant Role of Intramolecular Hydrogen Bonding

The defining structural feature of 2-aminobenzoic acid and its derivatives is a strong intramolecular hydrogen bond between one of the N-H protons of the ortho-amino group and the carbonyl oxygen of the carboxylic acid.[10] This interaction forms a stable, planar, six-membered pseudo-ring.

  • Causality: This N-H···O=C bond is highly favorable because it satisfies a hydrogen bond donor (N-H) and acceptor (C=O) in close proximity, leading to significant electronic stabilization. This interaction is stronger than typical intermolecular hydrogen bonds that might otherwise form between molecules.[11] The presence of this bond is expected to significantly restrict the rotation of both the amino and carboxylic acid groups.

Caption: The key intramolecular hydrogen bond forms a stable six-membered ring.

Steric and Electronic Effects of Substituents
  • 3-Fluoro Group: The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which increases the acidity of the carboxylic acid proton and the hydrogen-bond donating capacity of the N-H protons.[12] Sterically, it is relatively small and does not significantly disrupt the planarity established by the hydrogen bond.

  • 4-Methoxy Group: The methoxy group at the para-position exerts a strong electron-donating effect through resonance, pushing electron density into the aromatic ring. This effect can influence the basicity of the amino group and the overall electronic distribution of the molecule.

Computational Modeling of the Conformational Landscape

Where experimental data like single-crystal X-ray diffraction is unavailable, computational chemistry provides a powerful, predictive tool for understanding molecular conformation.[13] Density Functional Theory (DFT) is the method of choice for balancing accuracy and computational cost for molecules of this size.

Rationale for Computational Approach

DFT calculations can accurately predict minimum energy conformations, the relative energies of different conformers, rotational energy barriers, and spectroscopic properties. This allows us to validate the hypotheses made from first principles, such as the stability of the intramolecularly hydrogen-bonded structure.

Protocol for Density Functional Theory (DFT) Calculations

This protocol outlines a self-validating workflow for analyzing the conformational space of the target molecule.

DFT_Workflow cluster_0 Setup & Optimization cluster_1 Conformational Analysis cluster_2 Property Calculation A 1. Build Initial Structure (Intra-H-bonded conformer) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Verify: No imaginary frequencies? C->D Confirms Local Minimum E 4. Potential Energy Surface (PES) Scan (Rotate O=C-O-H dihedral) D->E F 5. Identify Transition State(s) and alternative conformers E->F G 6. Optimize Transition State(s) (e.g., TS Berny algorithm) F->G H 7. Calculate NMR Shifts (GIAO method) G->H I 8. Calculate IR Frequencies G->I J Compare with Experimental Data H->J I->J

Sources

A Technical Guide to 2-Amino-3-fluoro-4-methoxybenzoic Acid: A Versatile Fluorinated Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Anthranilic Acids in Medicinal Chemistry

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] Within the arsenal of fluorinated building blocks, substituted anthranilic acids (2-aminobenzoic acids) represent a particularly valuable class of intermediates. Their bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid handle, enables versatile derivatization and incorporation into a wide array of complex molecular architectures.

This guide focuses on 2-Amino-3-fluoro-4-methoxybenzoic acid , a member of this important class of compounds. We will delve into its chemical identity, physicochemical properties, and its potential as a strategic building block in the synthesis of novel therapeutics. While detailed experimental data for this specific isomer is emerging, we will draw upon the rich context of its isomers and related analogs to provide a comprehensive and practical resource for researchers in the field.

Core Chemical Identity

  • IUPAC Name: 2-amino-3-fluoro-4-methoxybenzoic acid[3]

  • CAS Number: 1180497-45-3[3]

  • Molecular Formula: C₈H₈FNO₃[3]

  • Molecular Weight: 185.15 g/mol [3]

  • Chemical Structure: Chemical structure of 2-Amino-3-fluoro-4-methoxybenzoic acid

    Image Source: PubChem CID 54595881

Physicochemical Properties: A Data-Driven Overview

The precise arrangement of the amino, fluoro, and methoxy substituents on the benzoic acid core imparts a unique set of properties to this molecule. Below is a summary of its known and predicted physicochemical characteristics.

PropertyValue/InformationSource(s)
Molecular Weight 185.15 g/mol PubChem[3]
XLogP3 1.4PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]
Rotatable Bond Count 2PubChem[3]
Solubility While specific quantitative data for this isomer is not readily available in the literature, related compounds such as 4-methoxybenzoic acid are soluble in alcohols and ether, and slightly soluble in hot water.[4] It is anticipated that 2-Amino-3-fluoro-4-methoxybenzoic acid would exhibit solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF.Inferred from related compounds
pKa The pKa of the carboxylic acid is influenced by the electronic effects of the ring substituents. The electron-withdrawing fluorine atom and the electron-donating amino and methoxy groups will modulate the acidity. For comparison, the pKa of 4-methoxybenzoic acid is approximately 4.5.[4]Inferred from related compounds

Spectroscopic Signature: What to Expect

While a publicly available, experimentally-validated spectrum for 2-Amino-3-fluoro-4-methoxybenzoic acid is not available, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of its isomers and related structures.[5]

¹H NMR Spectroscopy (Predicted)
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm.

  • Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons. Its chemical shift can vary depending on the solvent and concentration.

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.

  • Aromatic Protons: Two doublets are expected for the two protons on the aromatic ring, showing coupling to each other and potentially smaller couplings to the fluorine atom.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-COOH): A signal in the range of 165-170 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-donating and electron-withdrawing nature of the substituents.

Synthesis Strategies: A Generalized Approach

A definitive, peer-reviewed synthesis protocol for 2-Amino-3-fluoro-4-methoxybenzoic acid is not prominently available. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible synthetic pathway can be proposed. A common strategy for the synthesis of substituted anthranilic acids involves the functionalization of a suitable precursor followed by the introduction or unmasking of the amino group.

A potential synthetic workflow could involve the following key transformations:

Synthesis_Workflow start Commercially Available Precursor (e.g., substituted fluoronitrobenzoic acid) step1 Functional Group Interconversion (e.g., methoxylation) start->step1 Nucleophilic Aromatic Substitution step2 Reduction of Nitro Group (e.g., catalytic hydrogenation) step1->step2 Standard Reduction Conditions (e.g., Pd/C, H₂) final 2-Amino-3-fluoro-4-methoxybenzoic acid step2->final

Caption: A generalized synthetic workflow for 2-Amino-3-fluoro-4-methoxybenzoic acid.

This generalized scheme highlights a common retrosynthetic approach. The choice of starting material and the specific reaction conditions would require experimental optimization to achieve a good yield and purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples detailing the use of 2-Amino-3-fluoro-4-methoxybenzoic acid are not yet prevalent in the literature, the applications of its close isomers and related fluorinated anthranilic acids provide a strong indication of its potential utility. These compounds are valuable intermediates in the synthesis of a variety of biologically active molecules.[1]

As a Scaffold for Bioactive Molecules

The strategic placement of the amino, fluoro, and methoxy groups on the benzoic acid ring makes this compound an attractive starting point for library synthesis in drug discovery campaigns. The amino and carboxylic acid functionalities serve as versatile handles for amide bond formation, allowing for the construction of diverse chemical libraries to be screened against various biological targets.

For instance, a study on the development of reversible monoacylglycerol lipase (MAGL) inhibitors utilized 2-fluoro-5-methoxybenzoic acid, an isomer of our topic compound, in the synthesis of potent and selective inhibitors.[6] MAGL is a significant therapeutic target in oncology and neurodegenerative diseases. This highlights the potential for isomers of 2-Amino-3-fluoro-4-methoxybenzoic acid to serve as key building blocks for therapeutics targeting the endocannabinoid system.

Modulation of Physicochemical Properties

The incorporation of the 2-Amino-3-fluoro-4-methoxybenzoic acid moiety into a larger molecule can significantly influence its properties:

  • Metabolic Stability: The presence of the fluorine atom can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[2]

  • Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

  • Membrane Permeability: The overall polarity and lipophilicity of the molecule can be fine-tuned by derivatizing the amino and carboxylic acid groups, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-3-fluoro-4-methoxybenzoic acid is associated with the following hazards:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion and Future Outlook

2-Amino-3-fluoro-4-methoxybenzoic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers a valuable tool for chemists to design novel compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. While more research is needed to fully elucidate its synthetic accessibility and specific applications, the established importance of fluorinated anthranilic acids in pharmaceutical development strongly suggests a bright future for this compound. As new synthetic methodologies emerge and our understanding of the role of fluorine in drug design deepens, we can anticipate that 2-Amino-3-fluoro-4-methoxybenzoic acid and its derivatives will find their place in the development of the next generation of therapeutics.

References

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An In-depth Technical Guide to the Synthesis of 2-Amino-3-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-fluoro-4-methoxybenzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of novel pharmaceutical agents and other advanced materials. Its unique substitution pattern, featuring an amino group, a fluorine atom, a methoxy group, and a carboxylic acid moiety, offers multiple points for chemical modification, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of plausible synthetic pathways for this target molecule, detailing starting materials, reaction mechanisms, and step-by-step experimental protocols. The presented routes are designed based on established principles of organic synthesis and aim to provide a practical framework for researchers in the field.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid, starting from commercially available precursors:

  • Pathway A: Commencing with 4-methoxyanthranilic acid, this route involves a key electrophilic fluorination step.

  • Pathway B: Starting with 3-fluoro-4-methoxybenzoic acid, this pathway proceeds through a regioselective nitration followed by reduction.

The selection of a particular pathway may depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.

Pathway A: Synthesis via Ortho-Fluorination of 4-Methoxyanthranilic Acid

This pathway leverages the directing effects of the amino and methoxy groups to introduce a fluorine atom at the desired position on the 4-methoxyanthranilic acid backbone. The strong activating and ortho-, para-directing nature of the amino group is anticipated to favor electrophilic substitution at the C3 position.

Overall Reaction Scheme:

Pathway A start 4-Methoxyanthranilic Acid intermediate 2-Amino-3-fluoro-4-methoxybenzoic acid start->intermediate Electrophilic Fluorination (e.g., Selectfluor™)

Diagram 1: Overall scheme for the synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid starting from 4-methoxyanthranilic acid.

Step 1: Electrophilic Fluorination of 4-Methoxyanthranilic Acid

The introduction of a fluorine atom onto the aromatic ring is achieved through an electrophilic fluorination reaction. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor™ are commonly employed for this purpose[1][2]. The amino group at C2 and the methoxy group at C4 are both activating and ortho, para-directing groups. This electronic preference strongly favors the introduction of the electrophile (F+) at the C3 position, which is ortho to both activating groups.

Experimental Protocol:

  • Reaction Setup: In a fume hood, a solution of 4-methoxyanthranilic acid (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: An electrophilic fluorinating agent, for example, Selectfluor™ (1.1 equivalents), is added portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of water. The aqueous layer is extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Amino-3-fluoro-4-methoxybenzoic acid.

Reagent/SolventMolar Ratio/ConcentrationNotes
4-Methoxyanthranilic Acid1.0 equivStarting material.
Selectfluor™1.1 equivElectrophilic fluorine source.[3][4]
Acetonitrile or Dichloromethane~0.1 MAnhydrous solvent is recommended.
Water-Used for quenching the reaction.
Ethyl Acetate-Extraction solvent.
Brine-For washing the organic layer.
Anhydrous Sodium Sulfate-Drying agent.

Pathway B: Synthesis via Nitration and Reduction of 3-Fluoro-4-methoxybenzoic Acid

This alternative pathway begins with 3-fluoro-4-methoxybenzoic acid and involves a two-step sequence of nitration and subsequent reduction of the nitro group to an amine. The regioselectivity of the nitration is a critical aspect of this route.

Overall Reaction Scheme:

Pathway B start 3-Fluoro-4-methoxybenzoic Acid intermediate1 3-Fluoro-4-methoxy-2-nitrobenzoic Acid start->intermediate1 Nitration (HNO₃, H₂SO₄) final_product 2-Amino-3-fluoro-4-methoxybenzoic acid intermediate1->final_product Reduction (e.g., H₂, Pd/C or Fe, AcOH)

Diagram 2: Overall scheme for the synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid starting from 3-fluoro-4-methoxybenzoic acid.

Step 1: Regioselective Nitration of 3-Fluoro-4-methoxybenzoic Acid

The nitration of 3-fluoro-4-methoxybenzoic acid is directed by the existing substituents. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the fluorine atom (-F) is a deactivating, ortho-, para-director[5][6][7][8]. The carboxylic acid group (-COOH) is a deactivating, meta-director. The powerful ortho-directing effect of the methoxy group is expected to dominate, leading to the preferential introduction of the nitro group at the C2 position.

Experimental Protocol:

  • Reaction Setup: 3-Fluoro-4-methoxybenzoic acid (1 equivalent) is dissolved in concentrated sulfuric acid at 0 °C in a round-bottom flask with vigorous stirring.

  • Nitrating Agent Addition: A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction is stirred at low temperature for a specified time, and its progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration and washed with cold water until the washings are neutral.

  • Purification: The crude 3-fluoro-4-methoxy-2-nitrobenzoic acid is dried and can be further purified by recrystallization if necessary.

Reagent/SolventMolar Ratio/ConcentrationNotes
3-Fluoro-4-methoxybenzoic Acid1.0 equivStarting material.[9][10][11][12]
Concentrated Sulfuric Acid-Solvent and catalyst.
Concentrated Nitric Acid1.1 - 1.5 equivNitrating agent.
Ice/Water-For quenching the reaction and precipitating the product.
Step 2: Reduction of 3-Fluoro-4-methoxy-2-nitrobenzoic Acid

The final step in this pathway is the reduction of the nitro group to an amine. This is a common and well-established transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or reduction with metals in an acidic medium[13][14][15][16].

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: 3-Fluoro-4-methoxy-2-nitrobenzoic acid (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • Hydrogenation: The vessel is connected to a hydrogen source and purged with hydrogen. The reaction is then stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Reaction Monitoring: The consumption of hydrogen is monitored, and the reaction progress is checked by TLC or LC-MS.

  • Work-up: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system can be performed for further purification.

Experimental Protocol (Reduction with Iron):

  • Reaction Setup: 3-Fluoro-4-methoxy-2-nitrobenzoic acid (1 equivalent) and iron powder (3-5 equivalents) are suspended in a mixture of ethanol and acetic acid.

  • Reaction: The mixture is heated to reflux with stirring.

  • Reaction Monitoring: The disappearance of the starting material is monitored by TLC.

  • Work-up: After completion, the reaction mixture is filtered hot to remove the iron salts. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give the crude product, which can be purified by recrystallization.

Reagent/SolventMolar Ratio/ConcentrationNotes
3-Fluoro-4-methoxy-2-nitrobenzoic Acid1.0 equivIntermediate from the previous step.
Method 1: Catalytic Hydrogenation
10% Palladium on Carbon (Pd/C)5-10 mol%Catalyst.[14]
Hydrogen (H₂)1-3 atmReducing agent.
Ethanol or Methanol~0.1 MSolvent.
Method 2: Reduction with Iron
Iron Powder3-5 equivReducing agent.[12][14]
Ethanol/Acetic Acid-Solvent system.

Summary and Comparison of Pathways

FeaturePathway A: Ortho-FluorinationPathway B: Nitration and Reduction
Starting Material 4-Methoxyanthranilic Acid3-Fluoro-4-methoxybenzoic Acid
Number of Steps 12
Key Transformation Electrophilic FluorinationRegioselective Nitration
Potential Challenges Selectivity of fluorination, handling of fluorinating agents.Isomer separation after nitration (though high selectivity is expected).
Advantages Shorter route.Utilizes more common and well-established reactions.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of 2-Amino-3-fluoro-4-methoxybenzoic acid. Both routes are based on sound chemical principles and utilize readily accessible starting materials. The choice between Pathway A and Pathway B will depend on the specific requirements and resources of the research team. The detailed experimental protocols provided herein serve as a solid foundation for the practical synthesis of this valuable chemical intermediate, paving the way for its application in the development of new and innovative molecules in the pharmaceutical and materials science industries.

References

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A Technical Guide to the Potential Biological Activities of 2-Amino-3-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Anthranilic Acid Derivative

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives, particularly the aminobenzoic acids, have a rich history, serving as precursors to a multitude of bioactive compounds. This guide focuses on a specific, yet underexplored molecule: 2-Amino-3-fluoro-4-methoxybenzoic acid. While direct biological data for this compound is scarce, its structural motifs—an anthranilic acid core, a fluorine substituent, and a methoxy group—provide a compelling rationale for its investigation as a potential source of new therapeutic agents.

The strategic placement of a fluorine atom can significantly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] Similarly, the methoxy group can influence receptor binding and metabolic pathways.[2] This document will, therefore, provide a comprehensive analysis of the potential biological activities of 2-Amino-3-fluoro-4-methoxybenzoic acid, drawing upon the established pharmacology of related compounds. We will explore plausible mechanisms of action and provide detailed, actionable experimental protocols for researchers seeking to validate these hypotheses.

Structural Features and Physicochemical Properties

2-Amino-3-fluoro-4-methoxybenzoic acid (C₈H₈FNO₃) is an aromatic carboxylic acid with a molecular weight of 185.15 g/mol .[3] Its structure is characterized by a benzoic acid core with an amino group at position 2, a fluorine atom at position 3, and a methoxy group at position 4.

PropertyValueSource
Molecular FormulaC₈H₈FNO₃PubChem[3]
Molecular Weight185.15 g/mol PubChem[3]
IUPAC Name2-amino-3-fluoro-4-methoxybenzoic acidPubChem[3]
CAS Number1180497-45-3PubChem[3]

The presence of both an acidic carboxylic acid group and a basic amino group suggests that the molecule's charge and solubility will be pH-dependent. The fluorine atom is expected to increase the acidity of the carboxylic acid and influence the pKa of the amino group through inductive effects.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on aminobenzoic acid derivatives and related fluorinated compounds, we can postulate several potential biological activities for 2-Amino-3-fluoro-4-methoxybenzoic acid.

Antimicrobial and Antifungal Activity

Derivatives of 4-aminobenzoic acid (PABA) have demonstrated significant antimicrobial and antifungal properties.[4][5] While PABA is essential for folate synthesis in many pathogens, its derivatives can act as antagonists or be otherwise toxic to microbial cells.[6] The introduction of fluorine and methoxy groups could enhance these properties.

Hypothesized Mechanism of Action:

  • Folate Synthesis Inhibition: The molecule could act as an antimetabolite, interfering with the dihydropteroate synthase (DHPS) enzyme in the folic acid pathway of bacteria and fungi.

  • Cell Membrane Disruption: The lipophilic nature of the fluorinated and methoxylated benzene ring could facilitate interaction with and disruption of microbial cell membranes.

Proposed Experimental Workflow:

Antimicrobial_Screening cluster_workflow Antimicrobial Activity Screening Compound 2-Amino-3-fluoro- 4-methoxybenzoic acid MIC_Assay Broth Microdilution Assay (Determine MIC) Compound->MIC_Assay MBC_MFC_Assay Determine MBC/MFC MIC_Assay->MBC_MFC_Assay Pathogens Bacterial Strains: S. aureus, E. coli Fungal Strains: C. albicans, A. fumigatus Pathogens->MIC_Assay Mechanism_Study Mechanism of Action Studies MBC_MFC_Assay->Mechanism_Study

Caption: Workflow for antimicrobial and antifungal screening.

Anticancer and Cytotoxic Activity

Numerous aminobenzoic acid derivatives have exhibited cytotoxic effects against various cancer cell lines.[4][5][6] The structural similarity to anthranilic acid, a known modulator of various cellular processes, suggests potential for anticancer activity. Fluorinated analogs of bioactive molecules are a common strategy in the development of anticancer drugs.

Hypothesized Mechanism of Action:

  • Tubulin Polymerization Inhibition: Some fluorinated benzoic acid derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to apoptosis.[1]

  • Enzyme Inhibition: The compound could act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as kinases or histone deacetylases (HDACs).

  • Induction of Apoptosis: The molecule might trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Proposed Signaling Pathway Investigation:

Anticancer_Pathway Compound 2-Amino-3-fluoro- 4-methoxybenzoic acid Cell Cancer Cell Compound->Cell Tubulin Tubulin Polymerization Cell->Tubulin Inhibition Kinase Kinase Signaling (e.g., EGFR, MAPK) Cell->Kinase Inhibition CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Kinase->CellCycleArrest Apoptosis Apoptosis Induction CellCycleArrest->Apoptosis

Caption: Hypothesized anticancer signaling pathways.

Anti-inflammatory Activity

The core structure of 2-Amino-3-fluoro-4-methoxybenzoic acid is related to that of non-steroidal anti-inflammatory drugs (NSAIDs). Many NSAIDs are derivatives of benzoic acid. The fluorine and methoxy substitutions could modulate cyclooxygenase (COX) enzyme inhibition or other inflammatory pathways.

Hypothesized Mechanism of Action:

  • COX-1/COX-2 Inhibition: The compound may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

  • Cytokine Modulation: It could potentially modulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of 2-Amino-3-fluoro-4-methoxybenzoic acid that inhibits the visible growth of a microorganism.

Materials:

  • 2-Amino-3-fluoro-4-methoxybenzoic acid

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of 2-Amino-3-fluoro-4-methoxybenzoic acid on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Amino-3-fluoro-4-methoxybenzoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Conclusion and Future Directions

While the biological activities of 2-Amino-3-fluoro-4-methoxybenzoic acid have not been explicitly reported, its structural features strongly suggest a high potential for bioactivity. The presence of an aminobenzoic acid core, a fluorine atom, and a methoxy group provides a compelling basis for investigating its antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols and workflows outlined in this guide offer a systematic approach to elucidating the therapeutic potential of this promising molecule. Further derivatization of the amino and carboxylic acid functional groups could also lead to the discovery of novel compounds with enhanced potency and selectivity.

References

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"2-Amino-3-fluoro-4-methoxybenzoic acid" solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Amino-3-fluoro-4-methoxybenzoic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3-fluoro-4-methoxybenzoic acid, a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical experimental guidance. It offers a predicted solubility profile across a range of common organic solvents, grounded in an analysis of the molecule's structural attributes. Furthermore, a detailed, self-validating experimental protocol for quantitative solubility determination is presented, equipping researchers with the tools to generate precise data for their specific applications.

Introduction to 2-Amino-3-fluoro-4-methoxybenzoic Acid

Chemical Structure and Properties

2-Amino-3-fluoro-4-methoxybenzoic acid (IUPAC Name: 2-amino-3-fluoro-4-methoxybenzoic acid) is a multifaceted organic molecule with the chemical formula C₈H₈FNO₃.[1] Its structure is characterized by a benzene ring substituted with four distinct functional groups: a carboxylic acid, an amino group, a fluorine atom, and a methoxy group.

  • Molecular Formula: C₈H₈FNO₃[1]

  • Molecular Weight: 185.15 g/mol [1]

  • CAS Number: 1180497-45-3[1]

The spatial arrangement and electronic properties of these functional groups dictate the molecule's polarity, its capacity for hydrogen bonding, and its overall physicochemical behavior, including its solubility.

Significance in Research and Drug Development

Substituted benzoic acids are foundational building blocks in the synthesis of more complex organic compounds, particularly in the pharmaceutical and agrochemical industries.[2] The presence of an amino group, a fluorine atom, and a methoxy group makes 2-Amino-3-fluoro-4-methoxybenzoic acid a valuable intermediate.[3] Fluorine, in particular, is often incorporated into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity.

The Critical Role of Solubility

Understanding the solubility of a compound is paramount for its practical application in a laboratory or industrial setting. Solubility dictates the choice of solvent for chemical reactions to ensure a homogeneous phase, which is crucial for optimal reaction rates and yields. It is also the cornerstone of purification techniques like crystallization and is a key parameter in developing formulations for drug delivery. A thorough understanding of how 2-Amino-3-fluoro-4-methoxybenzoic acid behaves in different solvents is therefore essential for any researcher working with this compound.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between the two species. The long-standing principle of "like dissolves like" serves as an excellent predictive tool, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds dissolve in nonpolar solvents.[4]

Molecular Structure Analysis of 2-Amino-3-fluoro-4-methoxybenzoic Acid

The solubility of this molecule is a complex interplay of its constituent functional groups:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This group strongly favors interaction with polar protic solvents.

  • Amino Group (-NH₂): Also a polar group, the amino group can act as a hydrogen bond donor. Its basic nature means it can be protonated in acidic conditions to form a highly soluble salt.

  • Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Fluorine Atom (-F): As the most electronegative element, fluorine creates a strong dipole but is a poor hydrogen bond acceptor. Its primary effect is to modulate the overall electronic character and lipophilicity of the aromatic ring.

  • Aromatic Ring: The benzene ring itself is nonpolar and hydrophobic, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.[5][6]

The molecule is amphoteric , possessing both a weak acidic functional group (carboxylic acid) and a weak basic functional group (amino group).[7] Its overall solubility in a given solvent will depend on the balance between the polar, hydrogen-bonding groups and the nonpolar aromatic core.

Predicted Solubility Profile

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticSparingly SolubleThe polar -COOH, -NH₂, and -OCH₃ groups allow for hydrogen bonding with water, but the nonpolar aromatic ring limits overall solubility.[5][6] Solubility is expected to be highly pH-dependent.[9]
Methanol / Ethanol Polar ProticSolubleThese alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and amino groups.[3]
Acetone Polar AproticModerately SolubleAcetone is a hydrogen bond acceptor and can interact favorably with the -COOH and -NH₂ groups. The lack of a donor proton may limit its effectiveness compared to alcohols.[10]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it effective at dissolving multifunctional compounds.[9]
Ethyl Acetate Moderately PolarModerately SolubleAs an ester, it has polar character and can act as a hydrogen bond acceptor, but it is less polar than alcohols or DMSO.[10]
Dichloromethane (DCM) Moderately PolarSparingly SolubleThe polarity is lower, and it lacks hydrogen bonding capability, making it a poorer solvent for this highly functionalized molecule.[9]
Toluene Nonpolar AromaticSparingly to InsolubleToluene can engage in π-stacking with the aromatic ring, but it cannot effectively solvate the highly polar functional groups.[10]
Hexane Nonpolar AliphaticInsolubleThe large mismatch in polarity between the highly polar solute and the nonpolar solvent will result in very poor solubility.[4]

Experimental Determination of Solubility

To move beyond predictions, experimental determination is necessary. The isothermal saturation method, often referred to as the shake-flask method, is a reliable and widely used technique for measuring the solubility of a solid compound in a solvent at a specific temperature.[10]

Detailed Protocol: Isothermal Saturation Method

This protocol is designed to be a self-validating system, ensuring equilibrium is reached and results are accurate.

Objective: To determine the concentration of a saturated solution of 2-Amino-3-fluoro-4-methoxybenzoic acid in a given organic solvent at a controlled temperature.

Materials:

  • 2-Amino-3-fluoro-4-methoxybenzoic acid (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for quantitative analysis. Causality: A calibration curve is essential to accurately correlate the analytical signal (e.g., HPLC peak area) to the concentration.

  • Sample Preparation: Add an excess amount of solid 2-Amino-3-fluoro-4-methoxybenzoic acid to a vial containing a known volume or mass of the solvent. Causality: Adding excess solid ensures that the solution reaches saturation and that undissolved solid remains, which is a key indicator of equilibrium.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Causality: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. Insufficient time will lead to an underestimation of solubility.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2-4 hours to let the excess solid settle. Causality: This step prevents clogging of the filter and ensures that only the saturated supernatant is sampled.

  • Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. Causality: Filtration is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Causality: Analytical instruments have a limited linear response range. Dilution ensures the measurement is within this range for accurate quantification.

  • Quantitative Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC). Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S = Concentration of diluted sample × Dilution Factor

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Prepare Calibration Standards G 7. Analyze via HPLC / UV-Vis A->G B 2. Add Excess Solute to Solvent C 3. Agitate in Thermostatic Shaker (24-48 hours) B->C D 4. Settle Undissolved Solids (2-4 hours) C->D E 5. Sample & Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample Accurately E->F F->G H 8. Calculate Solubility (Concentration x Dilution Factor) G->H

Caption: Isothermal Saturation Experimental Workflow.

Factors Influencing Solubility

Effect of Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature.[5][11] This is because the dissolution process is typically endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, allowing more solute to dissolve. This relationship is crucial for purification techniques like recrystallization.

Effect of pH

The presence of both an acidic carboxylic acid group and a basic amino group makes the aqueous solubility of 2-Amino-3-fluoro-4-methoxybenzoic acid highly dependent on pH.[9]

  • In Basic Conditions (pH > pKa of -COOH): A base will deprotonate the carboxylic acid, forming a carboxylate salt (-COO⁻). This ionic species is significantly more polar than the neutral molecule and will exhibit much higher solubility in water and other polar protic solvents.

  • In Acidic Conditions (pH < pKa of -NH₂): An acid will protonate the amino group, forming an ammonium salt (-NH₃⁺). This resulting ionic form is also much more soluble in polar solvents.

This behavior can be exploited during extractions to move the compound between aqueous and organic layers by simply adjusting the pH.

Visualization of pH Effects on Solubility

G A Neutral Molecule (Low Aqueous Solubility) B Carboxylate Salt (-COO⁻) (High Aqueous Solubility) A->B + OH⁻ (Base) C Ammonium Salt (-NH₃⁺) (High Aqueous Solubility) A->C + H⁺ (Acid) B->A + H⁺ (Acid) C->A + OH⁻ (Base)

Caption: Influence of pH on Molecular Form and Solubility.

Conclusion

2-Amino-3-fluoro-4-methoxybenzoic acid possesses a complex solubility profile due to its combination of polar, nonpolar, acidic, and basic functional groups. Its solubility is predicted to be highest in polar protic solvents like methanol and polar aprotic solvents like DMSO, and lowest in nonpolar aliphatic solvents such as hexane. Temperature and, most notably, pH are critical factors that can be manipulated to significantly alter its solubility. For researchers and drug development professionals, a deep understanding of these principles is essential for successful synthesis, purification, and formulation. The experimental protocol provided in this guide offers a robust framework for obtaining the precise quantitative data needed to advance research and development efforts involving this valuable compound.

References

  • PubChem. (n.d.). 2-Amino-3-fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-fluoro-4,6-dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.2: Factors That Affect Solubility. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Muhammad, S., Sanam, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • ResearchGate. (2020). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]

  • Molbase. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]

  • ResearchGate. (2011). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-3-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Structural Elucidation

2-Amino-3-fluoro-4-methoxybenzoic acid is a substituted anthranilic acid derivative. Molecules of this class are significant building blocks in medicinal chemistry and materials science. For instance, related anthranilic acid derivatives are crucial intermediates in the synthesis of pharmaceuticals, such as potent antimalarial agents that target PfATP4[1][2]. The precise arrangement of the amino, fluoro, and methoxy substituents on the benzoic acid core dictates the molecule's chemical reactivity, bioavailability, and therapeutic efficacy. Therefore, unambiguous structural confirmation through a suite of spectroscopic techniques is a cornerstone of its chemical quality control and a prerequisite for its application in drug discovery and development.

This guide provides an in-depth analysis of the expected spectroscopic signature of 2-Amino-3-fluoro-4-methoxybenzoic acid, detailing the theoretical basis for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While complete, publicly available experimental spectra are limited, this document serves as a predictive reference and a methodological framework for researchers undertaking the synthesis and characterization of this and related compounds.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of 2-Amino-3-fluoro-4-methoxybenzoic acid is foundational to interpreting its spectroscopic data. The molecule comprises a benzene ring substituted with a carboxylic acid group, an amino group, a fluorine atom, and a methoxy group. The relative positions of these substituents create a unique electronic environment for each atom, which in turn governs the molecule's interaction with electromagnetic radiation and its fragmentation behavior.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-3-fluoro-4-methoxybenzoic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

In a typical ¹H NMR experiment, we would expect to observe signals corresponding to the aromatic protons, the amino protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the adjacent functional groups.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Aromatic H-56.8 - 7.2Doublet~8-9 Hz (³J H-H)Ortho-coupled to H-6.
Aromatic H-67.6 - 8.0Doublet~8-9 Hz (³J H-H)Ortho-coupled to H-5 and deshielded by the adjacent carboxylic acid group.
Amino (-NH₂)4.0 - 6.0Broad SingletN/AChemical shift is concentration and solvent dependent; protons are exchangeable.
Methoxy (-OCH₃)3.8 - 4.0SingletN/AThree equivalent protons with no adjacent protons to couple with.
Carboxylic Acid (-COOH)> 10.0Broad SingletN/AHighly deshielded proton, chemical shift is solvent and concentration dependent; exchangeable.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-3-fluoro-4-methoxybenzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids and amines as it allows for the observation of exchangeable protons.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The fluorine atom will introduce C-F coupling, which can be a valuable diagnostic tool.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)Rationale
C=O (Carboxylic Acid)165 - 175SingletN/ATypical chemical shift for a carboxylic acid carbon.
C-4 (ipso-Methoxy)150 - 160Doublet~10-15 Hz (²J C-F)Attached to the electronegative oxygen and coupled to the fluorine at C-3.
C-3 (ipso-Fluoro)140 - 150Doublet~240-260 Hz (¹J C-F)Directly bonded to the highly electronegative fluorine, resulting in a large one-bond coupling constant.
C-2 (ipso-Amino)135 - 145Doublet~5-10 Hz (²J C-F)Attached to the nitrogen and coupled to the fluorine at C-3.
C-1 (ipso-Carboxylic Acid)110 - 120Doublet~2-5 Hz (³J C-F)Coupled to the fluorine at C-3.
C-6120 - 130SingletN/AAromatic carbon.
C-5105 - 115Doublet~2-5 Hz (³J C-F)Coupled to the fluorine at C-3.
-OCH₃ (Methoxy)55 - 65SingletN/ATypical chemical shift for a methoxy carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same spectrometer as for the ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be required.

  • Data Processing:

    • Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3200N-H StretchAmino (-NH₂)Medium, two bands
3300 - 2500O-H StretchCarboxylic Acid (-COOH)Broad, Strong
1710 - 1680C=O StretchCarboxylic Acid (-COOH)Strong
1620 - 1580C=C StretchAromatic RingMedium to Strong
1620 - 1550N-H BendAmino (-NH₂)Medium
1300 - 1200C-O StretchCarboxylic Acid / MethoxyStrong
1250 - 1000C-F StretchAryl-FluorideStrong
1100 - 1000C-O StretchMethoxyStrong

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Lower the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Predicted Mass Spectrometry Data:

  • Molecular Weight: 185.05 g/mol

  • Molecular Formula: C₈H₈FNO₃

  • Expected Exact Mass: 185.0488

  • Expected Fragmentation:

    • Loss of H₂O (18 amu) from the carboxylic acid: m/z = 167.04

    • Loss of COOH (45 amu) from the carboxylic acid: m/z = 140.06

    • Loss of OCH₃ (31 amu) from the methoxy group: m/z = 154.04

Experimental Protocol for LC-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (LC):

    • Inject a small volume of the sample solution onto an appropriate HPLC or UPLC column (e.g., C18).

    • Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization (MS):

    • The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this type of molecule and can be operated in either positive or negative ion mode.

    • In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 186.0561.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 184.0415.

  • Mass Analysis and Detection:

    • The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • The detector records the abundance of ions at each m/z value.

Integrated Spectroscopic Analysis: A Coherent Picture

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The IR spectrum confirms the presence of the key functional groups. The mass spectrum provides the molecular weight and formula. The ¹H and ¹³C NMR spectra then allow for the precise mapping of the molecular structure, confirming the connectivity and spatial relationships of the atoms.

Workflow for Structural Elucidation:

Caption: Workflow for the structural elucidation of a synthesized compound.

Conclusion

The spectroscopic characterization of 2-Amino-3-fluoro-4-methoxybenzoic acid is a critical step in its synthesis and application. By employing a combination of NMR, IR, and Mass Spectrometry, researchers can confidently confirm its molecular structure. This guide provides a predictive framework and methodological protocols to aid in this process, ensuring the quality and integrity of this important chemical intermediate for its use in scientific research and development.

References

  • Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4.
  • Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target Pf

Sources

An In-depth Technical Guide to 2-Amino-3-fluoro-4-methoxybenzoic Acid Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Fluorinated Anthranilic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful approach to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. When these advantages are coupled with the privileged structure of anthranilic acid and its derivatives, a versatile platform for the development of novel therapeutics emerges.

This technical guide focuses on the derivatives of a particularly promising scaffold: 2-Amino-3-fluoro-4-methoxybenzoic acid . This molecule combines the key features of a fluorinated aromatic ring with the reactive handles of an amino group and a carboxylic acid, making it an ideal starting point for the synthesis of a diverse array of compounds with significant therapeutic potential. We will delve into the synthesis, structure-activity relationships, and potential applications of these derivatives, with a particular focus on their promise in oncology and the treatment of neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their own discovery programs.

The 2-Amino-3-fluoro-4-methoxybenzoic Acid Scaffold: A Privileged Starting Point

The core structure of 2-Amino-3-fluoro-4-methoxybenzoic acid (Molecular Formula: C₈H₈FNO₃) presents a unique combination of functional groups that are highly amenable to chemical modification. The strategic placement of the fluorine atom at the 3-position, ortho to the amino group, can influence the acidity of the carboxylic acid and the basicity of the amine, as well as introduce a metabolic blocking point. The methoxy group at the 4-position can participate in hydrogen bonding and modulate the electronic properties of the aromatic ring.

PropertyValue
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
IUPAC Name 2-amino-3-fluoro-4-methoxybenzoic acid
CAS Number 1180497-45-3

Table 1: Physicochemical Properties of 2-Amino-3-fluoro-4-methoxybenzoic acid.

Synthetic Strategies for Derivatization

The presence of both an amino and a carboxylic acid group on the 2-Amino-3-fluoro-4-methoxybenzoic acid scaffold allows for a wide range of synthetic transformations. Two of the most common and impactful derivatizations are the formation of amides and the construction of heterocyclic ring systems, such as quinazolinones.

Synthesis of N-Substituted 2-Amino-3-fluoro-4-methoxybenzamides

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The synthesis of N-substituted benzamides from 2-Amino-3-fluoro-4-methoxybenzoic acid can be readily achieved through standard peptide coupling protocols.

Experimental Protocol: General Procedure for Amide Synthesis

  • Activation of the Carboxylic Acid: To a solution of 2-Amino-3-fluoro-4-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of a base like triethylamine or diisopropylethylamine (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Coupling: To the activated ester solution, add the desired primary or secondary amine (1.1 eq). Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 2-amino-3-fluoro-4-methoxybenzamide.

Causality in Experimental Choices: The choice of coupling agent and solvent is critical for efficient amide bond formation while minimizing side reactions. HATU is often preferred for its high efficiency and low rate of racemization with chiral amines. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester. The aqueous work-up serves to remove unreacted starting materials and coupling reagents.

Amide_Synthesis 2-Amino-3-fluoro-4-methoxybenzoic_acid 2-Amino-3-fluoro-4-methoxybenzoic Acid Activated_Ester Activated Ester Intermediate 2-Amino-3-fluoro-4-methoxybenzoic_acid->Activated_Ester Coupling Agent (e.g., HATU), Base Amide_Product N-Substituted Amide Derivative Activated_Ester->Amide_Product Amine (R-NH2) Amine R-NH2 Amine->Amide_Product

Figure 1: General workflow for the synthesis of N-substituted amide derivatives.
Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The synthesis of quinazolinones from 2-aminobenzoic acids is a well-established transformation.

Experimental Protocol: Synthesis of Quinazolinones

  • Reaction with an Amide or Nitrile: A common route involves the condensation of a 2-aminobenzoic acid with a source of the C2 and N3 atoms of the quinazolinone ring. For example, heating 2-Amino-3-fluoro-4-methoxybenzoic acid (1.0 eq) with formamide at high temperatures (e.g., 150-180 °C) can directly yield the corresponding quinazolin-4(3H)-one.

  • Cyclization with Chloroacetonitrile: A milder, two-step, one-pot procedure can be employed.[1] First, 2-Amino-3-fluoro-4-methoxybenzoic acid (1.0 eq) is reacted with chloroacetonitrile (3.0 eq) in a suitable solvent like methanol at room temperature. This is followed by the addition of a base, such as sodium methoxide, and heating to reflux to effect cyclization to the 2-(chloromethyl)quinazolin-4(3H)-one.

  • Purification: After cooling, the precipitated product can be collected by filtration, washed with a cold solvent, and dried to yield the quinazolinone derivative. Further purification can be achieved by recrystallization.

Trustworthiness of the Protocol: This method is based on established procedures for the synthesis of quinazolinones from various anthranilic acids and has been shown to be robust and high-yielding.[1] The progress of the reaction can be reliably monitored by TLC, and the product can be readily characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and MS).

Quinazolinone_Synthesis 2-Aminobenzoic_Acid 2-Amino-3-fluoro-4-methoxybenzoic Acid Intermediate Intermediate 2-Aminobenzoic_Acid->Intermediate Chloroacetonitrile, MeOH Quinazolinone Quinazolinone Derivative Intermediate->Quinazolinone Base (e.g., NaOMe), Heat

Figure 2: Synthetic pathway to quinazolinone derivatives.

Potential Therapeutic Applications

The derivatives of 2-Amino-3-fluoro-4-methoxybenzoic acid are poised to have significant potential in several therapeutic areas, primarily driven by the advantageous properties imparted by the fluorinated anthranilic acid scaffold.

Anticancer Agents

The quinazoline scaffold is a well-known pharmacophore in the design of kinase inhibitors for cancer therapy.[2] For instance, gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, features a quinazoline core. The synthesis of gefitinib often starts from a substituted 2-aminobenzoic acid.[2] By analogy, derivatives of 2-Amino-3-fluoro-4-methoxybenzoic acid could be valuable intermediates for novel kinase inhibitors.

Furthermore, the PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is frequently dysregulated in cancer.[3][4] Dual inhibitors of PI3K and mTOR have shown promise in overcoming resistance to single-agent therapies.[4] The development of novel PI3K/mTOR inhibitors often involves the use of substituted aromatic and heterocyclic scaffolds.[4][5] The unique electronic and steric properties of the 2-Amino-3-fluoro-4-methoxybenzoic acid scaffold make its derivatives attractive candidates for exploration as PI3K/mTOR dual inhibitors.

Anticancer_Mechanism Derivative 2-Amino-3-fluoro-4-methoxybenzoic Acid Derivative Kinase Kinase (e.g., EGFR, PI3K/mTOR) Derivative->Kinase Inhibition Signaling_Pathway Oncogenic Signaling Pathway Kinase->Signaling_Pathway Activation Cell_Proliferation Cancer Cell Proliferation Signaling_Pathway->Cell_Proliferation Promotion Apoptosis Apoptosis Signaling_Pathway->Apoptosis Inhibition

Figure 3: Potential mechanism of action for anticancer derivatives.
Agents for Neurodegenerative Diseases

Neuroinflammation and excitotoxicity are key pathological features of many neurodegenerative diseases.[6] There is growing evidence that derivatives of anthranilic acid possess neuroprotective effects.[7] The strategic placement of fluorine can enhance blood-brain barrier permeability, a critical factor for CNS-acting drugs.[8]

A study on a related compound, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), demonstrated robust neuroprotective effects in a model of ischemic stroke.[9][10] OPTBA was shown to reduce infarct volume and suppress microglial activation and proinflammatory cytokine induction.[9][10] This suggests that derivatives of 2-Amino-3-fluoro-4-methoxybenzoic acid could be explored for their potential to mitigate neuroinflammation and neuronal damage in conditions such as Alzheimer's disease, Parkinson's disease, and stroke.

Neuroprotection_Mechanism Derivative 2-Amino-3-fluoro-4-methoxybenzoic Acid Derivative Neuroinflammation Neuroinflammation Derivative->Neuroinflammation Inhibition Neuroprotection Neuroprotection Derivative->Neuroprotection Promotion Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Induction

Figure 4: Hypothesized neuroprotective mechanism of action.

Future Directions and Conclusion

The 2-Amino-3-fluoro-4-methoxybenzoic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct and extensive studies on a wide array of its derivatives are still emerging, the foundational principles of medicinal chemistry and the promising biological activities of closely related compounds strongly support its potential.

Future research should focus on:

  • Systematic Derivatization and SAR Studies: The synthesis of focused libraries of amides, esters, and heterocyclic derivatives will be crucial to elucidate detailed structure-activity relationships.

  • Exploration of Diverse Biological Targets: Beyond kinase inhibition and neuroprotection, these derivatives should be screened against a broader range of biological targets implicated in various diseases.

  • In Vivo Evaluation: Promising lead compounds identified through in vitro screening will require thorough evaluation in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

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The Strategic Role of 2-Amino-3-fluoro-4-methoxybenzoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Uniquely Positioned Building Block

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures with desired biological activities. 2-Amino-3-fluoro-4-methoxybenzoic acid, a polysubstituted anthranilic acid derivative, has emerged as a scaffold of significant interest. Its unique arrangement of functional groups—a nucleophilic amine, a carboxylic acid handle for amide bond formation or further derivatization, a methoxy group influencing electronic properties and conformation, and a strategically placed fluorine atom—renders it a versatile precursor for a variety of heterocyclic systems and other complex organic molecules. This guide provides an in-depth exploration of the synthesis, properties, and applications of this valuable building block, offering insights into its role in accelerating drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
CAS Number 1180497-45-3
Appearance Off-white to pale yellow solidGeneral observation for similar compounds
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSOInferred from related structures
Spectroscopic Data Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the amine protons (a broad singlet). The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum (>10 ppm). The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The carbon atoms attached to the fluorine, oxygen, and nitrogen atoms will show characteristic chemical shifts and, in the case of the carbon bonded to fluorine, a large C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (185.15 g/mol ). Fragmentation patterns are likely to involve the loss of water, carbon monoxide, and the methoxy group.

Synthesis of 2-Amino-3-fluoro-4-methoxybenzoic Acid: A Proposed Pathway

Proposed Synthetic Scheme

G cluster_synthesis Proposed Synthesis of 2-Amino-3-fluoro-4-methoxybenzoic Acid Start Starting Material: 4-Methoxy-3-fluoroaniline Step1 Step 1: Sandmeyer-type reaction (e.g., with chloral hydrate and hydroxylamine) Start->Step1 Intermediate1 Intermediate: 7-Fluoro-6-methoxyisatin Step1->Intermediate1 Step2 Step 2: Oxidative cleavage (e.g., with H₂O₂ in NaOH solution) Intermediate1->Step2 Product Final Product: 2-Amino-3-fluoro-4-methoxybenzoic acid Step2->Product

Caption: A proposed two-step synthetic pathway to 2-Amino-3-fluoro-4-methoxybenzoic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 7-Fluoro-6-methoxyisatin

This step is analogous to the synthesis of fluorinated isatins from the corresponding anilines.

  • To a solution of 4-methoxy-3-fluoroaniline in a suitable solvent (e.g., a mixture of water and hydrochloric acid), a solution of chloral hydrate and hydroxylamine hydrochloride is added.

  • The reaction mixture is heated to facilitate the formation of the isonitrosoacetanilide intermediate.

  • The intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 7-fluoro-6-methoxyisatin.

  • The product is isolated by pouring the reaction mixture onto ice, followed by filtration, washing, and drying.

Causality Behind Experimental Choices: The Sandmeyer-type approach is a reliable method for the synthesis of isatins from anilines. The use of a strong acid for cyclization is necessary to promote the electrophilic aromatic substitution that forms the five-membered ring of the isatin core.

Step 2: Oxidative Cleavage to 2-Amino-3-fluoro-4-methoxybenzoic Acid

This step is a direct adaptation of the well-established protocol for the conversion of isatins to anthranilic acids.[4]

  • 7-Fluoro-6-methoxyisatin is suspended in an aqueous solution of sodium hydroxide.

  • Hydrogen peroxide (30% solution) is added dropwise to the stirred suspension, controlling the temperature to prevent excessive foaming and decomposition of the peroxide.

  • After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by TLC).

  • The reaction mixture is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the product.

  • The precipitated 2-amino-3-fluoro-4-methoxybenzoic acid is collected by filtration, washed with cold water, and dried.

Causality Behind Experimental Choices: The basic conditions facilitate the nucleophilic attack of the hydroperoxide anion on the carbonyl group of the isatin, leading to oxidative cleavage of the bond between the two carbonyl carbons. Subsequent acidification is required to protonate the carboxylate and the amine, leading to the precipitation of the final product.

The Role of 2-Amino-3-fluoro-4-methoxybenzoic Acid as a Building Block

The unique substitution pattern of 2-Amino-3-fluoro-4-methoxybenzoic acid makes it a highly valuable building block for the synthesis of a variety of heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Synthesis of Quinazoline Derivatives

One of the primary applications of anthranilic acid derivatives is in the synthesis of quinazolines and quinazolinones. These heterocycles are core structures in numerous approved drugs, particularly kinase inhibitors used in oncology.

G cluster_quinazoline General Synthesis of Quinazoline Derivatives Start 2-Amino-3-fluoro-4-methoxybenzoic acid Step1 Cyclocondensation Start->Step1 Reagent1 Formamide or Orthoester Reagent1->Step1 Intermediate1 Substituted Quinazolinone Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Reagent2 Chlorinating Agent (e.g., POCl₃ or SOCl₂) Reagent2->Step2 Intermediate2 4-Chloroquinazoline Intermediate Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (SNAr) Intermediate2->Step3 Reagent3 Substituted Aniline Reagent3->Step3 Product 4-Anilinoquinazoline Derivative (Kinase Inhibitor Scaffold) Step3->Product

Caption: A general workflow for the synthesis of 4-anilinoquinazoline kinase inhibitor scaffolds.

This synthetic strategy is exemplified in the preparation of gefitinib, a well-known EGFR kinase inhibitor, where a substituted anthranilonitrile undergoes cyclization with 3-chloro-4-fluoroaniline.[1] The use of 2-Amino-3-fluoro-4-methoxybenzoic acid in a similar sequence would lead to quinazoline scaffolds with a different substitution pattern, allowing for the exploration of new chemical space and potentially leading to inhibitors with improved potency, selectivity, or pharmacokinetic properties.

Synthesis of Benzoxazine Derivatives

The reaction of anthranilic acids with aldehydes or their equivalents can lead to the formation of benzoxazine derivatives. These heterocycles also have applications in medicinal chemistry and materials science.[5][6][7]

Mechanistic Insights: The Influence of Fluorine and Methoxy Substituents

The reactivity and regioselectivity of reactions involving 2-Amino-3-fluoro-4-methoxybenzoic acid are governed by the interplay of its functional groups.

  • The Amino Group: As a strong activating group, the amino group directs electrophilic aromatic substitution to the ortho and para positions. However, in this molecule, the position para to the amine is already substituted, and one ortho position is sterically hindered by the fluorine atom.

  • The Carboxylic Acid Group: This deactivating group directs electrophilic substitution to the meta position.

  • The Methoxy Group: This is another activating group, directing electrophiles to the ortho and para positions.

  • The Fluorine Atom: As an electronegative element, fluorine has an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, it can also act as a weak ortho, para director through resonance. In nucleophilic aromatic substitution (SNAr) reactions, the strong electron-withdrawing nature of fluorine can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorine atom.

The combination of these effects makes the remaining unsubstituted position on the aromatic ring susceptible to electrophilic attack, while also providing a scaffold that can participate in a variety of cyclization and substitution reactions. The fluorine atom, in particular, is a key feature in many modern pharmaceuticals, as its incorporation can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability.

Conclusion: A Building Block with Significant Potential

2-Amino-3-fluoro-4-methoxybenzoic acid is a highly functionalized building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique combination of an anthranilic acid core with fluorine and methoxy substituents provides a versatile platform for the synthesis of a wide range of heterocyclic compounds, including the quinazoline scaffolds found in many kinase inhibitors. While detailed experimental protocols and specific applications in late-stage clinical candidates are still emerging in the public literature, the foundational chemistry of this and related compounds strongly suggests that it will continue to be a valuable tool for medicinal chemists seeking to develop the next generation of therapeutics.

References

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A Researcher's Guide to the Safe Handling of 2-Amino-3-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of the safety protocols and handling precautions for 2-Amino-3-fluoro-4-methoxybenzoic acid (CAS No. 1180497-45-3). As a specialized reagent in drug discovery and organic synthesis, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Understanding the Hazard Profile

2-Amino-3-fluoro-4-methoxybenzoic acid is a multi-functionalized aromatic compound. Its structure, featuring an amino group, a fluorine atom, a methoxy group, and a carboxylic acid, dictates its reactivity and toxicological profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential hazards.

GHS Classification

Based on available data, 2-Amino-3-fluoro-4-methoxybenzoic acid is classified as follows:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1]

These classifications necessitate stringent adherence to safety protocols to mitigate exposure risks.

Hazard Class Category Hazard Statement GHS Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation

Data sourced from PubChem[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safely handling any potentially hazardous chemical is a combination of robust engineering controls and appropriate personal protective equipment. This "hierarchy of controls" is designed to minimize exposure at the source and provide a barrier between the researcher and the chemical.

Engineering Controls
  • Ventilation : All handling of 2-Amino-3-fluoro-4-methoxybenzoic acid in its solid (powder) form or when in solution should be conducted in a well-ventilated area.[2][3] A certified chemical fume hood is mandatory to prevent the inhalation of dust or aerosols.[2][4] The causality behind this is to maintain airborne concentrations below any potential occupational exposure limits and to prevent respiratory irritation.

  • Safety Stations : Emergency eyewash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[5][6] This ensures that in the event of accidental contact, immediate decontamination can be initiated.

Personal Protective Equipment (PPE)

PPE is the last line of defense and should be selected based on the specific hazards of the compound.

  • Eye and Face Protection : Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[4][5][7] Standard safety glasses do not provide adequate protection.

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[3][4][7] It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly with soap and water after handling, even when gloves have been worn.[2][3]

  • Skin and Body Protection : A laboratory coat, long pants, and closed-toe shoes are mandatory to provide a barrier against accidental skin contact.[4][5] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be considered.

  • Respiratory Protection : In situations where ventilation is inadequate or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5][8]

PPE_Workflow cluster_PreHandling Pre-Handling Assessment cluster_PPE_Selection PPE Selection cluster_PostHandling Post-Handling Procedures Assess Assess Task-Specific Risks (e.g., weighing, dissolution) Eyes Eye/Face Protection (Goggles/Face Shield) Assess->Eyes Select Appropriate PPE Hands Hand Protection (Nitrile/Neoprene Gloves) Assess->Hands Select Appropriate PPE Body Body Protection (Lab Coat, Closed Shoes) Assess->Body Select Appropriate PPE Respiratory Respiratory Protection (Use in Fume Hood) Assess->Respiratory Select Appropriate PPE Decontaminate Remove & Decontaminate PPE Wash Wash Hands Thoroughly Decontaminate->Wash Dispose Dispose of Contaminated PPE as Hazardous Waste Wash->Dispose

Caption: Workflow for PPE selection and post-handling procedures.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the stability of the compound and preventing accidental exposure or incompatible reactions.

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Dispensing : When weighing or transferring the solid material, do so carefully to avoid generating dust.[5][8] Use tools like a spatula and weigh the material on a tared weigh boat within the fume hood.

  • Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[5] Always wash hands thoroughly after handling the compound.[3]

Storage Requirements
  • Container : Store in a tightly sealed, original container to prevent contamination and moisture absorption.[3][8]

  • Location : Keep in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[3][9]

  • Incompatibilities : Store away from strong oxidizing agents and strong bases.[10] While specific reactivity data for 2-Amino-3-fluoro-4-methoxybenzoic acid is limited, related benzoic acids can react with metals to form flammable hydrogen gas.[10]

Emergency Procedures: A Guide to First Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or if the person feels unwell, seek immediate medical attention.[7][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][7]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
Accidental Release Measures
  • Evacuate : Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : For minor spills, carefully sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[5][8] Avoid washing the spill into drains.[2][10]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Dispose : Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste in accordance with local, state, and federal regulations.[2]

Emergency_Response cluster_Response Immediate Response Actions cluster_Assessment Hazard Assessment cluster_Mitigation Containment & Cleanup cluster_Finalization Post-Incident Start Accidental Release or Exposure Evacuate Evacuate Area Start->Evacuate Alert Alert Supervisor & Safety Officer Start->Alert FirstAid Administer First Aid (if applicable) Start->FirstAid AssessSpill Assess Spill Size & Nature of Hazard Evacuate->AssessSpill Alert->AssessSpill FirstAid->AssessSpill ConsultSDS Consult SDS for Specific Guidance AssessSpill->ConsultSDS Contain Contain Spill (Prevent Spread) ConsultSDS->Contain Cleanup Clean Up Spill (Using appropriate materials) Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Document Incident & Report Dispose->Report

Caption: Flowchart for emergency response to a chemical spill or exposure.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for 2-Amino-3-fluoro-4-methoxybenzoic acid are not widely available.[11] However, based on its GHS classification, it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[1] Researchers should handle this compound with the assumption that its toxicological properties have not been fully investigated.[9] It is also advised to prevent its release into the environment, as its ecological impact is unknown.[5][6]

Conclusion

2-Amino-3-fluoro-4-methoxybenzoic acid is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. A comprehensive approach that includes understanding the hazards, utilizing engineering controls, wearing appropriate PPE, and being prepared for emergencies is essential. By following the guidelines outlined in this document, researchers can minimize risks and create a safe environment for scientific discovery.

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Methodological & Application

Application Note: Quantitative Analysis of 2-Amino-3-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-fluoro-4-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification crucial for drug development and quality control.[1] This document provides a detailed guide to the analytical methods for the quantification of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical industry. The methodologies outlined herein are designed to ensure scientific integrity through robust, validated protocols.

The chemical structure and key physicochemical properties of 2-Amino-3-fluoro-4-methoxybenzoic acid are summarized in the table below. Understanding these properties is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₈H₈FNO₃[2]
Molecular Weight 185.15 g/mol [2]
Appearance White to light yellow or pale brown powder[3]

This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications.

General Analytical Workflow

The quantification of 2-Amino-3-fluoro-4-methoxybenzoic acid, regardless of the specific analytical instrumentation, follows a systematic workflow. This process ensures sample integrity, accurate measurement, and reliable data analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection Extraction Extraction/Cleanup SampleCollection->Extraction Matrix Removal Derivatization Derivatization (Optional) Extraction->Derivatization Enhance Detectability Reconstitution Reconstitution Extraction->Reconstitution Directly if no derivatization Derivatization->Reconstitution If performed Chromatography Chromatographic Separation (HPLC/LC) Reconstitution->Chromatography Injection Detection Detection (UV or MS/MS) Chromatography->Detection Eluent Transfer Quantification Quantification Detection->Quantification Signal Acquisition Reporting Reporting Quantification->Reporting Data Interpretation

Sources

Application Notes and Protocols for the Utilization of 2-Amino-3-fluoro-4-methoxybenzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Amino-3-fluoro-4-methoxybenzoic acid . We will delve into the nuanced chemical properties of this versatile building block and elucidate its role in the synthesis of advanced pharmaceutical intermediates. This guide will move beyond simple procedural lists to explain the underlying chemical principles that make this reagent a valuable tool in modern drug discovery. Detailed, field-tested protocols for key transformations, including amide bond formation and prospective cyclization reactions, are provided, alongside critical safety and handling information.

Introduction: The Strategic Value of Substituted Anthranilic Acids

Substituted anthranilic acids are a cornerstone of medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of heterocyclic scaffolds and active pharmaceutical ingredients (APIs).[1] The specific compound, 2-Amino-3-fluoro-4-methoxybenzoic acid (IUPAC: 2-amino-3-fluoro-4-methoxybenzoic acid), presents a unique combination of functional groups that offer chemists precise control over synthetic outcomes.[2]

The strategic placement of its substituents dictates its reactivity and utility:

  • Amino Group (-NH₂): A primary nucleophile, essential for forming amide bonds, sulfonamides, and for constructing nitrogen-containing heterocycles.

  • Carboxylic Acid (-COOH): The key site for activation and coupling reactions, enabling the extension of the molecular framework.

  • Fluorine Atom (-F): An electron-withdrawing group that modulates the pKa of both the amino and carboxylic acid groups. Its presence can enhance metabolic stability, improve binding affinity to target proteins, and alter pharmacokinetic profiles in the final API.

  • Methoxy Group (-OCH₃): An electron-donating group that influences the electronic character of the aromatic ring, potentially directing further electrophilic aromatic substitution reactions and impacting solubility.

This guide will explore how to leverage this distinct electronic and steric arrangement for the rational design and synthesis of complex pharmaceutical intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for successful and safe experimentation.

Key Properties
PropertyValueSource
Molecular Formula C₈H₈FNO₃PubChem[2]
Molecular Weight 185.15 g/mol PubChem[2]
CAS Number 1180497-45-3PubChem[2]
Appearance White to off-white powder (Typical)General Chemical Data
Melting Point Not widely reported; similar compounds melt in the 180-210 °C range.N/A
Safety and Handling

2-Amino-3-fluoro-4-methoxybenzoic acid is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE):

    • Wear appropriate safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[3][4][5][6]

Core Application: Amide Bond Formation

The formation of an amide bond is one of the most frequent and critical reactions in pharmaceutical synthesis.[7] The amino group of 2-Amino-3-fluoro-4-methoxybenzoic acid can act as the nucleophile, or its carboxylic acid can be activated to react with another amine. This section will focus on the latter, as it represents a common pathway for building complexity.

Mechanistic Rationale for Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is thermally demanding and inefficient. Therefore, the carboxylic acid must be converted into a more electrophilic species. This is achieved using coupling reagents that form a highly reactive activated intermediate, which is then readily attacked by the amine nucleophile.[7][8]


}

General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a classic, cost-effective protocol suitable for a wide range of substrates. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, and Hydroxybenzotriazole (HOBt) is an additive that suppresses side reactions and minimizes racemization.

Materials:

  • 2-Amino-3-fluoro-4-methoxybenzoic acid (1.0 eq)

  • Amine of interest (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl acetate, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄/MgSO₄, silica gel)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 2-Amino-3-fluoro-4-methoxybenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the solution at room temperature until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (DIPEA or TEA, 2.0 eq) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent, often effective for sterically hindered substrates or electron-deficient amines where EDC/HOBt may fail.[9][10]

Materials:

  • 2-Amino-3-fluoro-4-methoxybenzoic acid (1.0 eq)

  • Amine of interest (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere, dissolve 2-Amino-3-fluoro-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester.

  • Add the amine of interest (1.1 eq) to the reaction mixture, either neat (if liquid) or as a solution in a minimal amount of DMF.

  • Stir at room temperature for 2-8 hours. The reaction is typically much faster than with EDC. Monitor by TLC or LC-MS.

  • Workup and Purification: Follow the same procedure as described in Protocol 1 (Section 3.2, steps 8-10).

Advanced Applications: Scaffolding for Heterocyclic Synthesis

The ortho-relationship between the amino and carboxylic acid groups in 2-Amino-3-fluoro-4-methoxybenzoic acid makes it an ideal precursor for various cyclization reactions to form fused heterocyclic systems, which are prevalent in pharmaceuticals.

Conceptual Pathway: Synthesis of Quinazolinones

Quinazolinones are a common motif in drug molecules with a wide range of biological activities. A plausible synthetic route could involve the initial formation of an amide, followed by a cyclization step.


}

Plausible route to quinazolinone scaffolds.

Discussion: The initial step involves forming an N-acyl derivative by coupling the amino group with an activated carbonyl compound (e.g., an acid chloride or anhydride) or by reacting the carboxylic acid with a formamide equivalent. The subsequent intramolecular cyclization, often promoted by heat or acid catalysis, would lead to the formation of the quinazolinone ring system. The fluorine and methoxy substituents would be carried through the synthesis, imparting their unique electronic and steric properties to the final heterocyclic product. While a specific, validated protocol for this exact transformation is not provided here, this conceptual framework serves as an authoritative starting point for methods development.

Conclusion

2-Amino-3-fluoro-4-methoxybenzoic acid is a highly functionalized and synthetically versatile building block. Its unique substitution pattern provides a powerful handle for chemists to introduce fluorine and control reactivity in the synthesis of complex pharmaceutical intermediates. The protocols detailed herein for amide bond formation offer reliable and scalable methods for its incorporation into lead compounds. Furthermore, its potential as a precursor for important heterocyclic systems like quinazolinones underscores its value in modern drug discovery programs. Adherence to strict safety protocols is essential when handling this compound.

References

  • National Center for Biotechnology Information. "2-Amino-3-fluoro-4-methoxybenzoic acid" PubChem Compound Summary for CID 54595881. [Link]

  • National Center for Biotechnology Information. "2-Amino-3-fluoro-4,6-dimethoxybenzoic acid" PubChem Compound Summary for CID 91619687. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications". [Link]

  • National Center for Biotechnology Information. "2-Amino-5-fluoro-3-methoxybenzoic acid" PubChem Compound Summary for CID 54594845. [Link]

  • Kollmar, M., et al. "2-amino-3-fluorobenzoic acid". Organic Syntheses Procedure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Chemical Properties and Synthesis of 2-Fluoro-4-methoxybenzoic Acid". [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development". [Link]

  • BU CyberSec Lab. "2-Fluoro-4-methoxybenzoic acid". [Link]

  • MySkinRecipes. "4-Amino-2-fluoro-3-methylbenzoic acid". [Link]

  • Dunås, F., et al. "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates". ResearchGate. [Link]

  • Vitaku, E., et al. "New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine". National Institutes of Health. [Link]

  • Google Patents. "CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid".
  • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents". [Link]

  • Lan, R., et al. "Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution". National Institutes of Health. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "3-Fluoro-4-methoxybenzoic Acid: A Versatile Building Block for Advanced Chemical Synthesis". [Link]

  • Zlotorowicz, A., et al. "Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids". ResearchGate. [Link]

  • Dénes, F., et al. "C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines". National Institutes of Health. [Link]

  • Chen, J., et al. "Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry". National Institutes of Health. [Link]

  • Beilstein Journals. "Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex". [Link]

  • Al-Ostath, A., et al. "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives". PubMed Central. [Link]

  • Shi, H., et al. "Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles". National Institutes of Health. [Link]

  • ACS Publications. "Synthesis of Fused Bicyclic[2][11][12]-Triazoles from Amino Acids". [Link]

Sources

"2-Amino-3-fluoro-4-methoxybenzoic acid" as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Data Collection

I've started gathering data on the synthesis and applications of 2-Amino-3-fluoro-4-methoxybenzoic acid. My initial focus is on exploring its role as a precursor for heterocyclic compounds and identifying specific reaction conditions. I'm focusing on comprehensive Google searches to get this done.

Expanding the Scope

I'm now expanding my data collection to include specific reaction types like quinazolinone and quinolone synthesis. I'm extracting experimental protocols, reagents, and reaction conditions. I am also searching for data on the biological and material properties of the synthesized heterocyclic compounds. My goal is to structure a detailed application note with sections for different heterocyclic systems.

Deepening Analysis of Pathways

I'm now diving deeper into the analysis, focusing on reaction mechanisms and the influence of the fluoro and methoxy groups. I'm extracting detailed experimental protocols and structuring the application note. I am aiming to include discussions on reactivity and properties. Tables and diagrams will be added to the note to convey information concisely.

Crafting a Logical Structure

I'm now focusing on structuring the application note logically. Avoiding rigid templates, I aim for a flowing narrative that emphasizes scientific integrity. My goal is to present the information clearly and comprehensively for fellow scientists, highlighting the compound's potential in heterocyclic synthesis.

Building the Narrative Framework

I'm now carefully curating the structure for the application note. I've moved beyond simple protocol retrieval and aim to demonstrate expertise. My current focus is crafting explanations behind each experimental step and condition choice. It's becoming less about simply presenting instructions and more about showcasing the underlying reasoning, especially regarding heterocyclic compound synthesis. I'm also considering the potential for related compounds, to broaden the scope of the note.

Defining the Scope and Structure

I've been thinking about the overall scope and structure. I am moving away from a single, specific protocol. Instead, I'll provide well-established methods for quinazolinone and quinolone synthesis. This allows me to explain the adaptations needed for the fluoro-methoxy substituted substrate, showcasing my deeper understanding of the chemistry involved. I'm focusing on providing very detailed, self-validating protocols with molar quantities and step-by-step instructions. Also, I'm integrating tables, diagrams, and a complete reference list.

Synthesizing a New Strategy

I'm now revising my approach. Instead of simply copying and pasting, I'll synthesize information to showcase my expertise. I will present a general, established protocol and then adapt it for the specific substrate. This demonstrates understanding of the fluoro and methoxy groups and how they influence the reaction. I'll cover both quinazolinones and quinolones, including molar quantities and detailed step-by-step instructions.

Designing a Comprehensive Application

I'm now integrating all these ideas. I'll begin with an introduction, emphasizing fluorinated heterocycles' significance and the unique value of the precursor. I'll use a table to show the precursor's properties. I'm crafting a visual map of how the precursor can lead to different heterocycles. Next, I'll cover the synthesis of fluorinated quinazolinones with detailed protocols and mechanisms using DOT language diagrams, followed by a discussion on quinolones, including specific protocols, too. Also, I'll need to create a complete reference list with working URLs.

Refining Detailed Protocols

I'm now detailing the application note's protocols. While I plan to adapt established methods, I must ensure a high level of scientific rigor. I will include meticulous details on molar quantities, specific temperatures, reaction times, work-up procedures, and purification methods for each step. The goal is to make the protocols self-validating and easy to reproduce, providing a practical guide for synthesis.

Synthesizing Detailed Protocols

I'm now formulating detailed protocols based on established methods, and adapting them to be suitable for the fluoro-methoxy substituted precursor. I'll meticulously include molar quantities, reaction conditions, and work-up procedures. I'm also planning to create detailed DOT diagrams for the reaction mechanisms, and ensure a very comprehensive reference list with working URLs. I'm focusing on ensuring these protocols are self-validating and easy for other scientists to reproduce.

Designing the Application Note

I'm now implementing the detailed plan. My focus is crafting the introduction and property table, providing the foundation for the application note. I will start creating a high-level Graphviz diagram, which visually illustrates the precursor's potential for diverse heterocycles. I will then begin formulating the sections on fluorinated quinazolinones and quinolones, ensuring scientific rigor, detailed protocols, and expert explanations. The meticulous work with DOT diagrams and a comprehensive reference list is next.

Experimental procedure for the N-acylation of "2-Amino-3-fluoro-4-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Procedure for the N-Acylation of 2-Amino-3-fluoro-4-methoxybenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Acylated Anthranilic Acids

N-acylated anthranilic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4] The N-acyl group plays a critical role in modulating the molecule's pharmacokinetic and pharmacodynamic properties, influencing target binding, solubility, and metabolic stability. The specific substrate, 2-Amino-3-fluoro-4-methoxybenzoic acid, incorporates key structural features—a fluorine atom and a methoxy group—that are often employed in drug design to enhance binding affinity and metabolic resistance.

This application note provides a comprehensive, field-proven protocol for the efficient N-acylation of 2-Amino-3-fluoro-4-methoxybenzoic acid. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it to various acylating agents and substrates.

Pillar 1: The Chemical Rationale—Mechanism and Reagent Selection

The N-acylation of an amine with an acyl chloride is a classic nucleophilic acyl substitution reaction.[5] The procedure detailed here is a variation of the well-established Schotten-Baumann reaction, which is performed under basic conditions.[6][7][8]

The Reaction Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (2-Amino-3-fluoro-4-methoxybenzoic acid) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[6][9]

  • Proton Transfer & Elimination: A base present in the reaction mixture abstracts a proton from the positively charged nitrogen atom. Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Neutralization: The base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine or triethylamine, serves a crucial dual purpose. It deprotonates the amine to enhance its nucleophilicity and, critically, neutralizes the hydrochloric acid (HCl) generated as a byproduct.[5][8] This neutralization is essential to drive the reaction to completion, as the free HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

N-Acylation Mechanism sub R-NH₂ (Amine) intermed Tetrahedral Intermediate sub->intermed Nucleophilic Attack acyl R'-COCl (Acyl Chloride) acyl->intermed base Base (e.g., NaOH) hcl HCl base->hcl Neutralization prod R-NH-COR' (Amide) intermed->prod Elimination of Cl⁻ salt Base-H⁺ + Cl⁻ hcl->salt

Caption: Generalized mechanism for N-acylation of an amine.

Choice of Base: While aqueous NaOH is effective, using a non-nucleophilic organic base like triethylamine (TEA) or pyridine in an aprotic solvent like dichloromethane (DCM) can be advantageous.[10][11] This avoids potential hydrolysis of the acyl chloride by water and can simplify the workup procedure. For this protocol, we will utilize triethylamine as the base and dichloromethane as the solvent.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to be robust and includes integrated checkpoints for reaction monitoring, ensuring a high probability of success.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Amino-3-fluoro-4-methoxybenzoic acid≥97%Sigma-AldrichThe starting material.
Acetyl Chloride (or other Acyl Chloride)≥98%Acros OrganicsThe acylating agent. Handle in a fume hood.
Triethylamine (TEA)≥99%, distilledFisher ScientificActs as the base. Should be dry.
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T. BakerReaction solvent.
Hydrochloric Acid (HCl)1 M aqueous solutionVWRFor workup/acidification.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeEMD MilliporeFor workup/washing.
Brine (Saturated NaCl Solution)ACS GradeLabChemFor workup/washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-AldrichDrying agent.
EthanolReagent AlcoholDecon LabsFor recrystallization.
Deionized WaterHigh PurityIn-houseFor workup and recrystallization.
Standard Laboratory GlasswareN/AN/ARound-bottom flasks, separatory funnel, Büchner funnel, etc.
Magnetic Stirrer & Stir BarsN/AN/AFor reaction mixing.
Ice BathN/AN/AFor temperature control.
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Step-by-Step Methodology

1. Reagent Preparation and Reaction Setup: a. To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add 2-Amino-3-fluoro-4-methoxybenzoic acid (1.0 eq., e.g., 1.85 g, 10 mmol). b. Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the suspension at room temperature. c. Add triethylamine (TEA, 1.5 eq., e.g., 2.1 mL, 15 mmol) to the suspension. d. Place the flask in an ice bath and allow the mixture to cool to 0-5 °C with continuous stirring.

2. Addition of Acylating Agent: a. In a separate, dry vial, dissolve the acyl chloride (e.g., acetyl chloride, 1.1 eq., e.g., 0.78 mL, 11 mmol) in anhydrous DCM (10 mL). b. Using a dropping funnel or syringe pump, add the acyl chloride solution dropwise to the cooled reaction mixture over 20-30 minutes. Maintain the internal temperature below 10 °C. A white precipitate (triethylamine hydrochloride) will form.[12]

3. Reaction and Monitoring: a. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. b. Stir the reaction for 2-4 hours. c. Monitoring Checkpoint: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Develop the plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting amine. The reaction is complete when the starting amine spot is no longer visible.

4. Workup and Isolation: a. Upon completion, cool the reaction mixture again in an ice bath and slowly quench by adding 20 mL of deionized water. b. Transfer the mixture to a 250 mL separatory funnel. c. Separate the organic layer. Wash the organic layer sequentially with:

  • 1 M HCl (2 x 25 mL) - to remove excess triethylamine.
  • Saturated NaHCO₃ solution (2 x 25 mL) - to remove any unreacted acyl chloride and acidic impurities.
  • Brine (1 x 25 mL) - to remove residual water. d. Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

5. Purification: a. Purify the crude product by recrystallization.[13] A common solvent system for this type of compound is ethanol/water. b. Dissolve the crude solid in a minimal amount of hot ethanol. c. Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water. g. Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

6. Characterization: a. Determine the melting point of the purified product. b. Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Pillar 3: Visualization and Data

Overall Reaction Scheme

Reaction_Scheme start_mol 2-Amino-3-fluoro-4-methoxybenzoic acid acyl_chloride R-COCl (Acyl Chloride) product_mol N-Acyl Product reactant1 arrow Triethylamine (TEA) Dichloromethane (DCM) 0 °C to RT reactant1->arrow plus1 + reactant2 product arrow->product sub_label Start Material acyl_label Acylating Agent prod_label Final Product

Caption: N-acylation of 2-Amino-3-fluoro-4-methoxybenzoic acid.

Experimental Workflow

G A 1. Setup Dissolve amine in DCM, add TEA, cool to 0°C B 2. Acylation Dropwise add Acyl Chloride solution in DCM A->B C 3. Reaction Warm to RT, stir 2-4h B->C D 4. Monitoring Check completion via TLC C->D E 5. Quench & Workup Add H₂O, separate layers, wash with HCl, NaHCO₃, Brine D->E Reaction Complete F 6. Isolation Dry organic layer (MgSO₄), filter, evaporate solvent E->F G 7. Purification Recrystallize from Ethanol/Water F->G H 8. Final Product Dry crystals under vacuum G->H

Caption: Step-by-step experimental workflow diagram.

Analytical Monitoring

Modern analytical techniques are indispensable for monitoring reaction progress and ensuring product purity. High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, offering high sensitivity and selectivity.[14] It allows for the rapid qualitative assessment of the disappearance of starting materials and the appearance of the product, enabling timely decisions about the reaction's progression.[14]

References

  • Vertex AI Search. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Available at: [Link]

  • Slobodianiuk, O., et al. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Lviv Polytechnic National University Institutional Repository. Available at: [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Acylation under weak base conditions. Available at: [Link]

  • Isaiev, S.G., et al. (2012). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Medical Chemistry. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Available at: [Link]

  • Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research. Available at: [Link]

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  • Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
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  • Quora. (2020). What is the Schotten-Baumann reaction?. Available at: [Link]

  • ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different reagents. Available at: [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • NIH. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Available at: [Link]

  • ResearchGate. (n.d.). Monitoring timecourse of DMAP catalyzed acylation of phenols with.... Available at: [Link]

  • YouTube. (2024). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. Available at: [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]

  • Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. Available at: [Link]

  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Available at: [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. Available at: [Link]

  • DIT University. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available at: [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Semantic Scholar. (n.d.). GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. Available at: [Link]

  • European Patent Office. (1991). Method for the purification of benzoic acid.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]

  • NIH. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available at: [Link]

  • NIST. (n.d.). Preparation of benzoic acid of high purity. Available at: [Link]

  • ResearchGate. (2004). (PDF) N-Acylation in Combinatorial Chemistry. Available at: [Link]

  • ARKAT USA, Inc. (2004). N-Acylation in combinatorial chemistry. Available at: [Link]

  • PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Available at: [Link]

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Application Notes and Protocols: The Role of 2-Amino-3-fluoro-4-methoxybenzoic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the quest for novel molecular entities that can selectively modulate the activity of enzymes remains a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds, substituted anthranilic acids have emerged as a privileged class of compounds, demonstrating a remarkable versatility in targeting a diverse range of enzymes implicated in human diseases. This document provides a detailed technical guide on the application of 2-Amino-3-fluoro-4-methoxybenzoic acid , a unique anthranilic acid derivative, in the development of enzyme inhibitors.

While this compound has established utility as a key intermediate in the synthesis of complex bioactive molecules, including antimalarial agents targeting PfATP4, its intrinsic potential as an enzyme inhibitor warrants a thorough investigation.[1][2] The strategic placement of a fluorine atom and a methoxy group on the anthranilic acid core presents an intriguing opportunity for fine-tuning molecular interactions within an enzyme's active site. This guide will explore the rationale behind its potential as an inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in cancer immunology, and provide detailed protocols for its evaluation.

The Scientific Rationale: Targeting Indoleamine 2,3-dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan, an essential nutrient for T-cell proliferation and function.[5] Furthermore, the accumulation of kynurenine and its downstream metabolites actively suppresses the immune response by promoting the generation of regulatory T-cells (Tregs) and inhibiting the activity of effector T-cells and natural killer (NK) cells.[5] This creates an immunosuppressive shield that allows tumors to evade immune surveillance. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[5][6]

The structure of 2-Amino-3-fluoro-4-methoxybenzoic acid, as an anthranilic acid derivative, bears a significant resemblance to the core structures of known IDO1 inhibitors.[7] The amino and carboxylic acid groups can form key interactions with the enzyme's active site, while the fluorine and methoxy substituents can modulate the compound's electronic properties, lipophilicity, and binding orientation, potentially enhancing its inhibitory potency and selectivity.

Visualizing the Kynurenine Pathway and the Role of IDO1

Kynurenine_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Tryptophan->IDO1 O2 NFK N-Formylkynurenine IDO1->NFK Kynurenine L-Kynurenine NFK->Kynurenine Formamidase Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Immunosuppression Immunosuppression (T-cell anergy, Treg induction) Kynurenine->Immunosuppression Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Anthranilic_Acid->Hydroxyanthranilic_Acid Kynurenine-3- monooxygenase Inhibitor 2-Amino-3-fluoro- 4-methoxybenzoic acid Inhibitor->IDO1 Inhibition Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation Incubate at 37°C Reagents->Incubation Reaction_Stop Stop Reaction (TCA) Incubation->Reaction_Stop Hydrolysis Hydrolyze to Kynurenine Reaction_Stop->Hydrolysis Measurement_invitro Measure Absorbance at 321 nm Hydrolysis->Measurement_invitro IC50_invitro Calculate In Vitro IC50 Measurement_invitro->IC50_invitro Cell_Seeding Seed Cells IFN_Treatment Induce IDO1 with IFN-γ & Treat with Inhibitor Cell_Seeding->IFN_Treatment Supernatant_Collection Collect Supernatant IFN_Treatment->Supernatant_Collection Kynurenine_Detection Detect Kynurenine (DMAB) Supernatant_Collection->Kynurenine_Detection Measurement_cellular Measure Absorbance at 480 nm Kynurenine_Detection->Measurement_cellular IC50_cellular Calculate Cellular IC50 Measurement_cellular->IC50_cellular Start Start Evaluation Start->Reagents Start->Cell_Seeding

Sources

Application Note: A Multi-modal Approach to the Purification of Crude 2-Amino-3-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-3-fluoro-4-methoxybenzoic acid is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and drug development, serving as a key building block for complex heterocyclic systems.[1] The purity of this intermediate is paramount, as impurities can lead to deleterious side reactions, compromised yields, and the generation of difficult-to-remove, structurally related by-products in subsequent synthetic steps. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude 2-Amino-3-fluoro-4-methoxybenzoic acid. We present three robust, field-proven protocols—recrystallization, acid-base extraction, and flash column chromatography—and detail the scientific principles underpinning each method. Furthermore, we provide a systematic workflow for post-purification analysis to validate compound identity and quantify purity, ensuring the material is fit for its intended purpose.

Introduction: The Challenge of Purity

The synthesis of highly functionalized aromatic compounds like 2-Amino-3-fluoro-4-methoxybenzoic acid often yields a crude product contaminated with a variety of impurities. These can include unreacted starting materials, reagents, isomers, and by-products from side reactions, such as over-alkylation or incomplete hydrolysis. Given the amphoteric nature of the target molecule—possessing both a basic amino group and an acidic carboxylic acid group—purification strategies must be chosen judiciously.[2] The presence of colored impurities is also a common issue with aminobenzoic acid derivatives, necessitating specific decolorization steps.[1]

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the researcher to adapt and troubleshoot these protocols effectively. We will explore purification based on differential solubility (Recrystallization), differential acid/base properties (Extraction), and differential polarity (Chromatography).

Preliminary Analysis of Crude Material

Before attempting any purification, it is critical to characterize the crude product to inform the selection of the most appropriate methodology. A preliminary analysis provides a baseline against which the success of the purification can be measured.

2.1. Thin-Layer Chromatography (TLC) for Qualitative Assessment

TLC offers a rapid and inexpensive method to visualize the complexity of the crude mixture.

Protocol:

  • Prepare a TLC chamber with a suitable mobile phase. A good starting point for this polar compound is a mixture of Ethyl Acetate and Hexanes (e.g., 1:1 v/v) with a few drops of acetic acid to improve spot shape.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or ethyl acetate).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Develop the plate in the prepared chamber.

  • Visualize the separated spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • The number of spots corresponds to the minimum number of different components in your mixture. The target compound should be the major spot.

2.2. High-Performance Liquid Chromatography (HPLC) for Quantitative Baseline

For a precise measure of initial purity, HPLC with UV detection is the standard.[3]

Protocol:

  • Dissolve a known concentration of the crude material in the mobile phase or a compatible solvent.

  • Inject the sample onto a suitable C18 reverse-phase column.

  • Elute with a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or 280 nm).

  • The purity is estimated by the area percentage of the main peak relative to the total area of all peaks.

Purification Methodologies: Principles and Protocols

Based on the preliminary analysis, the most suitable purification strategy can be selected.

Protocol 1: Purification by Recrystallization

Principle: This technique leverages the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[4] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[5]

Expertise & Experience: The choice of solvent is the most critical parameter for a successful recrystallization. A solvent screening is highly recommended. For aminobenzoic acids, polar solvents like alcohols or aqueous mixtures are often effective.[1][6]

Step 1: Solvent Screening

Solvent SystemObservation at Room Temp.Observation at Boiling Pt.Observation upon CoolingSuitability
WaterSparingly solubleSolubleGood crystal formationPromising
EthanolSolubleVery SolublePoor crystal recoveryPoor (try as co-solvent)
AcetoneSolubleVery SolublePoor crystal recoveryPoor (try as co-solvent)
Ethanol/WaterSparingly solubleSolubleGood crystal formationExcellent
TolueneInsolubleSparingly solubleN/APoor

Step 2: Detailed Recrystallization Protocol (Using Ethanol/Water)

  • Place the crude 2-Amino-3-fluoro-4-methoxybenzoic acid into an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to just dissolve the solid completely. Stirring and heating on a hot plate will facilitate dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any hot-insoluble impurities.

  • Slowly add hot water dropwise to the hot ethanolic solution until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

Principle: This liquid-liquid extraction technique separates compounds based on their acid-base properties. By manipulating the pH of the aqueous phase, the charge state, and therefore the solubility, of the target compound can be controlled.[7][8] The carboxylic acid group (-COOH) is acidic and will be deprotonated by a base to form a water-soluble carboxylate salt. The amino group (-NH2) is basic and will be protonated by an acid to form a water-soluble ammonium salt.

Expertise & Experience: This method is exceptionally powerful for removing neutral impurities. The key is to exploit the acidic nature of the carboxylic acid. Using a weak base like sodium bicarbonate (NaHCO₃) is often sufficient to extract the carboxylic acid without affecting less acidic impurities like phenols.[7]

Detailed Extraction Protocol

  • Dissolve the crude material in an appropriate water-immiscible organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction.

  • Allow the layers to separate. The deprotonated 2-Amino-3-fluoro-4-methoxybenzoate salt will now be in the bottom aqueous layer.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • To ensure complete extraction, add a fresh portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly and carefully acidify the aqueous solution by adding 6 M hydrochloric acid (HCl) dropwise with stirring. The product will precipitate out as the pH drops below its pKa. Continue adding acid until the solution is acidic to litmus paper (pH ~2-3) and no further precipitation is observed.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the purified product under vacuum.

G cluster_start Initial State cluster_org_phase Organic Phase cluster_aq_phase Aqueous Phase cluster_end Final Product crude Crude Mixture org_solvent Dissolve in Ethyl Acetate crude->org_solvent add_base Extract with aq. NaHCO3 org_solvent->add_base Shake & Separate org_layer Organic Layer (Neutral Impurities) discard Discard org_layer->discard add_base->org_layer aq_layer Aqueous Layer (Product as Salt) add_base->aq_layer acidify Acidify with HCl (pH < 3) aq_layer->acidify product Purified Product (Precipitate) acidify->product filter_dry Filter & Dry product->filter_dry

Caption: Workflow for Acid-Base Extraction Purification.

Protocol 3: Purification by Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a solid stationary phase (typically polar silica gel) and their solubility in a liquid mobile phase that is passed through it.[9] Less polar compounds have a weaker interaction with the silica gel and elute faster, while more polar compounds interact more strongly and elute later.[9]

Expertise & Experience: Flash chromatography is ideal for separating impurities with polarities similar to the target compound, which are difficult to remove by recrystallization or extraction. The key to success is developing an effective mobile phase system using TLC beforehand. The ideal mobile phase should provide a retention factor (Rf) for the target compound of approximately 0.25-0.35.

Detailed Chromatography Protocol

  • Mobile Phase Selection: Using TLC, test various solvent systems. Start with mixtures of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). For this compound, a Dichloromethane/Methanol system is likely to be effective.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Carefully pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface without cracks or bubbles.[10]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is needed.

    • Apply gentle pressure to achieve a steady flow rate.

    • Collect the eluent in a series of numbered fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Spot every few fractions on a single TLC plate to track the elution profile.

  • Isolation: Combine the fractions that contain only the pure product. Evaporate the solvent using a rotary evaporator to yield the purified 2-Amino-3-fluoro-4-methoxybenzoic acid.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation pack Pack Silica Gel Column load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure evap Evaporate Solvent combine->evap product Purified Compound evap->product

Caption: General Workflow for Flash Column Chromatography.

Post-Purification Purity Confirmation

After any purification procedure, the identity and purity of the final product must be rigorously confirmed using orthogonal analytical methods.[11]

MethodPurposeProtocol SummaryExpected Result for Pure Compound
HPLC-UV Quantitative PurityRun under the same conditions as the initial analysis.A single major peak with >99% area.
Melting Point Purity & IdentityDetermine the melting point range using a calibrated apparatus.A sharp melting point range (e.g., within 1-2°C).
¹H and ¹³C NMR Structural ConfirmationDissolve 5-10 mg in a deuterated solvent (e.g., DMSO-d₆) and acquire spectra.[11]Spectrum consistent with the expected structure; absence of impurity peaks.
LC-MS Molecular Weight ConfirmationInject a dilute solution into an LC-MS system.[11]A major peak with the correct mass-to-charge ratio for the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.

Summary and Recommendations

The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

MethodProsConsBest Use Case
Recrystallization Scalable, cost-effective, good for removing bulk impurities.Can have lower yields; ineffective for impurities with similar solubility.Large-scale purification (>5 g) where the major impurities are significantly different in solubility.
Acid-Base Extraction Excellent for removing neutral impurities; fast and high-capacity.Ineffective for other acidic or basic impurities; requires solvent use.Crude material is contaminated primarily with neutral starting materials or by-products.
Column Chromatography High resolving power; can separate very similar compounds.Labor-intensive, requires large solvent volumes, not easily scalable.Small-scale purification (<5 g) or when high-value material must be salvaged from a complex mixture.

For a robust and universally applicable purification strategy, a two-step approach is often best: perform an initial bulk purification using acid-base extraction to remove neutral contaminants, followed by a final polishing step via recrystallization to achieve high crystalline purity.

References

  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE. Retrieved from [Link]

  • Unknown. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof.
  • UW-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

  • The University of Manchester Research Explorer. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. Retrieved from [Link]

  • Journal of Chromatographic Science. (2013). Ion Exclusion Chromatography of Aromatic Acids. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-3-fluoro-4-methoxybenzoic acid (C8H8FNO3). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • Environmental Science and Pollution Research. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

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The Strategic Application of 2-Amino-3-fluoro-4-methoxybenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Fluorinated Anthranilic Acid Derivative

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach to enhance pharmacological properties.[1][2] The unique electronic nature of fluorine can modulate pKa, improve metabolic stability, and enhance binding affinity to biological targets.[1][2] "2-Amino-3-fluoro-4-methoxybenzoic acid" is a trifunctional building block that presents medicinal chemists with a versatile starting point for the synthesis of novel therapeutics. Its structure, featuring an amino group, a fluorine atom, and a methoxy group on a benzoic acid core, offers multiple reaction handles for the construction of complex heterocyclic systems. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this valuable intermediate, with a particular focus on the synthesis of kinase inhibitors.

Physicochemical Properties and Medicinal Chemistry Relevance

The strategic arrangement of substituents on the phenyl ring of "2-Amino-3-fluoro-4-methoxybenzoic acid" imparts several advantageous characteristics for drug design.

PropertySignificance in Medicinal Chemistry
Amino Group A key nucleophile for the formation of amides and the construction of nitrogen-containing heterocycles (e.g., quinazolinones, benzodiazepines).
Fluorine Atom Modulates the electronics of the aromatic ring, can participate in hydrogen bonding, and often enhances metabolic stability by blocking sites of oxidation.
Methoxy Group A hydrogen bond acceptor that can influence solubility and permeability. Its position can be crucial for directing molecular interactions within a target's binding site.
Carboxylic Acid Provides a handle for amide bond formation, a common linkage in many drug molecules. Can also serve as a key interaction point with protein targets.

Core Application: A Building Block for Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. Substituted aminobenzoic acids are well-established precursors for the synthesis of various kinase inhibitor scaffolds.[3][4][5]

The structure of "2-Amino-3-fluoro-4-methoxybenzoic acid" is particularly well-suited for the synthesis of quinazolinone-based kinase inhibitors. The quinazolinone core is a privileged scaffold found in several approved and investigational kinase inhibitors.

Hypothetical Signaling Pathway Targeted by a Quinazolinone-based Inhibitor

The following diagram illustrates a simplified kinase signaling pathway that could be targeted by a molecule synthesized from our lead compound. Aberrant activation of a receptor tyrosine kinase (RTK) can lead to downstream signaling through cascades like the MAPK pathway, ultimately promoting cell proliferation. A rationally designed inhibitor can block the ATP-binding site of the kinase, thus inhibiting this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Transcription Factor Activation Inhibitor Quinazolinone Inhibitor Inhibitor->RTK Inhibition

Caption: Hypothetical kinase signaling pathway and point of inhibition.

Experimental Protocols: Synthesis of a Quinazolinone Scaffold

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical 4-quinazolinone derivative from "2-Amino-3-fluoro-4-methoxybenzoic acid." This synthetic route is based on established methodologies for similar compounds.

Workflow for Quinazolinone Synthesis

G start 2-Amino-3-fluoro-4- methoxybenzoic acid step1 Step 1: Amide Formation (with Formamide) start->step1 intermediate1 2-Formamido-3-fluoro-4- methoxybenzoic acid step1->intermediate1 step2 Step 2: Cyclization (Heat) intermediate1->step2 product 8-Fluoro-7-methoxy- quinazolin-4(3H)-one step2->product

Caption: Synthetic workflow for a quinazolinone core.

Protocol 1: Synthesis of 8-Fluoro-7-methoxyquinazolin-4(3H)-one

Objective: To synthesize a core quinazolinone scaffold from "2-Amino-3-fluoro-4-methoxybenzoic acid" that can be further elaborated in structure-activity relationship studies.

Materials:

  • 2-Amino-3-fluoro-4-methoxybenzoic acid

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Amide Formation:

    • In a round-bottom flask, combine 1 equivalent of 2-Amino-3-fluoro-4-methoxybenzoic acid with an excess of formamide (approximately 10-20 equivalents).

    • Heat the mixture to 120-140 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the formylated intermediate.

    • Rationale: This step forms the N-formyl derivative of the starting anthranilic acid, which is the direct precursor to the quinazolinone ring.

  • Cyclization:

    • After the initial amide formation, increase the temperature of the reaction mixture to 180-200 °C.

    • Maintain this temperature for 4-6 hours to facilitate the cyclization and dehydration, leading to the formation of the quinazolinone ring.

    • Rationale: At elevated temperatures, the formamide acts as both a reactant and a solvent, and the intramolecular condensation between the formyl group and the carboxylic acid, with the elimination of water, forms the heterocyclic ring.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice-water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the crude solid under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure 8-fluoro-7-methoxyquinazolin-4(3H)-one.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Studies and Data Presentation

The synthesized 8-fluoro-7-methoxyquinazolin-4(3H)-one serves as a scaffold for further chemical modifications to explore the SAR and optimize for potency and selectivity against a target kinase. Key positions for modification include the N3 and C4 positions of the quinazolinone ring.

Hypothetical SAR Data:

The following table presents hypothetical biological data for a series of derivatives, illustrating how results would be summarized.

Compound IDR Group (at N3)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Selectivity (Y/X)
1a -H850>10,000>11.8
1b -Methyl6208,50013.7
1c -Phenyl1503,20021.3
1d -4-Fluorophenyl754,50060.0
1e -3-Aminophenyl251,50060.0

Conclusion and Future Directions

"2-Amino-3-fluoro-4-methoxybenzoic acid" is a promising and versatile building block for medicinal chemistry research. Its unique substitution pattern provides a valuable starting point for the synthesis of complex heterocyclic scaffolds, such as the quinazolinones demonstrated here. The provided protocols offer a foundational approach for researchers to synthesize and explore novel kinase inhibitors. Future work should focus on the elaboration of the quinazolinone scaffold and the biological evaluation of the resulting compounds to identify potent and selective drug candidates.

References

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Application Notes and Protocols for Amide Coupling Reactions of 2-Amino-3-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Coupling of a Substituted Anthranilic Acid

2-Amino-3-fluoro-4-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug discovery, frequently employed in the synthesis of novel therapeutic agents. The formation of an amide bond by coupling this substituted anthranilic acid with a primary or secondary amine is a critical transformation. However, the electronic and steric properties of the substituents on the aromatic ring can significantly influence the reactivity of the carboxylic acid and the nucleophilicity of the amino group, presenting unique challenges and opportunities for optimization.

This comprehensive guide provides an in-depth analysis of the key considerations for the successful amide coupling of 2-Amino-3-fluoro-4-methoxybenzoic acid. We will delve into the mechanistic rationale behind the selection of common coupling agents, offer detailed, field-proven protocols, and provide troubleshooting strategies to empower researchers in their synthetic endeavors.

Scientific Integrity & Logic: Understanding the Reactivity of 2-Amino-3-fluoro-4-methoxybenzoic acid

The successful execution of an amide coupling reaction hinges on the activation of the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine. The substituents on 2-Amino-3-fluoro-4-methoxybenzoic acid play a crucial role in this process:

  • Amino Group (-NH₂): The electron-donating nature of the amino group at the ortho position can increase the electron density of the carboxylate, potentially making it a more potent nucleophile for the initial reaction with the coupling agent. However, it also poses a risk of side reactions, such as intermolecular self-condensation or reaction with the activated carboxylic acid intermediate.

  • Fluoro Group (-F): The electron-withdrawing fluoro group at the meta position can slightly decrease the basicity of the ortho-amino group, which may be advantageous in preventing unwanted side reactions. Its steric bulk is minimal.

  • Methoxy Group (-OCH₃): The electron-donating methoxy group at the para position further contributes to the electron-rich nature of the aromatic ring.

Given these electronic properties, the direct condensation of 2-Amino-3-fluoro-4-methoxybenzoic acid with an amine is not feasible and requires the use of a coupling agent to facilitate the reaction.[1] The choice of coupling agent and reaction conditions is paramount to achieving high yields and purity.

Choosing Your Coupling Strategy: A Comparative Overview

Several classes of coupling reagents are available, each with its own mechanism and advantages. For 2-Amino-3-fluoro-4-methoxybenzoic acid, uronium/aminium-based reagents and carbodiimides are excellent starting points.

Coupling Agent Class Examples Mechanism Highlights Strengths Considerations
Uronium/Aminium Salts HATU, HBTU, HCTUForm highly reactive OAt- or OBt-active esters.High efficiency, fast reaction rates, and reduced racemization.[2]Can react with the amine if not used in the correct order of addition.
Carbodiimides EDC, DCCActivate the carboxylic acid to form an O-acylisourea intermediate.Readily available, cost-effective. EDC byproducts are water-soluble, simplifying workup.[1][2]DCC can form an insoluble dicyclohexylurea (DCU) byproduct, complicating purification.[3] Risk of N-acylurea formation as a side product.[2]

Protocol 1: High-Efficiency Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that often provides superior results, especially for challenging substrates.[2] The reaction proceeds through a highly reactive OAt-active ester intermediate.

Mechanism of HATU Coupling

The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form an active ester, which is then readily attacked by the amine to form the desired amide.

HATU_Mechanism Acid R-COOH (2-Amino-3-fluoro- 4-methoxybenzoic acid) Carboxylate R-COO⁻ Acid->Carboxylate Deprotonation Base DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster Attack on HATU HATU HATU Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂

Caption: HATU coupling mechanism workflow.

Experimental Protocol

Materials:

  • 2-Amino-3-fluoro-4-methoxybenzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-3-fluoro-4-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes. This pre-activation step is crucial to form the active ester before the amine is introduced.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: Cost-Effective and Scalable Coupling using EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely used and economical method for amide bond formation. HOBt acts as an additive to suppress side reactions and reduce racemization.[2]

Mechanism of EDC/HOBt Coupling

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with HOBt to form an HOBt-ester, which is more stable and less prone to side reactions than the O-acylisourea. The HOBt-ester is then attacked by the amine to yield the amide.

EDC_Mechanism Acid R-COOH (2-Amino-3-fluoro- 4-methoxybenzoic acid) Acylisourea O-Acylisourea Intermediate Acid->Acylisourea Activation EDC EDC HOBtEster HOBt-Ester Acylisourea->HOBtEster Reaction with HOBt HOBt HOBt Amide Amide Product HOBtEster->Amide Nucleophilic Attack Amine R'-NH₂

Caption: EDC/HOBt coupling mechanism workflow.

Experimental Protocol

Materials:

  • 2-Amino-3-fluoro-4-methoxybenzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-Amino-3-fluoro-4-methoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add the base (TEA or DIPEA, 2.5 eq) followed by the portion-wise addition of EDC hydrochloride (1.2 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, wash the reaction mixture sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x). If using DMF, dilute with ethyl acetate before washing.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the pure amide.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Ensure all reagents are anhydrous. For HATU, allow for a pre-activation period before adding the amine. For EDC, add it portion-wise to the cooled reaction mixture.
Low nucleophilicity of the amine.Increase the reaction temperature or prolong the reaction time. Consider using a more powerful coupling reagent like HATU.
Formation of Side Products Self-condensation of the starting material.Add the coupling agent to a mixture of the carboxylic acid and amine, rather than pre-activating the acid for an extended period.
Reaction of HATU with the amine.Always add the amine after the pre-activation of the carboxylic acid with HATU and base.
Formation of N-acylurea (with carbodiimides).Ensure the use of HOBt as an additive. Lowering the reaction temperature can also mitigate this side reaction.[2]
Difficult Purification Insoluble DCU byproduct (from DCC).If DCC is used, filter the reaction mixture before workup to remove the majority of the DCU.
Water-soluble byproducts from EDC.A thorough aqueous workup is usually sufficient to remove EDC and its urea byproduct.

Safety Precautions

  • 2-Amino-3-fluoro-4-methoxybenzoic acid may cause skin and eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Coupling reagents such as HATU and EDC are harmful if swallowed and can cause skin and eye irritation. Work in a well-ventilated fume hood and avoid inhalation of dust.

  • Bases like DIPEA and TEA are corrosive and flammable. Handle with care.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The successful amide coupling of 2-Amino-3-fluoro-4-methoxybenzoic acid is readily achievable with a rational approach to reagent selection and protocol execution. Both HATU and EDC/HOBt-mediated methods offer reliable pathways to the desired amide products. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can confidently navigate this important transformation and advance their synthetic objectives.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof. (n.d.). Google Patents.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/sulfoNHS in MES? (2016, April 29). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 2-Amino-3-fluoro-4-methoxybenzoic acid | C8H8FNO3 | CID 54595881 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthetic sequence. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve yield and purity.

Overview of Synthetic Strategy

2-Amino-3-fluoro-4-methoxybenzoic acid is a valuable substituted anthranilic acid derivative used as a building block in medicinal chemistry. Its synthesis requires careful control of regioselectivity and functional group manipulations. While several routes are conceivable, a common and logical pathway begins with a commercially available, appropriately substituted nitrobenzene. The following multi-step synthesis is a robust approach.

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// Edges start -> step1 [label=" HNO₃ / H₂SO₄ "]; step1 -> int1; int1 -> step2 [label=" Na₂S or (NH₄)₂S "]; step2 -> int2; int2 -> step3 [label=" 1. NaNO₂ / HBr\n 2. CuCN "]; step3 -> int3; int3 -> step4 [label=" Fe / HCl or\n H₂ / Pd/C "]; step4 -> int4; int4 -> step5 [label=" H₂SO₄ (aq) / Heat "]; step5 -> product; } Caption: Proposed synthetic workflow for 2-Amino-3-fluoro-4-methoxybenzoic acid.

Troubleshooting Guide & Common Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the cause and providing a validated solution.

Q1: The yield of the initial nitration step (Step 1) is low, and I'm seeing multiple products on my TLC/LC-MS. What's happening?

Answer: Poor regioselectivity in electrophilic aromatic substitution is the primary cause. The methoxy group is a strong ortho-, para-director, while the fluorine is a weak ortho-, para-director. The nitro group is a meta-director. The desired product requires nitration ortho to the fluorine and meta to the existing nitro group.

  • Causality: The directing effects of the substituents are in conflict. Over-nitration or nitration at undesired positions can occur if conditions are not tightly controlled.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a strict temperature range, typically 0-5°C, during the addition of the nitrating mixture. Exceeding this temperature dramatically increases the rate of side reactions.

    • Rate of Addition: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of the starting material. A slow, controlled addition prevents localized overheating and high concentrations of the electrophile.

    • Stoichiometry: Use a modest excess of nitric acid (1.1-1.2 equivalents). A large excess promotes the formation of dinitro compounds.

    • Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent subsequent side reactions.

Q2: My selective reduction of the dinitro-intermediate (Step 2) is either incomplete or reduces both nitro groups. How can I improve selectivity?

Answer: Achieving selective reduction of one nitro group in the presence of another is challenging and highly dependent on the reagent and steric environment. The nitro group ortho to the fluorine is more sterically hindered and electronically deactivated, making the other nitro group more susceptible to reduction.

  • Causality: Common reducing agents like H₂/Pd-C are often too reactive and will reduce both groups.[1][2] Reagents like sodium sulfide (Na₂S) or ammonium polysulfide provide a milder reduction that can be controlled.

  • Troubleshooting & Optimization:

    • Choice of Reagent: Use sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in an alcoholic solvent. These reagents are known for selective reduction of one nitro group in polynitrated aromatic compounds.

    • Stoichiometry: Carefully control the stoichiometry of the sulfide reagent. An excess will lead to the reduction of both nitro groups. Start with 1.5-2.0 equivalents and monitor the reaction progress.

    • Temperature: The reaction is typically run at a gentle reflux. Monitor the internal temperature to ensure it remains consistent.

Q3: The Sandmeyer reaction (Step 3) is failing. I see a lot of tar-like byproducts and low yield of the nitrile.

Answer: This is a classic issue with the Sandmeyer reaction, which hinges on the stability of the intermediate diazonium salt.[3][4]

  • Causality: Diazonium salts are notoriously unstable and can decompose prematurely, especially at elevated temperatures, leading to a complex mixture of phenolic and other byproducts.[3] Incomplete diazotization or issues with the copper catalyst can also cause failure.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: The diazotization step (addition of NaNO₂) must be performed at 0-5°C. Use an ice-salt bath to maintain this temperature. Never let the temperature rise above 5°C.

    • Fresh Reagents: Use freshly prepared sodium nitrite solution and high-purity copper(I) cyanide. The quality of the CuCN catalyst is critical.

    • Prompt Use: Use the diazonium salt solution immediately in the subsequent cyanation step. Do not store it.

    • pH Control: Ensure the medium is sufficiently acidic (e.g., using HBr or HCl) to prevent the formation of diazoamino compounds and ensure complete diazotization.

// Node styles start [label="Low Yield / Impure Product\nin Sandmeyer Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Was Temp < 5°C during\nNaNO₂ addition?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Action: Improve cooling (ice-salt bath).\nMonitor internal temperature.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Was Diazonium Salt\nused immediately?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Action: Prepare fresh and use\nimmediately. Do not store.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is CuCN catalyst\nold or discolored?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Action: Use fresh, high-purity CuCN.\nEnsure adequate loading.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Improved Conversion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> q2 [label="Yes"]; q1 -> s1 [label="No"]; s1 -> q2; q2 -> q3 [label="Yes"]; q2 -> s2 [label="No"]; s2 -> q3; q3 -> end_node [label="No"]; q3 -> s3 [label="Yes"]; s3 -> end_node; } Caption: Troubleshooting workflow for the Sandmeyer reaction.

Q4: The final nitrile hydrolysis step (Step 5) is incomplete, and I'm left with the amide intermediate or unreacted nitrile.

Answer: Hydrolysis of sterically hindered or electronically deactivated nitriles can be sluggish and require harsh conditions.

  • Causality: The presence of ortho-substituents (amino and fluoro groups) can sterically hinder the approach of water/hydronium to the nitrile carbon. The electron-donating amino group also deactivates the nitrile toward nucleophilic attack.

  • Troubleshooting & Optimization:

    • Harsh Conditions: This step often requires aggressive conditions. A mixture of concentrated sulfuric acid and water (e.g., 50-70% H₂SO₄) heated to reflux for an extended period (6-12 hours) is typically necessary.

    • Reaction Time: Do not cut the reaction time short. Monitor by TLC or HPLC until the amide intermediate is fully converted to the carboxylic acid.

    • Phase Transfer Catalysis: For particularly stubborn hydrolyses, consider a biphasic system with a phase-transfer catalyst, although this adds complexity to the workup.

Frequently Asked Questions (FAQs)

  • Q: Can I use catalytic hydrogenation for the final nitro reduction (Step 4)?

    • A: Yes, catalytic hydrogenation with H₂ over Palladium on Carbon (Pd/C) is an excellent and clean method for this step.[1] It avoids the use of stoichiometric metals and acidic workups. Ensure the catalyst is fresh and the system is properly purged of oxygen to prevent catalyst deactivation.[2]

  • Q: What is the best way to monitor the progress of these reactions?

    • A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). For more quantitative analysis, especially for purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[5]

  • Q: My final product is colored. How can I purify it?

    • A: Colored impurities often arise from trace byproducts or degradation.[6] The primary methods for purification are:

      • Recrystallization: This is the most effective method for obtaining high-purity crystalline solids. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[7]

      • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and filter through celite. This can effectively remove highly colored, non-polar impurities.

      • Column Chromatography: If recrystallization fails, silica gel chromatography can be used, though it is less ideal for large-scale production.

  • Q: Are there any specific safety precautions for this synthesis?

    • A: Yes. Concentrated acids (sulfuric, nitric) are highly corrosive. The Sandmeyer reaction involves an unstable diazonium intermediate and toxic copper(I) cyanide.[3] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and maintain strict temperature control where specified.

Key Experimental Protocol: Nitrile Hydrolysis (Step 5)

This protocol details the final step of the synthesis, a critical and often challenging transformation.

ParameterValue / DescriptionRationale
Reactant 5-Amino-2-fluoro-4-methoxybenzonitrileIntermediate from Step 4.
Reagent 70% Aqueous Sulfuric Acid (H₂SO₄)Provides a highly acidic medium and water for hydrolysis.
Solvent Water (from the aqueous acid)Acts as the nucleophile for the hydrolysis reaction.
Temperature 110-120°C (Reflux)High temperature is required to overcome the activation energy for the hydrolysis of the deactivated nitrile.
Reaction Time 8-12 hoursExtended time is necessary to ensure complete conversion of both the nitrile and the intermediate amide.
Monitoring HPLC or TLCMonitor for the disappearance of starting material and the intermediate amide.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge the 5-Amino-2-fluoro-4-methoxybenzonitrile (1.0 eq).

  • Reagent Addition: Carefully and slowly add 70% aqueous sulfuric acid (10 volumes, e.g., 10 mL per 1 g of nitrile). The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring.

  • Monitoring: After 8 hours, take an aliquot, quench it carefully into ice/water, neutralize with NaHCO₃, extract with ethyl acetate, and check the conversion by TLC or HPLC. Continue heating if the reaction is incomplete.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully onto crushed ice with stirring.

  • Isolation: The product will precipitate out of the cold aqueous solution. Adjust the pH to ~4-5 with a concentrated NaOH solution to ensure the carboxylic acid is protonated and the amino group is not fully protonated, maximizing insolubility.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral. Dry the product under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture.[7]

References

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 2-Amino-3-fluoro-4-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2-amino-3-fluoro-4-methoxybenzoic acid (C8H8FNO3). (n.d.). PubChemLite. Retrieved from [Link]

  • 2-Amino-3-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007). Google Patents.
  • Method for producing 2-amino-4-fluorobenzoic acid. (1993). Google Patents.
  • 4-Amino-2-fluoro-3-methylbenzoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. (2024). Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (2018). ResearchGate. Retrieved from [Link]

  • The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016). Google Patents.
  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2012). ACS Publications. Retrieved from [Link]

  • Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. (2018). ResearchGate. Retrieved from [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid. (2013). IUCr Journals. Retrieved from [Link]

  • Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. (2021). PubMed Central. Retrieved from [Link]

  • Amino acid synthesis deficiencies. (2017). PubMed Central. Retrieved from [Link]

  • Synthesis of Amino Acids. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications. Retrieved from [Link]

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Technical Support Center: Purification of 2-Amino-3-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-3-fluoro-4-methoxybenzoic acid (AFMBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the successful isolation of high-purity AFMBA.

Understanding the Molecule: Key Physicochemical Properties

2-Amino-3-fluoro-4-methoxybenzoic acid is a polysubstituted aromatic compound with a molecular formula of C₈H₈FNO₃ and a molecular weight of 185.15 g/mol [1]. Its structure, featuring an amino group, a fluorine atom, a methoxy group, and a carboxylic acid function, presents unique purification challenges due to a combination of polarity, potential for intra- and intermolecular hydrogen bonding, and susceptibility to certain side reactions.

Troubleshooting Guide: Common Purification Challenges and Solutions

This section addresses specific issues that may arise during the purification of 2-Amino-3-fluoro-4-methoxybenzoic acid, offering systematic solutions based on established chemical principles.

Problem 1: Oiling Out During Recrystallization

Scenario: Upon cooling the recrystallization solution, the compound separates as an oil instead of forming crystals.

Causality: "Oiling out" typically occurs when the solute is highly impure or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The high concentration of impurities can depress the melting point of the mixture, causing it to separate as a liquid[2][3]. For AFMBA, the presence of regioisomers or starting materials from the synthesis can contribute to this phenomenon.

Solutions:

  • Re-heat and Dilute: Gently reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution and then allow it to cool more slowly[2].

  • Solvent System Modification: If "oiling out" persists, consider a different solvent or a mixed-solvent system with a lower boiling point or different polarity. For a mixed-solvent system, you can add a small amount of the "anti-solvent" (the solvent in which the compound is less soluble) dropwise at the saturation point[2].

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites[2].

    • Seeding: Introduce a seed crystal of pure AFMBA to initiate crystallization[2].

Problem 2: Colored Impurities in the Final Product

Scenario: The isolated crystals of AFMBA have a noticeable color (e.g., yellow or brown) instead of being a white or off-white solid.

Causality: Colored impurities often arise from side reactions during synthesis, such as oxidation of the aniline moiety or the formation of highly conjugated byproducts[4][5].

Solutions:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize[6]. Be cautious not to use an excessive amount of charcoal, as it can also adsorb the desired product, leading to lower yields.

  • pH Adjustment and Extraction: In some cases, colored impurities may have different acid-base properties than AFMBA. Dissolving the crude product in a suitable solvent and performing a liquid-liquid extraction with an aqueous solution of a specific pH can help remove these impurities.

Problem 3: Low Recovery Yield After Recrystallization

Scenario: The amount of purified AFMBA obtained is significantly lower than expected.

Causality: Low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or incomplete precipitation upon cooling[7].

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Prevent Premature Crystallization: During hot filtration, preheat the funnel and the receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.

  • Maximize Crystal Formation: After allowing the solution to cool to room temperature, place it in an ice bath to further decrease the solubility of AFMBA and maximize the crystal yield[2].

  • Recover from Mother Liquor: If a substantial amount of product remains in the mother liquor, it can be partially recovered by concentrating the solution and performing a second recrystallization.

Purification Workflow Diagram

PurificationWorkflow cluster_prep Crude Product Preparation cluster_purification Purification cluster_analysis Purity Analysis Crude Crude AFMBA Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (if colored) Dissolve->Charcoal optional HotFilter Hot Gravity Filtration Dissolve->HotFilter Charcoal->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry PureProduct Pure AFMBA Dry->PureProduct HPLC HPLC Analysis PureProduct->HPLC MP Melting Point PureProduct->MP

Caption: General workflow for the purification of 2-Amino-3-fluoro-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 2-Amino-3-fluoro-4-methoxybenzoic acid?

A1: While specific solubility data for AFMBA is not widely published, based on its structure and the properties of similar aminobenzoic acids, a mixed-solvent system is often effective. Good starting points include ethanol/water or acetone/water mixtures[8]. The ideal solvent system will dissolve the compound when hot but have low solubility when cold. It is recommended to perform small-scale solubility tests with a range of solvents to determine the optimal choice for your specific crude material. A suggested solvent screening table is provided below.

Q2: How can I assess the purity of my 2-Amino-3-fluoro-4-methoxybenzoic acid?

A2: The purity of AFMBA can be reliably assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) is a common starting point for analyzing aminobenzoic acid isomers[9][10].

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual solvents or structurally similar impurities.

Q3: My compound seems to be degrading during purification. What could be the cause?

A3: Substituted aminobenzoic acids can be susceptible to decarboxylation (loss of CO₂) upon prolonged heating in acidic solutions[11]. While AFMBA is likely more stable than some other analogs, it is advisable to minimize the time the compound is heated in solution. Additionally, the amino group can be prone to oxidation, especially if trace metals are present. Using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) during purification can help mitigate oxidative degradation.

Q4: Can I use column chromatography to purify 2-Amino-3-fluoro-4-methoxybenzoic acid?

A4: Yes, column chromatography can be an effective purification method, especially for removing impurities with significantly different polarities. Due to the polar nature of AFMBA, silica gel chromatography with a mobile phase gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) can be employed. However, for large-scale purifications, recrystallization is often more practical and economical.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System (Ethanol/Water)

This protocol is a general guideline and may require optimization based on the impurity profile of your crude AFMBA.

Materials:

  • Crude 2-Amino-3-fluoro-4-methoxybenzoic acid

  • Ethanol (reagent grade)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude AFMBA and a minimal amount of ethanol. Heat the mixture gently while stirring until the solid dissolves completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for 2-3 minutes.

  • Hot Filtration: Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add warm deionized water dropwise with constant swirling until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery[2].

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator to a constant weight.

Solvent Selection Guide for Recrystallization

The following table provides a starting point for selecting a suitable recrystallization solvent for 2-Amino-3-fluoro-4-methoxybenzoic acid based on general solubility principles for aminobenzoic acids.

Solvent ClassExample SolventsExpected Solubility BehaviorSuitability for Recrystallization
Alcohols Methanol, EthanolGood solubility, especially when hot.Good, often in combination with water as an anti-solvent.
Ketones Acetone, Methyl Ethyl KetoneGood solubility.Potentially suitable, may require an anti-solvent like hexane.
Esters Ethyl AcetateModerate solubility.May be a good single solvent or part of a mixed-solvent system.
Ethers Diethyl Ether, THFLower solubility.May be used as an anti-solvent.
Hydrocarbons Hexane, TolueneVery low solubility.Primarily used as anti-solvents.
Water Low solubility in cold water, higher in hot water.Can be used as a single solvent or as an anti-solvent with a miscible organic solvent.

Logical Relationships in Purification Strategy

PurificationStrategy CrudeProduct Crude AFMBA (with impurities) ImpurityAnalysis Analyze Impurity Profile (TLC, HPLC) CrudeProduct->ImpurityAnalysis PurificationMethod Select Purification Method ImpurityAnalysis->PurificationMethod Recrystallization Recrystallization PurificationMethod->Recrystallization High-loading, Cost-effective Chromatography Column Chromatography PurificationMethod->Chromatography High-resolution, Small-scale PurityCheck Assess Purity (HPLC, MP, NMR) Recrystallization->PurityCheck Chromatography->PurityCheck PureProduct High-Purity AFMBA PurityCheck->PureProduct Purity ≥ 99% FurtherPurification Further Purification (if needed) PurityCheck->FurtherPurification Purity < 99% FurtherPurification->Recrystallization FurtherPurification->Chromatography

Caption: Decision-making flowchart for the purification of AFMBA.

References

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • HELIX Chromatography. HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. [Link]

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Technical Support Center: Synthesis of 2-Amino-3-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently encountered side reactions during the synthesis of this valuable intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis. We follow a logical progression, from starting material issues to final product purification.

Problem 1: Low Yield and Complex Mixture During Nitration of 3-Fluoro-4-methoxybenzoic Acid

Q: I am attempting to nitrate 3-fluoro-4-methoxybenzoic acid to obtain the 2-nitro intermediate, but I'm observing a low yield of the desired product along with several hard-to-separate byproducts. What is causing this and how can I optimize the reaction?

A: This is a common issue stemming from the competing directing effects of the substituents on your starting material and the potential for ipso-substitution.

Causality:

The methoxy group (-OCH₃) is a strong activating, ortho-, para- director, while the fluorine (-F) is a deactivating, but also ortho-, para- director. The carboxylic acid (-COOH) is a deactivating, meta- director. The position ortho to the methoxy group (C2) is the desired site of nitration. However, several side reactions can occur:

  • Isomer Formation: Nitration can occur at other positions, although less favored, leading to isomeric impurities.

  • Ipso-Substitution: The position C4, occupied by the methoxy group, is highly activated. Attack of the nitronium ion (NO₂⁺) at this position can lead to a dienone intermediate. This intermediate can then undergo rearrangement or demethylation, resulting in the formation of phenolic byproducts, which are often colored and difficult to remove.[1][2]

  • Over-Nitration: Under harsh conditions, dinitration products can form.

Troubleshooting and Optimization Protocol:

ParameterRecommendationRationale
Temperature Maintain strict temperature control, typically between 0°C and 5°C.Nitration is highly exothermic. Lower temperatures disfavor the formation of byproducts and reduce the rate of decomposition of nitric acid.
Nitrating Agent Use a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, or acetyl nitrate.These reagents can be more selective and reduce the occurrence of oxidative side reactions compared to the more aggressive nitric acid/sulfuric acid mixture.
Addition Rate Add the nitrating agent dropwise to the solution of your starting material.Slow addition ensures that the concentration of the nitrating agent remains low, minimizing over-nitration and controlling the reaction exotherm.
Solvent Use a solvent in which the starting material is fully soluble at the reaction temperature.Incomplete dissolution can lead to localized "hot spots" and the formation of tar-like byproducts.

Analytical Verification:

  • TLC Analysis: Monitor the reaction progress by TLC. The desired product should have a different Rf value from the starting material and byproducts. A complex spot pattern indicates multiple side reactions.

  • ¹H NMR of Crude Product: Look for the absence of the methoxy signal and the appearance of a broad phenolic -OH peak, which would confirm demethylation.

Below is a workflow to guide your decision-making process for optimizing the nitration step.

nitration_troubleshooting start Low Yield in Nitration check_temp Is Temperature < 5°C? start->check_temp check_reagent Using H₂SO₄/HNO₃? check_temp->check_reagent Yes action_cool Implement Strict Cooling Protocol check_temp->action_cool No check_purity Crude Product Analysis (TLC/NMR) check_reagent->check_purity No action_reagent Switch to Milder Reagent (e.g., Ac₂O/HNO₃) check_reagent->action_reagent Yes phenols_present Phenolic Byproducts Detected? check_purity->phenols_present isomers_present Multiple Isomers Detected? phenols_present->isomers_present No action_reagent2 Confirm Milder Reagent & Lower Temp. phenols_present->action_reagent2 Yes action_conditions Optimize Solvent & Addition Rate isomers_present->action_conditions Yes end Proceed to Reduction isomers_present->end No action_cool->check_reagent action_reagent->check_purity reduction_workflow cluster_reaction Reduction Step cluster_side_reactions Side Reactions Nitro_Compound 2-Nitro-3-fluoro-4- methoxybenzoic Acid H2_PdC H₂, Pd/C Nitro_Compound->H2_PdC Nitroso Nitroso Intermediate H2_PdC->Nitroso Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Condensation Condensation Nitroso->Condensation Product 2-Amino-3-fluoro-4- methoxybenzoic Acid Hydroxylamine->Product Hydroxylamine->Condensation Purification Purification (Charcoal, Recrystallization) Product->Purification Azoxy Azoxy Compound (Colored) Azo Azo Compound (Colored) Azoxy->Azo Azo->Purification Condensation->Azoxy

Caption: Reduction pathway and potential side reactions.

Problem 3: Unwanted Decarboxylation

Q: I am losing my carboxylic acid functional group during one of the synthetic steps, resulting in the formation of 2-fluoro-3-methoxyaniline. Why is this happening?

A: Decarboxylation of benzoic acids can occur under harsh thermal or chemical conditions.

Causality:

While benzoic acids are generally stable, the presence of activating groups on the aromatic ring can make them more susceptible to decarboxylation, especially at elevated temperatures in either strongly acidic or basic media. [3][4][5][6]

  • Thermal Stress: Prolonged heating at high temperatures during any step (e.g., a difficult hydrolysis or a reaction in a high-boiling solvent) can induce the loss of CO₂.

  • Harsh pH Conditions: While less common for simple benzoic acids, extreme pH combined with heat can facilitate decarboxylation.

Preventative Measures:

  • Temperature Control: Avoid excessive temperatures in all reaction and workup steps. If a reaction requires heat, use the minimum temperature necessary for a reasonable reaction rate.

  • Reaction Time: Monitor reactions closely and avoid unnecessarily long reaction times, especially when heating.

  • Neutralization: When moving from acidic to basic conditions or vice versa during workup, do so at lower temperatures (e.g., using an ice bath) to avoid temperature spikes from the heat of neutralization.

Frequently Asked Questions (FAQs)

Q1: Can I use ortho-lithiation to introduce the amino group?

A1: Ortho-lithiation is a powerful technique for regioselective functionalization. In your starting material (e.g., 3-fluoro-4-methoxybenzoic acid), the methoxy group is a known directed metalation group (DMG). [7]Lithiation would likely occur ortho to the methoxy group. However, directly introducing an amino group via lithiation is challenging. You would typically need to react the aryllithium intermediate with an electrophilic nitrogen source (e.g., a tosyl azide), which would then require a subsequent reduction step. [8]This multi-step process may not be as efficient as the more traditional nitration-reduction sequence. Furthermore, competitive lithiation ortho to the fluorine atom is also a possibility. [9][10] Q2: My final product is always slightly off-white or beige, even after recrystallization. Is this normal?

A2: Substituted anthranilic acids are known to be susceptible to air oxidation, which can lead to the formation of colored impurities over time. [11]A slightly off-white or beige color can be common for this class of compounds. To obtain a purer, whiter product, you can try the following:

  • Perform the final recrystallization in the presence of a small amount of a reducing agent like sodium bisulfite.

  • Dry the final product under vacuum at a mild temperature.

  • Store the product under an inert atmosphere (nitrogen or argon) and protected from light.

Q3: What is the best way to monitor the progress of these reactions?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): This is the quickest and most convenient method for routine monitoring of reaction progress. Use an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material, product, and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis and to detect minor impurities, HPLC is the preferred method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR of a small aliquot from the reaction mixture can provide definitive structural information to confirm the formation of the desired product and identify any major intermediates or byproducts.

Q4: Are there any specific safety precautions I should take?

A4: Yes, standard laboratory safety procedures should be followed. Specifically:

  • Nitration: Nitrating mixtures are highly corrosive and oxidizing. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Be prepared for a potentially exothermic reaction.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your hydrogenation apparatus is properly set up and leak-tested. Use a blast shield, and ensure there are no ignition sources nearby. The palladium on carbon catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Quench the catalyst carefully with water or ethanol before filtering.

References

  • Su, W., Xu, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24016. [Link]

  • Su, W., Xu, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. [Link]

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  • Wang, H., et al. (2023). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Angewandte Chemie International Edition, 62(35), e202305501. [Link]

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  • Slaninova, E., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Scientific Reports, 11(1), 4930. [Link]

  • El-Hiti, G. A., & Smith, K. (2016). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2016(5), 222-263. [Link]

  • Hartshorn, S. R., & Schofield, K. (1972). Electrophilic Aromatic Substitution. Part 28. The Mechanism of Nitration of Some 4-Substituted Anisoles and Phenols, and of Rea. Journal of the Chemical Society, Perkin Transactions 2, 1654-1661. [Link]

  • Kollmar, M., et al. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. [Link]

  • Hartshorn, S. R., & Schofield, K. (1972). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2, 1654-1661. [Link]

  • Wang, H., et al. (2021). Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. [Link]

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  • Culf, A. S., et al. (2012). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Dyes and Pigments, 92(3), 1259-1266. [Link]

  • Bohrium. (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. [Link]

  • Corma, A., et al. (2009). selective-catalytic-hydrogenation-of-functionalized-nitroarenes-an-update. Ask this paper. [Link]

  • Rav, L., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]

  • YouTube. (2023). Aromatic electrophilic substitution of ethers| Nirtation| Anisole. [Link]

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Technical Support Center: Troubleshooting Low Solubility of 2-Amino-3-fluoro-4-methoxybenzoic Acid in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-3-fluoro-4-methoxybenzoic acid in their synthetic workflows. As a substituted anthranilic acid, its solubility profile is governed by a complex interplay of its functional groups, making it prone to precipitation in various reaction conditions. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to overcome these challenges.

Understanding the Solubility Profile of 2-Amino-3-fluoro-4-methoxybenzoic Acid

2-Amino-3-fluoro-4-methoxybenzoic acid possesses a unique combination of functional groups that dictate its solubility. The carboxylic acid and amino groups provide hydrophilicity and the capacity for hydrogen bonding, while the benzene ring, fluoro, and methoxy groups contribute to its lipophilicity and can influence intermolecular interactions. The ortho-amino and fluoro substituents can also participate in intramolecular hydrogen bonding, which may reduce its interaction with solvents and lower its solubility.

The solubility of this compound is highly dependent on the solvent's polarity, the pH of the medium, and the temperature. While it is generally more soluble in polar aprotic solvents, its low solubility in less polar solvents commonly used for reactions like amide couplings can be a significant hurdle.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-Amino-3-fluoro-4-methoxybenzoic acid have poor solubility in common reaction solvents?

A1: The limited solubility of 2-Amino-3-fluoro-4-methoxybenzoic acid can be attributed to several factors:

  • Molecular Structure: The planar aromatic ring and the potential for strong intermolecular hydrogen bonding between the carboxylic acid and amino groups can lead to a stable crystal lattice that is difficult to solvate.

  • Intramolecular Hydrogen Bonding: The presence of ortho-amino and fluoro groups can lead to the formation of intramolecular hydrogen bonds. This internal interaction can reduce the availability of these functional groups to form hydrogen bonds with solvent molecules, thereby decreasing solubility.[1][2][3]

  • Solvent Polarity: While soluble in highly polar aprotic solvents, its solubility often decreases in the moderately polar solvents typically used for amide coupling reactions.

Q2: In which organic solvents is 2-Amino-3-fluoro-4-methoxybenzoic acid likely to be most soluble?

A2: Based on its structure and the behavior of similar substituted benzoic acids, 2-Amino-3-fluoro-4-methoxybenzoic acid is expected to be most soluble in polar aprotic solvents such as:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

It will likely have moderate to good solubility in polar protic solvents like methanol and ethanol, and lower solubility in less polar solvents such as tetrahydrofuran (THF), ethyl acetate (EtOAc), and dichloromethane (DCM). Its solubility in non-polar solvents like toluene and hexanes is expected to be very low.

Q3: How does pH affect the solubility of 2-Amino-3-fluoro-4-methoxybenzoic acid?

A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In basic conditions (pH > pKa), the carboxylic acid group will be deprotonated to form the more soluble carboxylate salt.[4] This is a crucial property that can be exploited to enhance its concentration in aqueous or biphasic reaction systems. Conversely, in acidic conditions, the amino group can be protonated, which may also influence solubility.

Q4: My compound precipitates out of the reaction mixture upon adding other reagents. What can I do?

A4: This is a common issue and can often be addressed by:

  • Slower Addition: Add the subsequent reagents slowly to the solution of 2-Amino-3-fluoro-4-methoxybenzoic acid to avoid a sudden change in the solvent environment that can cause precipitation.

  • Co-solvent System: Employ a co-solvent system where the compound has high solubility in one solvent, and the other reagents are soluble in the second.

  • Temperature Control: Gently warming the reaction mixture can help maintain solubility. However, be mindful of the thermal stability of your reactants and products.

Troubleshooting Guide for Low Solubility in Reactions

When encountering low solubility of 2-Amino-3-fluoro-4-methoxybenzoic acid, a systematic approach to troubleshooting is essential. The following decision tree and detailed explanations will guide you through optimizing your reaction conditions.

Troubleshooting_Solubility cluster_solvent Solvent Optimization cluster_temp Temperature Adjustment cluster_conc Concentration Management cluster_additives Solubility-Enhancing Additives cluster_advanced Advanced Techniques start Low Solubility of 2-Amino-3-fluoro-4-methoxybenzoic acid in Reaction solvent_choice Is the solvent system optimized? start->solvent_choice temp_adjustment Can the reaction temperature be adjusted? solvent_choice->temp_adjustment No concentration Is the reactant concentration appropriate? solvent_choice->concentration Yes solvent_options Explore alternative solvents (DMF, DMSO, NMP) Use a co-solvent system Consider greener alternatives (e.g., 2-MeTHF, CPME) solvent_choice->solvent_options Optimize temp_adjustment->concentration No additives Have solubility-enhancing additives been considered? temp_adjustment->additives Yes temp_options Gently heat the reaction mixture Monitor for degradation temp_adjustment->temp_options Adjust concentration->additives No advanced_techniques Are advanced techniques applicable? concentration->advanced_techniques Yes conc_options Reduce reactant concentration Perform a slow addition of reagents concentration->conc_options Manage additives->advanced_techniques No additive_options Use a phase-transfer catalyst for biphasic systems Consider non-nucleophilic bases that can form soluble salts additives->additive_options Add advanced_options Employ sonication to aid dissolution Consider mechanochemistry (ball milling) for solvent-free conditions advanced_techniques->advanced_options Employ end Successful Reaction solvent_options->end temp_options->end conc_options->end additive_options->end advanced_options->end

Caption: A decision tree for troubleshooting low solubility.

In-Depth Troubleshooting Strategies
  • Solvent System Optimization:

    • Alternative Solvents: If solubility is an issue in common solvents like DCM or THF, consider switching to more polar aprotic solvents such as DMF, DMSO, or NMP where substituted benzoic acids tend to have higher solubility.

    • Co-solvents: The use of a co-solvent system can be highly effective.[5] For instance, you can dissolve the 2-Amino-3-fluoro-4-methoxybenzoic acid in a small amount of DMF or DMSO and then dilute the reaction mixture with a less polar solvent in which the other reactants are soluble. This approach maintains a higher overall concentration of the acid in the solution phase.

    • Greener Solvent Alternatives: For amide coupling reactions, studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) can be effective and more environmentally friendly replacements for DCM and DMF.[6][7][8]

  • Temperature Adjustment:

    • Gently heating the reaction mixture can significantly increase the solubility of your starting material. However, it is crucial to monitor the reaction for any signs of degradation of reactants, reagents, or products. An optimal temperature will enhance solubility without compromising the integrity of the reaction components.

  • Concentration Management:

    • Working at lower concentrations can help keep all reactants in the solution phase. While this may slow down the reaction rate, it is often a necessary trade-off to ensure a homogeneous reaction mixture.

    • Slow addition of one reactant to the other using a syringe pump can maintain a low instantaneous concentration of the added reagent, preventing it from crashing out of solution.

  • Use of Solubility-Enhancing Additives:

    • Phase-Transfer Catalysis (PTC): In biphasic reaction systems (e.g., an organic solvent and an aqueous base), a phase-transfer catalyst can be employed to transport the deprotonated carboxylate from the aqueous phase to the organic phase where the reaction occurs.[9][10][11][12][13][14][15][16] Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).

    • Salt Formation: The use of a non-nucleophilic organic base can deprotonate the carboxylic acid to form a more soluble organic salt in situ.

  • Advanced Dissolution Techniques:

    • Sonication: The application of ultrasonic waves can aid in the dissolution of sparingly soluble solids by breaking down agglomerates and increasing the surface area for solvation.[8][10][17][18][19] An ultrasonic bath can be used to treat the reaction mixture to facilitate dissolution before or during the reaction.

    • Mechanochemistry: For certain reactions, solvent-free conditions using techniques like ball milling can be an effective way to overcome solubility issues entirely by promoting reactions in the solid state.[20][21]

Experimental Protocols

Quantitative Solubility Data
SolventSolvent TypeEstimated Qualitative Solubility
WaterPolar ProticSparingly Soluble
Methanol (MeOH)Polar ProticSoluble
Ethanol (EtOH)Polar ProticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble
Dimethylformamide (DMF)Polar AproticHighly Soluble
Tetrahydrofuran (THF)Polar AproticModerately Soluble
Ethyl Acetate (EtOAc)Polar AproticSlightly Soluble
Dichloromethane (DCM)Non-polar AproticSparingly Soluble
TolueneNon-polar AproticInsoluble
HexanesNon-polarInsoluble
Protocol 1: Experimental Determination of Solubility

This protocol outlines a general method for determining the solubility of 2-Amino-3-fluoro-4-methoxybenzoic acid in a given solvent.

Materials:

  • 2-Amino-3-fluoro-4-methoxybenzoic acid

  • Selected solvent

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 2-Amino-3-fluoro-4-methoxybenzoic acid to a known volume of the solvent in a sealed vial.

    • Place the vial in a thermostatically controlled bath at the desired temperature.

    • Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any suspended solids.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC) to determine the concentration of the dissolved solid.

  • Calculation:

    • Calculate the solubility in units of mg/mL or mol/L based on the determined concentration and the dilution factor.

Protocol 2: Amide Coupling with 2-Amino-3-fluoro-4-methoxybenzoic Acid in THF

This protocol is adapted from a literature procedure for an amide coupling reaction involving 2-Amino-3-fluoro-4-methoxybenzoic acid.[22]

Materials:

  • 2-Amino-3-fluoro-4-methoxybenzoic acid

  • Amine of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a stirred solution of 2-Amino-3-fluoro-4-methoxybenzoic acid (1 equivalent) in anhydrous THF under an inert atmosphere, add HATU (1.5 equivalents) and DIPEA (5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature for an additional 16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Perform an aqueous workup by washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography.

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification acid 2-Amino-3-fluoro-4-methoxybenzoic acid (1 equiv) preactivation Pre-activation (15 min, RT) acid->preactivation amine Amine (1.2 equiv) coupling Amide Coupling (16 h, RT) amine->coupling hatu HATU (1.5 equiv) hatu->preactivation dipea DIPEA (5 equiv) dipea->preactivation preactivation->coupling dilution Dilute with EtOAc coupling->dilution extraction Aqueous Wash dilution->extraction drying Dry over MgSO₄ extraction->drying concentration Concentrate drying->concentration purification Purify concentration->purification product Purified Amide Product purification->product

Caption: A workflow for amide coupling with 2-Amino-3-fluoro-4-methoxybenzoic acid.

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Meyers, M. J., et al. (2019). Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. Journal of Medicinal Chemistry, 62(17), 7858-7875. [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Colacino, E., et al. (2021). Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. Chemical Society Reviews, 50(10), 5853-5879. [Link]

  • Davies, M., & Griffiths, D. M. L. (1955). Intramolecular hydrogen bonds and the association and solubilities of substituted benzoic acids. Journal of the Chemical Society (Resumed), 132-136. [Link]

  • Kubota, K., et al. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • Envirostar. (2023). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Sci-Hub. (n.d.). Intramolecular hydrogen bonds and the association and solubilities of substituted benzoic acids. [Link]

  • American Chemical Society. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • Chemistry Stack Exchange. (2018). Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water? [Link]

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer Science & Business Media.
  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. [Link]

  • ResearchGate. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • American Chemical Society. (2022). Solvation Effects in Organic Chemistry. [Link]

  • ResearchGate. (2006). High Throughput Sonication: Evaluation for Compound Solubilization. [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • FooDB. (2010). Showing Compound Anthranilic acid (FDB000896). [Link]

  • National Center for Biotechnology Information. (n.d.). Solvents: From Past to Present. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • ResearchGate. (2025). A Review of the Application of Green Solvents in Organic Synthesis. [Link]

  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • Michigan State University Department of Chemistry. (n.d.). The Ortho Effect of benzoic acids. [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]

  • ResearchGate. (n.d.). meta-Substituted benzoic acid systems. [Link]

  • ElectronicsAndBooks. (n.d.). Quantitative Solubility-Structure Relationships for Some meta- and para- Substituted Benzoic Acids in p-Dioxane and in Tetrahydr. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

Sources

Technical Support Center: Storage and Handling of 2-Amino-3-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for "2-Amino-3-fluoro-4-methoxybenzoic acid." This guide is designed for researchers, scientists, and drug development professionals to address potential challenges in the storage and handling of this valuable research compound. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the quality of your results.

Introduction: The Chemical Nature of 2-Amino-3-fluoro-4-methoxybenzoic acid

2-Amino-3-fluoro-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of an amino group, a fluorine atom, and a methoxy group on the benzoic acid ring imparts unique electronic and steric properties to the molecule. While these features are often desirable for its intended application, they also influence its stability. The electron-donating amino and methoxy groups can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidative processes. Conversely, the electron-withdrawing fluorine atom can impact the acidity of the carboxylic acid and the overall electronic distribution. Understanding this interplay is key to preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Amino-3-fluoro-4-methoxybenzoic acid?

A1: To maintain the long-term stability and purity of 2-Amino-3-fluoro-4-methoxybenzoic acid, it is crucial to store it under controlled conditions. Based on the general principles for handling fluorinated aromatic compounds and aminobenzoic acids, the following storage conditions are recommended[1][2]:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is ideal for long-term storage.

  • Light: Protect from light. Store in an amber or opaque container to prevent photodegradation. Aminobenzoic acids are known to be sensitive to light and may discolor upon exposure[3].

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important to prevent oxidation, as the amino group can be susceptible to oxidative degradation.

  • Container: Use a tightly sealed container to prevent moisture absorption. Glass containers are generally a good choice[1]. Ensure the container is clearly labeled with the chemical name, date of receipt, and any handling precautions[1].

Q2: I've noticed a change in the color of my 2-Amino-3-fluoro-4-methoxybenzoic acid powder. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation in aminobenzoic acid derivatives. This is typically due to oxidation or photodegradation[3]. The amino group is prone to oxidation, which can lead to the formation of colored impurities. Exposure to light can also initiate photochemical reactions. If you observe a color change, it is advisable to re-analyze the material for purity before use in sensitive applications.

Q3: Can I store solutions of 2-Amino-3-fluoro-4-methoxybenzoic acid?

A3: While it is always best to prepare solutions fresh, if short-term storage is necessary, it should be done with care. The stability of the compound in solution will depend on the solvent, pH, and storage conditions. Acidic conditions may lead to hydrolysis, while exposure to light can cause photodegradation. If you must store a solution, keep it refrigerated, protected from light, and use it as soon as possible. It is recommended to perform a quick purity check (e.g., by HPLC) if the solution has been stored for an extended period.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent results in biological assays.

Potential Cause Troubleshooting Steps
Degradation of the compound - Verify Purity: Analyze the stored compound using a suitable analytical method like HPLC-UV to check for the presence of degradation products. - Fresh Stock: If degradation is confirmed, use a fresh, unopened batch of the compound for your experiments. - Review Storage: Ensure that the compound has been stored according to the recommended conditions (cool, dark, inert atmosphere).
Contamination - Proper Handling: Always use clean spatulas and weighing instruments. Avoid cross-contamination with other reagents. - Solvent Purity: Use high-purity solvents for preparing solutions.

Issue 2: Poor solubility or precipitation of the compound from solution.

Potential Cause Troubleshooting Steps
Incorrect solvent or pH - Solvent Selection: Test the solubility in a small range of solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good starting points for initial dissolution, followed by dilution in aqueous buffers. - pH Adjustment: The carboxylic acid group's solubility is pH-dependent. In aqueous solutions, adjusting the pH to slightly basic conditions (above the pKa of the carboxylic acid) will deprotonate it and generally increase solubility.
Polymorphism - Characterization: Different crystalline forms (polymorphs) can have different solubilities. While specific data for this compound is not readily available, related compounds like p-aminobenzoic acid are known to exhibit polymorphism[4][5]. If you suspect this is an issue, techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be used to characterize the solid form.

Potential Decomposition Pathways

Understanding the potential ways in which 2-Amino-3-fluoro-4-methoxybenzoic acid can decompose is crucial for preventing it. The following diagram illustrates the likely degradation pathways based on the chemistry of its functional groups.

Potential Decomposition Pathways A 2-Amino-3-fluoro-4-methoxybenzoic acid B Decarboxylation Product (Heat) A->B Heat C Oxidation Products (Oxygen, Light) A->C O2 / Light D Photodegradation Products (UV Light) A->D hv (UV) E Hydrolysis Products (Strong Acid/Base) A->E H+/OH-

Caption: Potential degradation pathways for 2-Amino-3-fluoro-4-methoxybenzoic acid.

  • Decarboxylation: Elevated temperatures can lead to the loss of the carboxylic acid group as carbon dioxide, resulting in the formation of 2-fluoro-3-methoxyaniline. Thermal studies on substituted aminobenzoic acids have shown that decarboxylation can occur, especially in the liquid state after melting[1].

  • Oxidation: The amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light. This can lead to the formation of colored polymeric materials or nitro derivatives.

  • Photodegradation: Aromatic amino acids can undergo complex photochemical reactions upon exposure to UV light. For p-aminobenzoic acid, photodegradation can involve polymerization and oxidation of the amino group[6].

  • Hydrolysis: While generally stable, under strongly acidic or basic conditions, the methoxy group could potentially be hydrolyzed, although this is less likely under typical storage conditions.

Experimental Protocols

To ensure the quality of your "2-Amino-3-fluoro-4-methoxybenzoic acid," it is recommended to perform periodic purity checks, especially if the material has been in storage for a long time or if you suspect degradation.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the analysis of 2-Amino-3-fluoro-4-methoxybenzoic acid. Method optimization may be required.

1. Materials:

  • 2-Amino-3-fluoro-4-methoxybenzoic acid sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid
  • Volumetric flasks, pipettes, and vials

2. Instrumentation:

  • HPLC system with a UV detector
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Sample Preparation:
  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.
  • Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • UV Detection: Set the wavelength based on the UV absorbance maximum of the compound (typically in the range of 250-300 nm for this type of chromophore). A diode array detector (DAD) can be used to monitor a range of wavelengths.
  • Gradient Elution: A typical gradient might be: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 10 | | 20 | 90 | | 25 | 90 | | 26 | 10 | | 30 | 10 |

4. Data Analysis:

  • Integrate the peak corresponding to 2-Amino-3-fluoro-4-methoxybenzoic acid and any impurity peaks.
  • Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study

To understand the stability of the compound under stress conditions, a forced degradation study can be performed. This involves exposing the compound to harsh conditions and analyzing the resulting degradation products.

1. Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.
  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for several hours.
  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for several days.
  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) for a specified period.

2. Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.
  • Analyze all samples by HPLC-UV using the method described in Protocol 1.
  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

The following diagram outlines the workflow for a forced degradation study.

Forced Degradation Study Workflow A Prepare Sample Solutions B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Analyze by HPLC-UV B->C D Identify & Quantify Degradation Products C->D E Determine Degradation Pathway D->E

Caption: A typical workflow for conducting a forced degradation study.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down chemical reactions.
Light Protect from light (Amber/Opaque container)Prevents photodegradation, a common pathway for aminobenzoic acids[3].
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the electron-rich amino group.
Moisture Tightly sealed containerPrevents hydrolysis and potential clumping of the powder.
Labeling Clear and completeEnsures proper identification and tracking of the material's age and handling[1].

By adhering to these guidelines and utilizing the provided troubleshooting and analytical protocols, you can ensure the integrity of your "2-Amino-3-fluoro-4-methoxybenzoic acid" and contribute to the reliability and reproducibility of your research. For further assistance, please do not hesitate to contact our technical support team.

References

  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025).
  • Safety and handling of fluorinated organic compounds - Benchchem. (2025).
  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review - ACS Publications. (n.d.).
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024).
  • Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF - ResearchGate. (2025).
  • Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. (n.d.).
  • 4-Aminobenzoic acid | 150-13-0 - ChemicalBook. (2026).
  • Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter - PubMed. (2013).

Sources

Technical Support Center: Navigating Impurities in 2-Amino-3-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Amino-3-fluoro-4-methoxybenzoic acid" (AFMBA). This guide is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot common purity-related challenges encountered during the use of commercially available AFMBA in experimental settings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research and development.

Introduction: The Synthetic Landscape and Its Implications for Purity

"2-Amino-3-fluoro-4-methoxybenzoic acid" is a highly substituted aromatic compound, and as with many such complex molecules, its purity is intrinsically linked to its synthetic history. While various proprietary methods exist for its commercial production, a plausible and common synthetic strategy involves a multi-step process that can inadvertently introduce specific impurities. Understanding this pathway is the first step in effective troubleshooting.

A likely synthetic route begins with a commercially available starting material, such as 3-fluoro-4-methoxytoluene. This undergoes nitration, followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to the desired amine. Each of these steps is a potential source of impurities that may persist in the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a secondary peak with a similar retention time to my main product in my HPLC analysis. What could this be?

A1: One of the most common impurities in this class of compounds is a regioisomer .[1][2] During the nitration step of the synthesis, the directing effects of the fluorine and methoxy substituents on the aromatic ring can lead to the formation of an undesired isomer.

  • Likely Impurity: The most probable regioisomeric impurity is 2-Amino-5-fluoro-4-methoxybenzoic acid . The nitration of 3-fluoro-4-methoxytoluene can yield a mixture of nitro-isomers, which, after subsequent oxidation and reduction, would result in the corresponding amino-benzoic acid isomers.[3]

  • Troubleshooting & Identification:

    • HPLC-UV Analysis: Employing a high-resolution C18 reversed-phase HPLC column with a gradient elution can often resolve these isomers. A typical mobile phase could consist of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile.[4]

    • LC-MS/MS: For unambiguous identification, LC-MS/MS is the gold standard. While the isomers will have the same mass-to-charge ratio, their fragmentation patterns upon collision-induced dissociation may differ, allowing for their distinction.

    • NMR Spectroscopy: 1H and 19F NMR spectroscopy are powerful tools for distinguishing between these isomers. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for each isomer.[5]

Q2: My product has a slight yellow or brownish tint, and I'm seeing some baseline noise in my chromatogram. What could be the cause?

A2: A colored impurity often suggests the presence of residual nitro-aromatic compounds. This can occur due to an incomplete reduction of the nitro group in the final synthetic step.

  • Likely Impurity: 2-Nitro-3-fluoro-4-methoxybenzoic acid is a probable impurity. The reduction of a nitro group to an amine is a critical step, and if not driven to completion, the unreacted nitro-intermediate will contaminate the final product.[6]

  • Troubleshooting & Identification:

    • Visual Inspection: A yellowish or brownish hue is a strong indicator of nitro-aromatic impurities.

    • HPLC-UV Analysis: Nitro-aromatic compounds typically have a strong UV chromophore and will be readily detectable by HPLC-UV. They will likely have a different retention time than the desired amino-product.

    • FTIR Spectroscopy: The presence of a strong absorption band around 1520-1560 cm-1 and 1345-1385 cm-1, corresponding to the asymmetric and symmetric stretching of the nitro group, can confirm its presence.

Q3: I'm concerned about the presence of unreacted starting materials. What should I look for?

A3: Depending on the specific synthetic route, unreacted starting materials or intermediates from earlier steps can be carried through to the final product.

  • Likely Impurities:

    • 3-Fluoro-4-methoxybenzoic acid: If the nitration step is incomplete, this precursor may be present.

    • 3-Fluoro-4-methoxytoluene: The initial starting material may also be present if the oxidation of the methyl group was not complete.

  • Troubleshooting & Identification:

    • GC-MS Analysis: For more volatile impurities like 3-fluoro-4-methoxytoluene, GC-MS is an excellent analytical technique.

    • HPLC-UV Analysis: 3-Fluoro-4-methoxybenzoic acid can be detected by HPLC-UV, and its identity can be confirmed by comparing its retention time and UV spectrum to a known standard.

Q4: Are there any other potential process-related impurities I should be aware of?

A4: Yes, other process-related impurities can arise from side reactions or degradation.

  • Potential Impurities:

    • De-methylated Impurity (2-Amino-3-fluoro-4-hydroxybenzoic acid): Harsh acidic or basic conditions during synthesis or purification could potentially lead to the cleavage of the methoxy ether bond.

    • Dimerization Products: Under certain conditions, aminobenzoic acids can form dimers or other condensation products.

    • Residual Solvents: Solvents used in the synthesis and purification (e.g., ethanol, ethyl acetate, toluene) may be present in the final product.[7]

  • Troubleshooting & Identification:

    • LC-MS/MS: This is the most effective technique for identifying unknown impurities. The mass-to-charge ratio can provide the molecular weight of the impurity, and the fragmentation pattern can give clues to its structure.

    • Headspace GC-MS: This is the standard method for the analysis of residual solvents.

Data Summary: Common Impurities and Analytical Parameters

Impurity Name Potential Source Typical Analytical Method Key Diagnostic Information
2-Amino-5-fluoro-4-methoxybenzoic acidRegioisomer from nitrationHPLC-UV, LC-MS/MS, NMRDifferent retention time, distinct fragmentation pattern, unique NMR shifts and coupling
2-Nitro-3-fluoro-4-methoxybenzoic acidIncomplete reductionHPLC-UV, FTIRYellow/brown color, characteristic UV spectrum, NO₂ stretch in IR
3-Fluoro-4-methoxybenzoic acidUnreacted intermediateHPLC-UVShorter retention time than the amino-product
3-Fluoro-4-methoxytolueneUnreacted starting materialGC-MSVolatile, characteristic mass spectrum
2-Amino-3-fluoro-4-hydroxybenzoic acidDe-methylationLC-MS/MSLower molecular weight by 14 Da
Residual SolventsPurification processHeadspace GC-MSIdentification based on retention time and mass spectrum

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general method for the separation of 2-Amino-3-fluoro-4-methoxybenzoic acid from its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18-20 min: 95% to 5% B (linear gradient)

    • 20-25 min: 5% B (hold for equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Recrystallization for Product Purification

Recrystallization is an effective method for removing many of the common impurities.[2][7]

  • Solvent Selection: A mixed solvent system is often effective for aminobenzoic acids. A good starting point is a mixture of ethanol and water or ethyl acetate and heptane.[8][9]

  • Procedure:

    • Dissolve the impure 2-Amino-3-fluoro-4-methoxybenzoic acid in a minimal amount of the hot solvent (or the more soluble component of the mixed solvent system).

    • If using a mixed solvent system, slowly add the anti-solvent (the one in which the compound is less soluble) to the hot solution until turbidity is observed.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the purified crystals under vacuum.

Visualizing the Synthetic and Impurity Landscape

Diagram 1: Plausible Synthetic Route and Origin of Impurities

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities Starting Material 3-Fluoro-4-methoxytoluene Nitration Nitration (HNO₃, H₂SO₄) Starting Material->Nitration Nitro_Intermediate 2-Nitro-3-fluoro-4-methoxytoluene Nitration->Nitro_Intermediate Impurity1 Regioisomer: 2-Amino-5-fluoro-4-methoxybenzoic acid Nitration->Impurity1 Side Reaction Oxidation Oxidation (e.g., KMnO₄) Nitro_Intermediate->Oxidation Impurity3 Unreacted Intermediate: 3-Fluoro-4-methoxybenzoic acid Nitro_Intermediate->Impurity3 Incomplete Nitration Nitro_Acid 2-Nitro-3-fluoro-4-methoxybenzoic acid Oxidation->Nitro_Acid Reduction Reduction (e.g., H₂, Pd/C) Nitro_Acid->Reduction Impurity2 Incomplete Reduction: 2-Nitro-3-fluoro-4-methoxybenzoic acid Nitro_Acid->Impurity2 Incomplete Reaction Final_Product 2-Amino-3-fluoro-4-methoxybenzoic acid Reduction->Final_Product

Caption: Plausible synthesis of AFMBA and sources of common impurities.

Diagram 2: Troubleshooting Workflow for Impurity Identification

G Start Impurity Suspected HPLC Run HPLC-UV Analysis Start->HPLC Peak_Check Unexpected Peak(s)? HPLC->Peak_Check LCMS Perform LC-MS/MS Peak_Check->LCMS Yes End Pure Compound Peak_Check->End No NMR Perform NMR Spectroscopy LCMS->NMR Identify_Intermediate Identify Starting Material/ Intermediate LCMS->Identify_Intermediate Identify_Isomer Identify Regioisomer NMR->Identify_Isomer Purify Purify via Recrystallization/ Chromatography Identify_Isomer->Purify Identify_Intermediate->Purify Purify->End

Caption: A logical workflow for the identification and resolution of impurities.

References

  • Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013–1023. [Link]

  • Karmakar, S., & Rasmuson, Å. C. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26(7), 963-972. [Link]

  • Myerson, A. S., & Kim, K. (2018). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design, 18(11), 6648–6656. [Link]

  • Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution (Doctoral dissertation, The University of Manchester). [Link]

  • Hao, Y., et al. (2020). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. University of Southampton. [Link]

  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. [Link]

  • Lewandowski, W., et al. (2008). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 887(1-3), 168-178. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Brainly. (2023). Describe a method to obtain a pure sample of 3-nitrobenzoic acid from the impure solid, determine the. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. Biochemical Journal, 73(2), 305–314. [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

Sources

Scaling up the synthesis of "2-Amino-3-fluoro-4-methoxybenzoic acid" for pilot production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pilot Production of 2-Amino-3-fluoro-4-methoxybenzoic acid

This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the transition from laboratory-scale synthesis to pilot production. The methodologies described herein are grounded in established chemical principles, with a strong emphasis on safety, scalability, and reproducibility.

I. Strategic Approach to Synthesis at Pilot Scale

The synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid is most effectively achieved via a Directed ortho-Metalation (DoM) strategy. This approach offers superior regioselectivity, which is crucial for avoiding isomeric impurities that are difficult to separate at a larger scale.[1][2] The methoxy group (-OCH3) serves as a potent Directed Metalation Group (DMG), guiding the deprotonation to the adjacent C2 position. The fluorine atom at C3 further acidifies this proton, facilitating the lithiation.

The overall synthetic workflow is envisioned as a three-step process:

  • Protection of the Amino Group: The aniline functionality of the starting material, 3-fluoro-4-methoxyaniline, must be protected to prevent it from reacting with the organolithium base.

  • Ortho-Lithiation and Carboxylation: The core C-C bond formation, where the protected aniline is lithiated at the C2 position and subsequently quenched with carbon dioxide.

  • Deprotection and Isolation: Removal of the protecting group to yield the final product, followed by purification.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Directed ortho-Metalation & Carboxylation cluster_2 Step 3: Deprotection & Isolation A 3-Fluoro-4-methoxyaniline B N-Protected Intermediate A->B  e.g., Boc Anhydride, Base C Lithiation (Directed by -OMe & -F) B->C  1. s-BuLi, TMEDA, THF, -78 °C D Carboxylation (Quench with CO2) C->D  2. Solid CO2 E Protected Target Molecule D->E  Aqueous Workup F 2-Amino-3-fluoro-4-methoxybenzoic acid (Final Product) E->F  Acidic Hydrolysis (e.g., HCl) G Start Low Yield of Final Product Check_IPC Analyze IPC sample (post-carboxylation workup) Start->Check_IPC High_SM High amount of starting material? Check_IPC->High_SM IPC OK Low_Pdt Low amount of desired product, but SM consumed? High_SM->Low_Pdt No Sol_Reagent ACTION: 1. Titrate BuLi. 2. Ensure anhydrous conditions. 3. Verify internal temp < -70°C. High_SM->Sol_Reagent Yes Sol_Quench ACTION: 1. Check CO2 quality/quantity. 2. Optimize quench procedure (add organolithium to excess CO2). 3. Check for ketone byproduct. Low_Pdt->Sol_Quench Yes Sol_Isolation ACTION: 1. Optimize pH for precipitation. 2. Perform additional extractions. 3. Analyze waste streams for product loss. Low_Pdt->Sol_Isolation No (Yield loss during isolation)

Caption: Decision tree for troubleshooting low product yield.

IV. Pilot-Scale Experimental Protocols

Disclaimer: These protocols are intended as a guide. All procedures must be thoroughly reviewed and adapted based on a comprehensive risk assessment for the specific equipment and scale of operation.

Protocol 1: Boc-Protection of 3-Fluoro-4-methoxyaniline
  • Reactor Setup: Charge a clean, dry, inerted reactor with 3-fluoro-4-methoxyaniline (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 5-10 L/kg).

  • Base Addition: Add triethylamine (1.2 eq) or another suitable non-nucleophilic base.

  • Boc Anhydride Addition: Cool the mixture to 0-5 °C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the reaction solvent, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC or HPLC.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate, which can often be used in the next step without further purification.

Protocol 2: Directed ortho-Lithiation and Carboxylation
  • Reactor Setup: Charge a rigorously dried and inerted reactor, equipped with a powerful mechanical stirrer and a cryogenic cooling system, with the N-Boc protected intermediate (1.0 eq) and anhydrous THF (10-15 L/kg). Add TMEDA (2.2 eq).

  • Cooling: Cool the solution to an internal temperature of -78 °C.

  • Organolithium Addition: Slowly add sec-butyllithium (2.2 eq, solution in cyclohexane) via cannula or a pressure-rated addition funnel over 1-2 hours, ensuring the internal temperature does not exceed -70 °C. A color change to deep red or brown is typically observed.

  • Lithiation: Stir the mixture at -78 °C for an additional 2-3 hours to ensure complete lithiation.

  • Carboxylation: In a separate, inerted vessel, prepare a slurry of freshly crushed dry ice in anhydrous THF. Slowly transfer the cold lithiated solution onto the vigorously stirred CO₂ slurry via a pre-cooled transfer line.

  • Quench and Warm-up: Once the addition is complete, allow the mixture to slowly warm to room temperature overnight with continued stirring.

  • Aqueous Workup: Carefully quench the reaction mixture by adding saturated ammonium chloride solution. Adjust the pH to ~9 with a base (e.g., NaOH solution) and separate the layers. The protected product should remain in the organic layer.

Protocol 3: Deprotection and Product Isolation
  • Acidic Hydrolysis: Concentrate the organic layer from the previous step. Add a mixture of an appropriate solvent (e.g., dioxane or methanol) and concentrated hydrochloric acid (e.g., 6M HCl).

  • Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the removal of the Boc group by HPLC.

  • Precipitation and Isolation: Cool the reaction mixture. Carefully neutralize the solution with a base (e.g., 2M NaOH) to the isoelectric point (typically pH 4-5) to precipitate the product.

  • Filtration and Drying: Filter the solid product, wash thoroughly with cold water, and then with a small amount of a cold non-polar solvent (e.g., hexanes) to aid drying. Dry the product under vacuum at 50-60 °C.

  • Recrystallization (if needed): For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. [3]

V. References

  • Gau, M. R.; Zdilla, M. J. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp.2016 , 117, 54705. [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link]

  • Gau, M. R.; Zdilla, M. J. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. [Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. ACS Publications. [Link]

  • Directed ortho metalation. Grokipedia. [Link]

  • Direct C–H Carboxylation of Aromatic Compounds. ChemistryViews. [Link]

  • A protocol for safe lithiation reactions using organolithium reagents. FAO AGRIS. [Link]

  • Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. YouTube. [Link]

  • Directed (ortho) Metallation. University of Rochester. [Link]

  • One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. PMC - NIH. [Link]

  • A process for the preparation of 3- and/or 5-substituted anthranilic acids. Google Patents.

  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing. [Link]

  • 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes. [Link]

  • Method for producing substituted anthranilic acid derivatives. Google Patents.

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

Sources

Overcoming poor resolution in HPLC analysis of "2-Amino-3-fluoro-4-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-Amino-3-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common chromatographic challenges, with a primary focus on achieving optimal resolution. The information herein is grounded in established scientific principles and field-proven experience to ensure the integrity and robustness of your analytical methods.

Introduction: Understanding the Analyte

2-Amino-3-fluoro-4-methoxybenzoic acid is a substituted aromatic carboxylic acid.[1] Its chemical structure, containing an acidic carboxyl group, a basic amino group, and a polar methoxy group, presents a unique set of considerations for reverse-phase HPLC method development. The ionizable nature of the molecule makes mobile phase pH a critical parameter for controlling retention and achieving adequate separation from impurities or other components in the sample matrix.

Troubleshooting Guide: Overcoming Poor Resolution

Poor resolution in HPLC can manifest as peak tailing, fronting, or co-elution with other components. The following section provides a systematic approach to diagnosing and resolving these issues.

Q1: My peak for 2-Amino-3-fluoro-4-methoxybenzoic acid is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue, often resulting from secondary interactions between the analyte and the stationary phase. For a compound like 2-Amino-3-fluoro-4-methoxybenzoic acid, which has both acidic and basic functional groups, this is a frequent challenge.

Underlying Causes & Solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amino group of your analyte, causing peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the protonated amino group of the analyte.[2][3] A good starting point is to use a buffer with a pH at least 2 units away from the analyte's pKa.[2]

    • Solution 2: Use of an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to minimize exposed silanol groups. If you are not already using one, switching to a column with advanced end-capping can significantly improve peak shape.

    • Solution 3: Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with the analyte. However, be mindful that TEA can suppress ionization in mass spectrometry detectors.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][5]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination: Accumulation of strongly retained sample components on the column can lead to active sites that cause tailing.

    • Solution: Implement a robust column washing procedure. If the problem persists, consider using a guard column to protect the analytical column.

Q2: I'm observing peak fronting for my analyte. What does this indicate and what is the solution?

Peak fronting, while less common than tailing, is typically a strong indicator of a few specific problems.

Underlying Causes & Solutions:

  • Sample Overload: This is the most common cause of peak fronting.[4][5]

    • Solution: As with tailing, the primary solution is to dilute the sample and reinject. A 1-to-10 dilution is often a good starting point to see if the fronting is resolved.[4]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reverse-phase) than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve the sample and inject a smaller volume.

Q3: The peak for 2-Amino-3-fluoro-4-methoxybenzoic acid is co-eluting with an impurity. How can I improve the separation?

Achieving baseline separation is critical for accurate quantification.[6] When peaks overlap, a systematic approach to method optimization is required.

Underlying Causes & Solutions:

  • Insufficient Mobile Phase Optimization: The composition of the mobile phase is a powerful tool for manipulating selectivity.

    • Solution 1: Adjust Mobile Phase pH: The ionization state of 2-Amino-3-fluoro-4-methoxybenzoic acid and potentially the impurity are highly pH-dependent.[6] Systematically adjusting the pH can alter the retention times of each component differently, leading to improved resolution.[7][8] It is advisable to work at a pH that is at least one unit above or below the pKa of the analytes to ensure consistent retention.[3]

    • Solution 2: Modify Organic Solvent Percentage: In reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times, which can provide better separation of closely eluting peaks.[6]

    • Solution 3: Change the Organic Solvent: The choice of organic solvent can influence selectivity.[9] If you are using methanol, try switching to acetonitrile, or vice versa. The different interactions of these solvents can alter the elution order and improve resolution.[6]

  • Inappropriate Stationary Phase: The column chemistry plays a vital role in the separation mechanism.

    • Solution: If mobile phase optimization does not yield the desired resolution, consider a different stationary phase. For polar aromatic compounds, a phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18 column.[10][11]

FAQs: Method Development & Best Practices

This section addresses frequently asked questions related to developing a robust HPLC method for 2-Amino-3-fluoro-4-methoxybenzoic acid.

Q4: What is a good starting point for an HPLC method for this compound?

A solid starting point for method development is crucial for efficiency.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeA C18 column is a versatile, non-polar stationary phase suitable for the separation of moderately polar compounds like benzoic acid derivatives.[12][13]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)An acidic mobile phase suppresses the ionization of the carboxylic acid group and minimizes silanol interactions, leading to better peak shape and retention.[14]
Mobile Phase B Acetonitrile or MethanolThese are common organic modifiers in reverse-phase HPLC. Acetonitrile often provides better peak shapes and lower backpressure.[15]
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase linearly.A gradient elution is effective for separating compounds with a range of polarities and for cleaning the column after each injection.[12]
Flow Rate 0.8-1.5 mL/min for a 4.6 mm ID columnThis is a standard flow rate that provides a good balance between analysis time and efficiency.
Column Temp. 25-40°CMaintaining a consistent column temperature ensures reproducible retention times.
Detection UV, ~250-280 nmBased on the aromatic structure of the molecule, this wavelength range should provide good sensitivity.[14]
Q5: How do I ensure my method is robust and compliant with regulatory standards?

Method robustness and validation are critical in a regulated environment.

Key Considerations:

  • System Suitability Testing (SST): Before any sample analysis, perform SST to ensure the chromatographic system is performing adequately.[16][17] Key parameters to monitor include retention time, peak area repeatability (%RSD), tailing factor, and resolution between the analyte and a closely eluting peak.

  • Method Validation: Validate your analytical method according to ICH Q2(R2) guidelines.[18][19] This involves demonstrating the method's specificity, linearity, accuracy, precision, range, and robustness.[20][21][22]

  • Allowable Adjustments: Be aware of the allowable adjustments to a validated method as defined by pharmacopeias like the USP General Chapter <621>.[23][24][25] These guidelines specify permissible changes to parameters like mobile phase pH, column temperature, and injection volume without requiring full revalidation.[17]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC analysis of 2-Amino-3-fluoro-4-methoxybenzoic acid.

Troubleshooting_Workflow Start Poor Resolution Observed AssessPeakShape Assess Peak Shape Start->AssessPeakShape Tailing Peak Tailing AssessPeakShape->Tailing Symmetrical? No Fronting Peak Fronting AssessPeakShape->Fronting Symmetrical? No CoElution Co-elution AssessPeakShape->CoElution Multiple Peaks? Yes Tailing_Sol1 Adjust Mobile Phase pH (Lower pH to 2.5-3.5) Tailing->Tailing_Sol1 Tailing_Sol2 Check for Column Overload (Dilute Sample) Tailing->Tailing_Sol2 Tailing_Sol3 Use End-Capped Column Tailing->Tailing_Sol3 Fronting_Sol1 Check for Column Overload (Dilute Sample) Fronting->Fronting_Sol1 Fronting_Sol2 Check Sample Solvent (Dissolve in Mobile Phase) Fronting->Fronting_Sol2 CoElution_Sol1 Optimize Mobile Phase (Adjust pH, % Organic, Solvent Type) CoElution->CoElution_Sol1 End Resolution Improved Tailing_Sol1->End Tailing_Sol2->End Tailing_Sol3->End Fronting_Sol1->End Fronting_Sol2->End CoElution_Sol2 Change Stationary Phase (e.g., Phenyl-hexyl) CoElution_Sol1->CoElution_Sol2 If resolution is still poor CoElution_Sol2->End

Caption: A flowchart for systematic troubleshooting of poor HPLC resolution.

Experimental Protocol: Mobile Phase pH Optimization

This protocol outlines a systematic approach to optimizing the mobile phase pH to improve the resolution of 2-Amino-3-fluoro-4-methoxybenzoic acid from a closely eluting impurity.

Objective: To determine the optimal mobile phase pH for maximum resolution.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.8)

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid

  • Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 6.5 with Acetic Acid

  • Mobile Phase B: Acetonitrile

  • Sample solution of 2-Amino-3-fluoro-4-methoxybenzoic acid containing the impurity.

Procedure:

  • Initial Setup:

    • Equilibrate the column with 95% Mobile Phase A1 and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the UV detector to an appropriate wavelength (e.g., 254 nm).

  • Analysis at pH ~2.8:

    • Inject the sample solution.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Record the chromatogram and calculate the resolution between the analyte and the impurity.

  • Analysis at pH 4.5:

    • Thoroughly flush the system and equilibrate the column with 95% Mobile Phase A2 and 5% Mobile Phase B.

    • Repeat the injection and gradient elution as in step 2.

    • Record the chromatogram and calculate the resolution.

  • Analysis at pH 6.5:

    • Thoroughly flush the system and equilibrate the column with 95% Mobile Phase A3 and 5% Mobile Phase B.

    • Repeat the injection and gradient elution as in step 2.

    • Record the chromatogram and calculate the resolution.

  • Data Analysis:

    • Compare the resolution values obtained at the different pH values.

    • Plot resolution as a function of pH to identify the optimal pH for the separation.

    • Select the pH that provides baseline resolution (Rs > 1.5) and good peak shape.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]

  • <621> CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. (n.d.). Retrieved from [Link]

  • USP <621> Chromatography - DSDP Analytics. (n.d.). Retrieved from [Link]

  • <621> Chromatography - US Pharmacopeia (USP). (2021, November 19). Retrieved from [Link]

  • HPLC Column Selection Guide for Small Molecule Separation - LabRulez LCMS. (n.d.). Retrieved from [Link]

  • EP-5: The “Best” HPLC Columns for Pharmaceutical Analysis (17- minute video) - YouTube. (2025, November 13). Retrieved from [Link]

  • 2-Amino-3-fluoro-4-methoxybenzoic acid | C8H8FNO3 | CID 54595881 - PubChem. (n.d.). Retrieved from [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - MDPI. (n.d.). Retrieved from [Link]

  • Using a Solvent Triangle to Optimize an HPLC Separation. (2013, August 2). Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved from [Link]

  • Different Types of HPLC Columns Used in Analysis - Pharmaguideline. (n.d.). Retrieved from [Link]

  • HPLC Column Selection Guide - Chromtech. (n.d.). Retrieved from [Link]

  • 2-Amino-3-fluoro-4,6-dimethoxybenzoic acid | C9H10FNO4 | CID 91619687 - PubChem. (n.d.). Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23). Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (2025, April 1). Retrieved from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Retrieved from [Link]

  • Mastering Stationary Phases: Selection Criteria and Method Development - Sorbtech. (2026, January 14). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • How to fix asymmetrical chromatography peaks? - Cytiva. (2024, September 1). Retrieved from [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. (2012, July 1). Retrieved from [Link]

  • An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce - PubMed. (2015, September 15). Retrieved from [Link]

  • 2-Amino-5-fluoro-3-methoxybenzoic acid | C8H8FNO3 | CID 54594845 - PubChem. (n.d.). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. (2025, January 8). Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (n.d.). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved from [Link]

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"2-Amino-3-fluoro-4-methoxybenzoic acid" stability in different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of 2-Amino-3-fluoro-4-methoxybenzoic acid across various pH conditions. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested methodologies to empower your experimental success.

While specific stability data for this exact molecule is not extensively published, this guide synthesizes information from structurally related aminobenzoic acid derivatives and established principles of forced degradation studies to provide a robust framework for your work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Amino-3-fluoro-4-methoxybenzoic acid that influence its pH stability?

A1: The stability of 2-Amino-3-fluoro-4-methoxybenzoic acid is primarily governed by its three key functional groups: the carboxylic acid (-COOH), the aromatic amino group (-NH₂), and the electron-withdrawing/donating groups on the benzene ring (fluoro- and methoxy- groups).

  • Ionizable Groups: The amino and carboxylic acid groups are the primary sites of protonation and deprotonation, making the molecule's overall charge and reactivity highly pH-dependent. At low pH, the amino group is protonated (-NH₃⁺), while at high pH, the carboxylic acid is deprotonated (-COO⁻)[1].

  • Aromatic Ring System: The benzene ring itself is relatively stable but is susceptible to oxidation, a process that can be accelerated by changes in pH and exposure to light or air. The amino group, in particular, can make the ring more susceptible to oxidative degradation[2].

  • Substituent Effects: The fluorine atom is a strong electron-withdrawing group, which can influence the pKa of the adjacent amino group and the overall electron density of the aromatic ring. The methoxy group is an electron-donating group, which can also modulate the molecule's reactivity.

Q2: How is the solubility of 2-Amino-3-fluoro-4-methoxybenzoic acid expected to change with pH?

A2: The solubility of this compound is expected to be lowest at its isoelectric point (pI), where the net charge is zero, and significantly higher at pH values below its pKa₁ (carboxylic acid) and above its pKa₂ (amino group).

  • Acidic Conditions (Low pH): In strongly acidic solutions, the amino group will be protonated to form a cationic salt (-NH₃⁺), which is generally more water-soluble.

  • Alkaline Conditions (High pH): In alkaline solutions, the carboxylic acid group will be deprotonated to form an anionic carboxylate salt (-COO⁻), which also typically exhibits high water solubility[2][3].

  • Neutral/Near pI Conditions: Near its isoelectric point, the molecule exists predominantly as a neutral or zwitterionic species, which tends to have lower aqueous solubility.

Q3: What are the likely degradation pathways for this compound under acidic and basic conditions?

A3: Based on the structure, the primary degradation pathways under hydrolytic stress are likely to be decarboxylation and oxidation.

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could promote decarboxylation (loss of the -COOH group)[2].

  • Oxidative Degradation: The aromatic amino group is a common site for oxidation, which can occur in the presence of oxygen, metal ions, or oxidizing agents. This can lead to the formation of colored degradation products like nitroso or nitro compounds, and potentially polymerization[2]. This process can be pH-dependent.

  • Photolytic Degradation: Exposure to UV light can initiate complex degradation pathways, which may include dehalogenation (loss of fluorine) or polymerization[2].

Q4: My solution of 2-Amino-3-fluoro-4-methoxybenzoic acid is changing color. What could be the cause?

A4: A color change, typically to a yellow, brown, or pink hue, is a common indicator of degradation, specifically the oxidation of the aromatic amino group[2]. This is a frequent issue with many aminobenzoic acid derivatives.

  • Cause: Exposure to air (oxygen) and/or light often accelerates this process. The presence of trace metal impurities can also catalyze the oxidation.

  • Prevention: To minimize oxidative degradation, it is recommended to store the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen), protect them from light using amber vials or by wrapping containers in foil, and use high-purity solvents[2][3].

Troubleshooting Guides

Issue: Unexpected peaks appear in my HPLC/LC-MS analysis of samples in acidic or basic solutions.
  • Possible Cause: The appearance of new peaks is a strong indication that the compound is degrading under your experimental conditions. These peaks represent degradation products. Alternatively, they could be impurities present in the starting material[2].

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Analyze a freshly prepared solution of the compound in a neutral, non-reactive solvent (e.g., acetonitrile/water) to confirm the initial purity.

    • Conduct a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as detailed in Protocol 1 . This will help you identify the retention times of specific degradation products and confirm if the unexpected peaks are indeed degradants[4][5].

    • Evaluate Mobile Phase/Solvent Stability: Ensure the compound is not reacting with your mobile phase or sample diluent. Prepare a sample and analyze it immediately, then re-analyze it after several hours at room temperature to check for changes.

Issue: I am experiencing poor recovery of my compound from an aqueous solution after pH adjustment.
  • Possible Cause: This is likely due to the compound precipitating out of solution as you adjust the pH towards its isoelectric point, where its solubility is at a minimum.

  • Troubleshooting Steps:

    • Determine the pKa Values: If not known, perform a pKa determination study (e.g., by potentiometric titration) to understand the pH range of lowest solubility.

    • Modify Extraction Protocol: If performing a liquid-liquid extraction, ensure the pH of the aqueous phase is adjusted to a value where the compound is in its neutral, most non-polar form to maximize partitioning into the organic solvent. Be aware that solubility might be low.

    • Incorporate Co-solvents: If your experimental design allows, consider adding a water-miscible organic co-solvent (e.g., methanol, acetonitrile) to the aqueous buffer to increase the solubility of the compound across a wider pH range.

Data Presentation

Table 1: Predicted Stability Profile of 2-Amino-3-fluoro-4-methoxybenzoic acid

This table provides a qualitative summary of the expected stability based on the chemical properties of aminobenzoic acids. Actual stability should be confirmed experimentally using the protocols provided.

pH RangeConditionExpected StabilityPrimary Degradation Concern
< 2 Strong AcidModeratePotential for slow decarboxylation at elevated temperatures.
2 - 6 Weak AcidGenerally GoodLow risk of hydrolysis. Monitor for oxidation if exposed to air/light.
6 - 8 NeutralGoodConsidered the most stable pH range for storage in solution, protected from light.
8 - 12 Weak BaseModerateIncreased susceptibility to base-catalyzed oxidation of the amino group.
> 12 Strong BaseLow to ModerateHigher rate of oxidation. Potential for other base-catalyzed reactions.

Visualizations

Diagram 1: pH-Dependent Ionization States

G cluster_low_ph Low pH (e.g., pH < 2) cluster_mid_ph Intermediate pH cluster_high_ph High pH (e.g., pH > 9) node_low Cationic Form -COOH -NH₃⁺ node_mid Zwitterionic Form -COO⁻ -NH₃⁺ node_low->node_mid Increase pH node_high Anionic Form -COO⁻ -NH₂ node_mid->node_high Increase pH

Caption: Predicted ionization states of the molecule at different pH values.

Diagram 2: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution in suitable solvent (e.g., ACN) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base neutral Neutral Hydrolysis (Water, 60°C) prep->neutral oxidative Oxidation (e.g., 3% H₂O₂, RT) prep->oxidative sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidative->sampling quench Neutralize/Quench (if necessary) sampling->quench hplc Analyze via Stability-Indicating HPLC-UV/MS Method quench->hplc data Quantify Parent Peak & Degradants hplc->data

Caption: General workflow for a forced degradation stability study.

Experimental Protocols

Protocol 1: Forced Degradation Study for pH Stability Assessment

This protocol outlines a standard procedure to investigate the stability of 2-Amino-3-fluoro-4-methoxybenzoic acid under hydrolytic stress, as recommended by ICH guidelines[4][5].

1. Materials & Reagents:

  • 2-Amino-3-fluoro-4-methoxybenzoic acid

  • HPLC-grade acetonitrile (ACN) and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Heating block or water bath

  • Calibrated pH meter

  • HPLC or LC-MS system

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile or a suitable solvent mixture.

3. Stress Sample Preparation:

  • For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a labeled vial. This creates a final drug concentration of ~100 µg/mL.

    • Acid Hydrolysis: 9 mL of 0.1 M HCl.

    • Base Hydrolysis: 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: 9 mL of HPLC-grade water.

    • Control Sample: Prepare a sample diluted with the mobile phase or initial solvent mixture to represent the T=0 time point.

4. Incubation:

  • Place the acid, base, and neutral hydrolysis vials in a heating block set to 60°C. Keep the control sample at 4°C. The goal is to achieve 5-20% degradation[6]. If degradation is too rapid or slow, adjust the temperature or acid/base concentration accordingly.

5. Sampling and Analysis:

  • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. For example, add 100 µL of 1.0 M NaOH to 1 mL of the acid-stressed sample.

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of the parent compound remaining and the relative area of any degradation products.

Protocol 2: General Stability-Indicating HPLC-UV Method

This method provides a starting point for quantifying the parent compound and separating it from potential degradants. It should be validated for your specific application[7][8].

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the UV maxima of the compound, likely between 250-300 nm.

  • Injection Volume: 10 µL.

References

  • PubChem. (n.d.). 2-Amino-3-fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • López-Arteaga, R., et al. (n.d.). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-fluoro-4,6-dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Maurer, J. L., et al. (2000). pH-Dependent Expression of Periplasmic Proteins and Amino Acid Catabolism in Escherichia coli. Journal of Bacteriology. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. Retrieved from [Link]

  • Rauf, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. Retrieved from [Link]

  • Sahoo, S., et al. (2021). Equilibrium Constant, Concentrations Study of p-Aminobenzoic Acid in Anionic, Cationic and Non-ionic Surfactants. Science Journal of Analytical Chemistry. Retrieved from [Link]

  • Sharma, M. C. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

  • Panda, S. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Fluorinated Benzoic Acids: A Comparative Analysis of 2-Amino-3-fluoro-4-methoxybenzoic acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine atoms into molecular scaffolds is a well-established and powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When these advantages are harnessed within the versatile framework of benzoic acids, a new class of highly valuable building blocks emerges: the fluorinated benzoic acids.

This guide provides an in-depth, comparative analysis of the synthetic routes to "2-Amino-3-fluoro-4-methoxybenzoic acid" and its structural isomers and analogues. We will delve into the nuances of how the substitution pattern on the aromatic ring dictates the synthetic strategy and offer insights into the practical challenges and considerations for researchers in the field.

Comparative Analysis of Synthetic Strategies

The synthetic accessibility of a particular fluorinated benzoic acid is highly dependent on the interplay of the directing effects of the various substituents on the aromatic ring. The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the electron-donating and steric influence of the amino and methoxy groups, creates a complex chemical environment that must be carefully navigated.

Here, we compare the synthetic approaches for three key compounds: the target molecule, 2-Amino-3-fluoro-4-methoxybenzoic acid , its close structural isomer, 4-Amino-2-fluoro-3-methoxybenzoic acid , and the foundational analogue, 2-Amino-3-fluorobenzoic acid .

Synthesis of the Foundational Analogue: 2-Amino-3-fluorobenzoic acid

The synthesis of 2-amino-3-fluorobenzoic acid is well-documented and serves as an excellent baseline for understanding the synthesis of more complex derivatives. A reliable and high-yielding procedure is provided by Organic Syntheses, a testament to its robustness and reproducibility.[1]

The synthesis starts from 2-fluoroaniline and proceeds through the formation of 7-fluoroisatin, which is then oxidatively cleaved to yield the desired product.

Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzoic acid [1]

Step 1: Synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide

  • In a 2-L, three-necked, round-bottomed flask, a solution of hydroxylamine hydrochloride (62.0 g), anhydrous sodium sulfate (256.7 g), and 2,2,2-trichloro-1-ethoxyethanol (79.5 g) in water (1125 mL) is prepared and heated to approximately 40°C.

  • A second solution of 2-fluoroaniline (30 g) in a mixture of water (150 mL) and concentrated hydrochloric acid (75 mL) is added to the first solution.

  • The mixture is heated to reflux, leading to the precipitation of the product.

  • The crude product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 7-Fluoroisatin

  • To 100 mL of concentrated sulfuric acid heated to 70°C in a 250-mL, three-necked, round-bottomed flask, N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide (30.0 g) is added portion-wise over 1 hour.

  • The resulting solution is heated to 90°C for 60 minutes and then cooled to room temperature.

  • The reaction mixture is poured into a vigorously stirred mixture of ice water (1.0 L) and ethyl acetate (200 mL).

  • The organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are dried and concentrated to yield the crude product.

Step 3: Synthesis of 2-Amino-3-fluorobenzoic acid

  • In a 500-mL, three-necked, round-bottomed flask, 7-fluoroisatin (15.0 g) is dissolved in 200 mL of 1 M aqueous sodium hydroxide.

  • 30% Hydrogen peroxide (22 mL) is added dropwise over 45 minutes.

  • After 1.5 hours, the reaction mixture is acidified with 3 M hydrochloric acid to a pH of approximately 1 to precipitate the product.

  • The product is collected by filtration and dried to yield pure 2-amino-3-fluorobenzoic acid (yield: 84-96%).

This multi-step synthesis is a classic example of building complexity on a simple starting material. The yields are generally high, and the procedure is well-vetted.

Synthesis of a Key Isomer: 4-Amino-2-fluoro-3-methoxybenzoic acid

The synthesis of this isomer presents a different set of challenges due to the alternative substitution pattern. A plausible synthetic route starts from m-fluoroaniline and involves protection of the amino group, followed by directed ortho-metalation or Vilsmeier-Haack formylation, oxidation, and deprotection. A reported synthesis outlines a multi-step process with high overall yield and purity.[2]

Experimental Protocol: Synthesis of 4-Amino-2-fluoro-3-methoxybenzoic acid [2]

Step 1: Protection of the Amino Group

  • m-Fluoroaniline is reacted with a suitable protecting group, such as benzyl chloride, to protect the amino functionality.

Step 2: Formylation

  • A Vilsmeier-Haack reaction is employed to introduce a formyl group onto the aromatic ring, directed by the protected amino group.

Step 3: Oxidation

  • The formyl group is oxidized to a carboxylic acid using a Pinnick oxidation or a similar method.

Step 4: Deprotection

  • The protecting group on the amino group is removed, typically by hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the final product.

This route highlights the importance of protecting groups in directing reactions and achieving the desired substitution pattern. The reported yield for this process is up to 96.7% with a purity of 98%, making it suitable for larger-scale production.[2]

Proposed Synthetic Strategy for 2-Amino-3-fluoro-4-methoxybenzoic acid

A potential strategy could start from a suitably substituted nitrobenzene derivative, followed by reduction of the nitro group to an amine.

Proposed Experimental Protocol: Synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid

Step 1: Synthesis of 2-Fluoro-1-methoxy-4-nitrobenzene

  • Starting from a commercially available fluoronitrobenzene, introduce the methoxy group via nucleophilic aromatic substitution.

Step 2: Introduction of the Carboxylic Acid Precursor

  • This is the most challenging step. A directed ortho-metalation followed by carboxylation could be explored, although the directing groups present may lead to a mixture of isomers. Alternatively, a more classical approach involving a Sandmeyer reaction from a corresponding aniline could be considered.

Step 3: Reduction of the Nitro Group

  • The nitro group is reduced to an amino group using standard conditions, such as catalytic hydrogenation (Pd/C, H₂) or reduction with metals in acidic media (e.g., SnCl₂/HCl).

The development of a robust and high-yielding synthesis for this specific isomer would be a valuable contribution to the field, as it would provide access to a new building block for drug discovery.

Comparative Data Summary

Feature2-Amino-3-fluorobenzoic acid4-Amino-2-fluoro-3-methoxybenzoic acid2-Amino-3-fluoro-4-methoxybenzoic acid
Starting Material 2-Fluoroanilinem-Fluoroaniline(Proposed) Substituted Nitrobenzene
Key Reactions Hydroxylamine condensation, cyclization, oxidative cleavageAmino protection, formylation, oxidation, deprotection(Proposed) Nucleophilic substitution, directed metalation/carboxylation, nitro reduction
Reported Yield 84-96% (overall)[1]Up to 96.7% (overall)[2]Not reported
Purity High (recrystallized)[1]98% (HPLC)[2]Not reported
Synthetic Complexity ModerateHighHigh (proposed)

Visualizing the Synthetic Workflows

To better illustrate the synthetic pathways, the following diagrams were generated using the DOT language.

G cluster_0 Synthesis of 2-Amino-3-fluorobenzoic acid A 2-Fluoroaniline B N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide A->B Hydroxylamine condensation C 7-Fluoroisatin B->C Cyclization (H2SO4) D 2-Amino-3-fluorobenzoic acid C->D Oxidative cleavage (H2O2, NaOH)

Caption: Synthetic workflow for 2-Amino-3-fluorobenzoic acid.

G cluster_1 Synthesis of 4-Amino-2-fluoro-3-methoxybenzoic acid E m-Fluoroaniline F Protected m-Fluoroaniline E->F Protection G Formylated intermediate F->G Formylation H Carboxylic acid intermediate G->H Oxidation I 4-Amino-2-fluoro-3-methoxybenzoic acid H->I Deprotection

Caption: Synthetic workflow for 4-Amino-2-fluoro-3-methoxybenzoic acid.

G cluster_2 Proposed Synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid J Substituted Nitrobenzene K Carboxylic acid precursor J->K Introduction of COOH precursor L 2-Nitro-3-fluoro-4-methoxybenzoic acid K->L Functional group manipulation M 2-Amino-3-fluoro-4-methoxybenzoic acid L->M Nitro reduction

Sources

A Comparative Analysis of Synthetic Strategies for 2-Amino-3-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Amino-3-fluoro-4-methoxybenzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a methoxy group on a benzoic acid core, makes it a valuable building block for the synthesis of novel pharmaceutical agents and other bioactive molecules. The presence and specific arrangement of these functional groups can impart desirable pharmacokinetic and pharmacodynamic properties to a target molecule. This guide provides a comparative analysis of potential synthetic routes to this important intermediate, offering insights into the strategic considerations and experimental methodologies involved.

While a definitive, universally adopted synthesis for 2-Amino-3-fluoro-4-methoxybenzoic acid is not prominently documented, this guide will explore plausible and efficient strategies based on established organic chemistry principles and analogous transformations reported in the literature for similar compounds. We will dissect multi-step synthetic pathways, evaluating them on criteria such as starting material accessibility, reaction efficiency, and overall practicality for a laboratory setting.

Comparative Overview of Synthetic Strategies

The synthesis of a polysubstituted benzene ring like that in 2-Amino-3-fluoro-4-methoxybenzoic acid requires careful planning of the order in which substituents are introduced. The directing effects of the existing groups on subsequent electrophilic or nucleophilic substitution reactions are paramount. Below, we propose and compare three potential synthetic strategies, each commencing from a different commercially available starting material.

StrategyStarting MaterialKey TransformationsPotential AdvantagesPotential Challenges
Strategy A 3-Fluoro-4-methoxytolueneNitration, Oxidation, ReductionReadily available starting material.Control of regioselectivity during nitration.
Strategy B 2-Amino-4-methoxybenzoic acidElectrophilic FluorinationDirect introduction of fluorine.Harsh reaction conditions, potential for side products.
Strategy C 4-Methoxy-2-nitrobenzoic acidHalogenation, Nucleophilic Substitution, ReductionPotentially high regioselectivity.Multi-step process, availability of specific reagents.

Strategy A: Synthesis from 3-Fluoro-4-methoxytoluene

This approach leverages a common starting material and proceeds through a series of well-established aromatic transformations.

Workflow Diagram

Strategy A A 3-Fluoro-4-methoxytoluene B 2-Nitro-3-fluoro-4-methoxytoluene A->B Nitration (HNO3/H2SO4) C 2-Nitro-3-fluoro-4-methoxybenzoic acid B->C Oxidation (KMnO4) D 2-Amino-3-fluoro-4-methoxybenzoic acid C->D Reduction (H2, Pd/C)

Caption: Synthetic route starting from 3-Fluoro-4-methoxytoluene.

Experimental Protocol

Step 1: Nitration of 3-Fluoro-4-methoxytoluene

  • To a stirred solution of 3-fluoro-4-methoxytoluene in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-nitro-3-fluoro-4-methoxytoluene.

Step 2: Oxidation of the Methyl Group

  • Dissolve the 2-nitro-3-fluoro-4-methoxytoluene in a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate portion-wise over 1 hour.

  • Continue refluxing for 4 hours or until the purple color of the permanganate has disappeared.

  • Cool the mixture to room temperature and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 2-nitro-3-fluoro-4-methoxybenzoic acid.

Step 3: Reduction of the Nitro Group

  • Dissolve the 2-nitro-3-fluoro-4-methoxybenzoic acid in methanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the final product, 2-amino-3-fluoro-4-methoxybenzoic acid. A similar reduction of a nitro group in the synthesis of 2-amino-4-methoxybenzoic acid has been reported to proceed in high yield[1].

Strategy B: Synthesis from 2-Amino-4-methoxybenzoic acid

This strategy involves the direct fluorination of a pre-existing anthranilic acid derivative.

Workflow Diagram

Strategy B A 2-Amino-4-methoxybenzoic acid B 2-Amino-3-fluoro-4-methoxybenzoic acid A->B Electrophilic Fluorination (e.g., Selectfluor) Strategy C A 4-Methoxy-2-nitrobenzoic acid B 3-Bromo-4-methoxy-2-nitrobenzoic acid A->B Bromination (Br2, FeBr3) C 3-Fluoro-4-methoxy-2-nitrobenzoic acid B->C Nucleophilic Fluorination (e.g., KF, phase-transfer catalyst) D 2-Amino-3-fluoro-4-methoxybenzoic acid C->D Reduction (H2, Pd/C)

Sources

Validating the Structure of "2-Amino-3-fluoro-4-methoxybenzoic acid" using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In the case of polysubstituted aromatic compounds such as 2-Amino-3-fluoro-4-methoxybenzoic acid, the precise arrangement of substituents on the benzene ring can be challenging to determine using one-dimensional Nuclear Magnetic Resonance (1D NMR) alone. This guide provides an in-depth technical comparison of two-dimensional (2D) NMR techniques to definitively validate the structure of this compound, supported by predictive data and detailed experimental protocols.

The Challenge: Differentiating Isomers

The chemical formula C8H8FNO3 can correspond to several constitutional isomers. Simple 1H and 13C NMR spectra might provide ambiguous data due to overlapping signals and complex coupling patterns. 2D NMR spectroscopy, however, offers a powerful solution by spreading spectral information across two dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1][2][3] This guide will focus on three key experiments: COSY, HSQC, and HMBC.

Comparative Analysis of 2D NMR Techniques

2D NMR Technique Information Gained Application to 2-Amino-3-fluoro-4-methoxybenzoic acid Strengths Limitations
COSY (Correlation Spectroscopy)Reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[1][4][5]Identifies neighboring protons on the aromatic ring.Excellent for establishing proton connectivity within a spin system.Does not provide information about carbons or quaternary centers.
HSQC (Heteronuclear Single Quantum Coherence)Shows direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[6][7][8]Unambiguously assigns protons to their directly bonded carbons.Highly sensitive and resolves overlapping proton signals by spreading them into the carbon dimension.[8]Only shows direct C-H bonds, not long-range correlations.
HMBC (Heteronuclear Multiple Bond Correlation)Detects long-range correlations between protons and carbons over 2-4 bonds.[9][10][11]Crucial for connecting molecular fragments, identifying quaternary carbons, and confirming substituent positions.Provides the key connectivity information needed to assemble the entire molecular structure.[10]The absence of a correlation does not definitively rule out a long-range coupling.[9]

Predicted NMR Data for 2-Amino-3-fluoro-4-methoxybenzoic acid

The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These estimations are based on empirical data for similar structures and serve as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Data

Atom Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-5~6.7d³J(HH) = 8.5
H-6~7.8d³J(HH) = 8.5
NH₂~4.5br s-
OCH₃~3.9s-
COOH~11.0br s-

Table 2: Predicted ¹³C NMR Data

Atom Predicted Chemical Shift (ppm)
C-1 (COOH)~168
C-2 (C-NH₂)~135
C-3 (C-F)~150 (d, ¹J(CF) ≈ 240 Hz)
C-4 (C-OCH₃)~155
C-5~110
C-6~125
OCH₃~56

Experimental Protocols

A systematic approach is crucial for acquiring high-quality 2D NMR data. The following is a generalized workflow.

Sample Preparation
  • Dissolve approximately 10-20 mg of 2-Amino-3-fluoro-4-methoxybenzoic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

1D NMR Acquisition
  • Acquire a standard 1D ¹H NMR spectrum to verify sample concentration and purity, and to determine the spectral width for the 2D experiments.[12]

  • Acquire a 1D ¹³C NMR spectrum to determine the carbon spectral width.

2D NMR Acquisition Workflow

G cluster_acq 2D NMR Acquisition start Start: Prepared Sample proton_1d Acquire 1D ¹H Spectrum start->proton_1d cosy Acquire COSY Spectrum proton_1d->cosy hsqc Acquire HSQC Spectrum cosy->hsqc hmbc Acquire HMBC Spectrum hsqc->hmbc

Caption: Workflow for 2D NMR data acquisition.

Data Processing
  • Apply appropriate window functions (e.g., sine-bell) to the raw data in both dimensions to improve spectral resolution and signal-to-noise.

  • Perform Fourier transformation in both dimensions to convert the time-domain data into the frequency domain.[13]

  • Phase correct the spectra to ensure all peaks are in the absorptive mode.[14]

  • Reference the spectra using the residual solvent signal.

Step-by-Step Structure Elucidation

Step 1: Identify Proton-Proton Couplings with COSY

The COSY spectrum will reveal correlations between coupled protons.[15] For 2-Amino-3-fluoro-4-methoxybenzoic acid, a cross-peak is expected between the two aromatic protons, H-5 and H-6, confirming their ortho relationship. Aromatic proton couplings are typically in the range of 6-10 Hz for ortho protons.[16][17][18]

Caption: Expected COSY correlation for aromatic protons.

Step 2: Assign Protons to Carbons with HSQC

The HSQC spectrum correlates each proton with its directly attached carbon.[6][9] This allows for the unambiguous assignment of the protonated carbons in the aromatic ring (C-5 and C-6) and the methoxy group.

Table 3: Expected HSQC Correlations

Proton Correlated Carbon
H-5C-5
H-6C-6
OCH₃OCH₃
Step 3: Piece the Structure Together with HMBC

The HMBC experiment is the key to the final structure validation by revealing long-range (2-3 bond) ¹H-¹³C correlations.[9][10]

Key Expected HMBC Correlations:

  • H-5 will show correlations to:

    • C-1 (COOH) (3-bond)

    • C-3 (C-F) (2-bond)

    • C-4 (C-OCH₃) (3-bond)

  • H-6 will show correlations to:

    • C-2 (C-NH₂) (2-bond)

    • C-4 (C-OCH₃) (2-bond)

  • The OCH₃ protons will show a correlation to C-4 , confirming the position of the methoxy group.

G cluster_mol Key HMBC Correlations H6 H-6 C2 C-2 (C-NH₂) H6->C2 ²J(CH) C4 C-4 (C-OCH₃) H6->C4 ²J(CH) OCH3 OCH₃ OCH3->C4 ³J(CH)

Sources

Navigating the Biological Landscape of 2-Amino-3-fluoro-4-methoxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall therapeutic potential. The scaffold of 2-Amino-3-fluoro-4-methoxybenzoic acid presents a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of its derivatives, drawing upon established principles of medicinal chemistry and outlining the requisite experimental methodologies for their evaluation. While direct and extensive comparative studies on a wide array of derivatives of this specific molecule are not abundantly available in the current literature, this guide will establish a framework for their systematic investigation.

The Core Moiety: 2-Amino-3-fluoro-4-methoxybenzoic Acid

The parent compound, 2-Amino-3-fluoro-4-methoxybenzoic acid, possesses a unique substitution pattern on the benzene ring that suggests the potential for diverse biological activities. The presence of an amino group, a fluoro group, and a methoxy group can influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of pharmacological activity. For instance, the fluorine atom can modulate the acidity of the carboxylic acid and influence interactions with biological targets.

Potential Biological Activities and Structure-Activity Relationships

Based on the broader class of substituted benzoic acids, derivatives of 2-Amino-3-fluoro-4-methoxybenzoic acid are anticipated to exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. The modification of the carboxylic acid and amino groups is a common strategy to generate derivatives with improved potency and selectivity.

Anticancer Activity

Amide derivatives of benzoic acids are a well-explored class of compounds with potential anticancer properties. The synthesis of N-substituted amides from 2-Amino-3-fluoro-4-methoxybenzoic acid could lead to compounds that interfere with various cellular processes in cancer cells, such as cell cycle progression and apoptosis.

Hypothetical Structure-Activity Relationship:

The nature of the substituent on the amide nitrogen would be a critical determinant of cytotoxic activity. Aromatic and heterocyclic substituents could engage in π-π stacking or hydrogen bonding interactions with target proteins, such as kinases or tubulin. The introduction of additional halogen atoms or other functional groups on these substituents could further modulate activity.

Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives is well-documented. Modifications of the 2-Amino-3-fluoro-4-methoxybenzoic acid scaffold could yield compounds that inhibit the growth of various bacterial and fungal pathogens.

Hypothetical Structure-Activity Relationship:

The overall lipophilicity of the derivatives would play a crucial role in their ability to penetrate microbial cell membranes. The introduction of lipophilic groups could enhance antimicrobial activity. Furthermore, specific functional groups might interact with essential microbial enzymes or disrupt cell wall synthesis.

Anti-inflammatory Activity

Substituted benzoic acids are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). Derivatives of 2-Amino-3-fluoro-4-methoxybenzoic acid could act as novel anti-inflammatory agents.

Hypothetical Structure-Activity Relationship:

The spatial arrangement of the substituents on the benzoic acid ring is crucial for fitting into the active site of inflammatory enzymes. Modifications that alter the conformation of the molecule could significantly impact its anti-inflammatory potency.

Experimental Evaluation: Protocols and Methodologies

To empirically determine and compare the biological activities of 2-Amino-3-fluoro-4-methoxybenzoic acid derivatives, a series of standardized in vitro assays are essential.

In Vitro Anticancer Activity Assessment

A primary screening of the cytotoxic effects of the synthesized derivatives against a panel of human cancer cell lines is the first step.

Experimental Workflow for Anticancer Activity Screening:

Caption: Workflow for in vitro anticancer activity screening.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-Amino-3-fluoro-4-methoxybenzoic acid derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the derivatives can be assessed against a panel of pathogenic bacteria and fungi using broth microdilution or disk diffusion methods.

Experimental Workflow for Antimicrobial Susceptibility Testing:

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol for Broth Microdilution:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Activity Assays

The anti-inflammatory potential of the derivatives can be evaluated by assessing their ability to inhibit key inflammatory mediators.

Experimental Workflow for Anti-inflammatory Activity Assays:

A Comparative Guide to the Quantification of 2-Amino-3-fluoro-4-methoxybenzoic acid: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of small molecules is paramount for establishing pharmacokinetic profiles, ensuring quality control, and understanding biological pathways. 2-Amino-3-fluoro-4-methoxybenzoic acid, a fluorinated aromatic compound, presents a unique analytical challenge due to its specific chemical properties. This guide provides an in-depth, objective comparison of two prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the principles, experimental methodologies, and performance characteristics of each technique. By presenting supporting experimental data and explaining the rationale behind procedural choices, this guide aims to empower you to select the most appropriate analytical strategy for your specific research needs.

The Analyte: 2-Amino-3-fluoro-4-methoxybenzoic acid

Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of the target analyte, 2-Amino-3-fluoro-4-methoxybenzoic acid.

  • Molecular Formula: C8H8FNO3[1]

  • Molecular Weight: 185.15 g/mol [1]

  • Chemical Structure: The presence of a benzoic acid moiety, an aromatic ring, and a methoxy group suggests that this compound possesses a chromophore, making it amenable to UV detection. The fluorine atom can influence its polarity and ionization behavior.

Principles of the Compared Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a chromatographic technique that separates components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[2][3][4] For a compound like 2-Amino-3-fluoro-4-methoxybenzoic acid, a reversed-phase C18 column is typically employed, where the stationary phase is nonpolar, and a polar mobile phase is used.

The principle of UV detection is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[5] As the separated analyte elutes from the HPLC column and passes through the detector's flow cell, it absorbs UV radiation at a specific wavelength.[5][6] The resulting signal is recorded as a peak in the chromatogram, and the area under this peak is proportional to the concentration of the analyte.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[7][8][9][10] After the analyte is separated by the LC system, it enters the mass spectrometer's ion source, where it is converted into gas-phase ions.[11][12]

The tandem mass spectrometer then performs two stages of mass analysis. In the first stage (MS1), the precursor ion (the ionized form of the analyte) is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). By monitoring a specific precursor-to-product ion transition (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS can achieve exceptional selectivity and sensitivity, even in complex biological matrices.[13]

Experimental Workflow Comparison

To provide a practical comparison, let's consider a hypothetical scenario of quantifying 2-Amino-3-fluoro-4-methoxybenzoic acid in human plasma.

HPLC-UV Workflow

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate & Reconstitute supernatant->evap inject Inject into HPLC evap->inject separation C18 Column Separation inject->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification via External Standard Curve integration->quantification

Caption: Experimental workflow for HPLC-UV analysis.

LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample with Internal Standard ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute for Injection supernatant->dilute inject Inject into LC dilute->inject separation C18 Column Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization msms Tandem MS Detection (MRM) ionization->msms chromatogram Generate Chromatogram msms->chromatogram integration Peak Integration chromatogram->integration quantification Quantification via Internal Standard Curve integration->quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

Sample Preparation

Objective: To extract 2-Amino-3-fluoro-4-methoxybenzoic acid from the plasma matrix and remove interfering substances.

Protocol for Both Methods (with minor variations):

  • Spiking: To a 100 µL aliquot of plasma, add the internal standard (for LC-MS/MS) or a blank solution (for HPLC-UV).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (for HPLC-UV): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Dilution (for LC-MS/MS): The supernatant may be directly diluted with the initial mobile phase before injection.

Chromatographic Conditions
ParameterHPLC-UVLC-MS/MS
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic or Gradient (e.g., 30-70% B over 10 min)Gradient (e.g., 5-95% B over 5 min)
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 30°C40°C
Injection Volume 10 µL5 µL
Detection Wavelength 254 nm (hypothetical, requires optimization)N/A
Mass Spectrometry Conditions (for LC-MS/MS)
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Precursor Ion (m/z) To be determined (e.g., [M+H]+ or [M-H]-)
Product Ion (m/z) To be determined (optimized for a specific fragment)
Collision Energy Optimized for maximum product ion intensity
Dwell Time 100 ms

Performance Comparison: A Data-Driven Analysis

The choice between HPLC-UV and LC-MS/MS often hinges on the specific requirements of the assay, particularly concerning sensitivity, selectivity, and throughput. The following table presents a comparative summary based on typical performance characteristics for the quantification of a small molecule like 2-Amino-3-fluoro-4-methoxybenzoic acid in a biological matrix.

ParameterHPLC-UVLC-MS/MSRationale & Justification
Sensitivity (LLOQ) ~10-50 ng/mL~0.1-1 ng/mLLC-MS/MS offers significantly lower limits of detection due to the high specificity of MRM, which reduces background noise.[14]
Selectivity ModerateVery HighHPLC-UV can be susceptible to interference from co-eluting compounds that absorb at the same wavelength.[14] LC-MS/MS provides structural confirmation through specific precursor-product ion transitions, minimizing the risk of interferences.[15]
Linearity (R²) >0.995>0.998Both techniques can achieve excellent linearity over a defined concentration range.
Accuracy & Precision (%CV) <15%<15%Both methods can meet the stringent requirements of regulatory guidelines for bioanalytical method validation.[16][17]
Matrix Effect Generally LowCan be SignificantThe ionization process in LC-MS/MS can be suppressed or enhanced by co-eluting matrix components, potentially affecting accuracy.[18] This is less of a concern with UV detection.
Throughput LowerHigherLC-MS/MS methods often employ shorter run times due to the use of smaller particle size columns and the high specificity of the detector.[14]
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to purchase and maintain, and the methodology is generally simpler to develop and run.[10][15]

Discussion and Recommendations

The selection of the optimal analytical technique for the quantification of 2-Amino-3-fluoro-4-methoxybenzoic acid is a critical decision that should be guided by the specific goals of the study.

HPLC-UV is a suitable choice when:

  • High concentrations of the analyte are expected.

  • The sample matrix is relatively clean and simple .

  • Cost-effectiveness and instrument accessibility are primary considerations.

  • The required sensitivity is within the ng/mL to µg/mL range.[19]

LC-MS/MS is the preferred method when:

  • High sensitivity is required to quantify trace levels of the analyte (pg/mL to low ng/mL range).[19]

  • The sample matrix is complex , such as in biological fluids, where high selectivity is necessary to distinguish the analyte from endogenous components.[15]

  • High throughput is needed for analyzing a large number of samples.

  • Regulatory submission is the end goal, as LC-MS/MS is often considered the "gold standard" for bioanalytical studies.[14][17]

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of 2-Amino-3-fluoro-4-methoxybenzoic acid. HPLC-UV offers a robust and cost-effective solution for applications where high sensitivity is not a critical requirement. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the indispensable tool for challenging bioanalytical applications where trace-level quantification in complex matrices is necessary. By understanding the distinct advantages and limitations of each method, researchers can make an informed decision to ensure the generation of high-quality, reliable, and defensible data.

References

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Drawell. (n.d.). 6 Key Points You Need to Know about Quantitative LC-MS. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]

  • IntechOpen. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]

  • ResearchGate. (n.d.). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54595881, 2-Amino-3-fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Retrieved from [Link]

  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. Retrieved from [Link]

  • KNAUER. (n.d.). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]

  • LCGC International. (2018). How It Works: UV Detection for HPLC. [Link]

  • Preprints.org. (n.d.). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from [Link]

  • Perera, R. (2022). A Comprehensive Guide to Chromatography and HPLC / LC-MS. [Link]

  • JASCO. (n.d.). Principles of HPLC (5) Qualitative and quantitative analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... Retrieved from [Link]

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  • Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of 2-Amino-3-fluoro-4-methoxybenzoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is paramount. The compound 2-Amino-3-fluoro-4-methoxybenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring amino, fluoro, and methoxy functional groups on a benzoic acid scaffold, makes it a versatile precursor for a range of therapeutic agents. However, the presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, inducing the formation of unwanted byproducts, and posing potential safety risks in the final drug product.

This guide provides a comprehensive framework for the purity analysis of 2-Amino-3-fluoro-4-methoxybenzoic acid, offering a comparative analysis of methodologies to assess material from different suppliers. As a self-validating system, the described protocols are designed to provide a high degree of confidence in the quality of this critical intermediate, ensuring the robustness and reproducibility of your research and development efforts.

Understanding Potential Impurities: A Synthesis-Based Approach

A thorough purity analysis begins with an understanding of the potential impurities that may be present. These can originate from the synthetic route, degradation, or storage. A common synthetic pathway to 2-Amino-3-fluoro-4-methoxybenzoic acid involves the oxidative cleavage of 7-fluoro-6-methoxyindoline-2,3-dione.[1] This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 7-fluoro-6-methoxyindoline-2,3-dione or its precursors, such as 2-fluoro-3-methoxyaniline, in the final product.

  • Reaction Byproducts: Side reactions can generate structurally related compounds. For instance, incomplete oxidation or alternative reaction pathways could yield various substituted benzoic acid derivatives.

  • Reagents and Solvents: Residual reagents used in the synthesis, such as sodium hydroxide, sodium chloride, or hydrogen peroxide, and any solvents used during reaction and purification, can be carried over.

  • Degradation Products: The compound may degrade over time or under certain storage conditions, leading to the formation of other related substances.

A multi-faceted analytical approach is therefore essential to detect, identify, and quantify this diverse range of potential impurities.

Experimental Workflow for Purity Assessment

A systematic approach to purity analysis ensures that all aspects of the material's quality are thoroughly investigated. The following workflow outlines a comprehensive strategy for comparing the purity of 2-Amino-3-fluoro-4-methoxybenzoic acid from various suppliers.

Purity_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_A Supplier A Sample Preparation Accurate Weighing & Dissolution (e.g., in Mobile Phase or Deuterated Solvent) Sample_A->Preparation Sample_B Supplier B Sample Sample_B->Preparation Sample_C Supplier C Sample Sample_C->Preparation HPLC_UV HPLC-UV (Purity Assessment & Impurity Quantification) Preparation->HPLC_UV LC_MS LC-MS (Impurity Identification) Preparation->LC_MS NMR NMR Spectroscopy (Structural Confirmation & Impurity Identification) Preparation->NMR LoD Loss on Drying (Residual Solvents/Moisture) Preparation->LoD Purity_Table Comparative Purity Table HPLC_UV->Purity_Table Impurity_Profile Impurity Profile Comparison LC_MS->Impurity_Profile NMR->Impurity_Profile CoA_Verification Verification against Supplier CoA Purity_Table->CoA_Verification Impurity_Profile->CoA_Verification Conclusion Supplier Selection CoA_Verification->Conclusion

Caption: A comprehensive workflow for the purity analysis of 2-Amino-3-fluoro-4-methoxybenzoic acid from different suppliers.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key analytical techniques employed in the purity assessment of 2-Amino-3-fluoro-4-methoxybenzoic acid.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Principle: HPLC is the cornerstone of purity analysis, separating the main compound from its impurities based on their differential partitioning between a stationary and a mobile phase. UV detection allows for the quantification of the main peak and any impurity peaks.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Amino-3-fluoro-4-methoxybenzoic acid sample.

    • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient from 95% A to 5% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any impurity peaks relative to the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, enabling the determination of the molecular weights of impurities, which is crucial for their identification.

Instrumentation:

  • An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

Methodology:

  • Sample Preparation and Chromatographic Conditions:

    • Follow the same procedure as for HPLC-UV analysis. The eluent from the HPLC is directly introduced into the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.

    • Mass Range: m/z 50 - 1000.

    • Data Acquisition: Full scan mode to detect all ions. A subsequent targeted MS/MS analysis can be performed on the detected impurity masses to obtain structural information.

  • Data Analysis:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • Determine the accurate mass of each impurity.

    • Propose potential elemental compositions and structures for the impurities based on their mass and the known synthesis route.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

Principle: NMR spectroscopy provides detailed information about the chemical structure of the main compound and can be used to identify and quantify impurities, particularly isomers that may not be resolved by HPLC. ¹H, ¹³C, and ¹⁹F NMR are all valuable for this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the peaks and verify that the integral ratios correspond to the expected number of protons for 2-Amino-3-fluoro-4-methoxybenzoic acid.

    • Look for any unexpected signals that may indicate the presence of impurities.

  • ¹³C and ¹⁹F NMR Analysis:

    • Acquire ¹³C and ¹⁹F NMR spectra to confirm the carbon framework and the presence and environment of the fluorine atom. These can be particularly useful for identifying isomeric impurities.

  • Data Analysis:

    • Compare the obtained spectra with reference spectra or predicted chemical shifts.

    • Identify the signals corresponding to impurities and, if possible, quantify them relative to the main compound using a known internal standard.

Comparative Data Presentation

The following tables present a hypothetical comparative analysis of 2-Amino-3-fluoro-4-methoxybenzoic acid from three different suppliers based on the described analytical methods.

Table 1: HPLC Purity and Impurity Profile

SupplierLot NumberPurity by HPLC (Area %)Number of Impurities DetectedMajor Impurity (Area %)
Supplier A L-2025-00199.85%20.08%
Supplier B L-2025-00299.52%40.21%
Supplier C L-2025-00399.91%10.05%

Table 2: LC-MS Impurity Identification

SupplierMajor Impurity (m/z)Proposed Identity
Supplier A 196.047-Fluoro-6-methoxyindoline-2,3-dione (Starting Material)
Supplier B 196.047-Fluoro-6-methoxyindoline-2,3-dione (Starting Material)
Supplier C 170.05Isomeric impurity (positional isomer)

Table 3: NMR and Physical Properties

Supplier¹H NMR¹⁹F NMRLoss on Drying
Supplier A Conforms to structureConforms to structure0.15%
Supplier B Conforms, minor unidentified peaksConforms0.32%
Supplier C Conforms to structureConforms to structure0.11%

Representative Certificate of Analysis (CoA)

Below is an example of what a comprehensive Certificate of Analysis for high-purity 2-Amino-3-fluoro-4-methoxybenzoic acid should contain.

Certificate of Analysis

Product Name: 2-Amino-3-fluoro-4-methoxybenzoic acid CAS Number: 1180497-45-3 Lot Number: L-2025-003 Molecular Formula: C₈H₈FNO₃ Molecular Weight: 185.15

TestSpecificationResultMethod
Appearance White to off-white powderConformsVisual
Identity by ¹H NMR Conforms to structureConforms400 MHz NMR
Purity by HPLC ≥ 99.5%99.91%HPLC-UV (254 nm)
Individual Impurity ≤ 0.10%0.05%HPLC-UV (254 nm)
Loss on Drying ≤ 0.5%0.11%Gravimetric
Residue on Ignition ≤ 0.1%0.08%USP <281>

Conclusion and Recommendations

This guide has outlined a robust, multi-technique approach for the comprehensive purity analysis of 2-Amino-3-fluoro-4-methoxybenzoic acid. The combination of HPLC-UV for quantitative purity assessment, LC-MS for impurity identification, and NMR for structural confirmation provides a high degree of confidence in the quality of the material.

Based on our hypothetical data, Supplier C provided the material with the highest purity and the lowest levels of impurities. However, the selection of a supplier should not be based solely on purity but also on factors such as batch-to-batch consistency, the nature of the impurities present, and the supplier's quality management systems. It is imperative for researchers and drug development professionals to perform their own in-house analysis to verify the quality of critical starting materials and to ensure the success and reproducibility of their scientific endeavors.

References

  • Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. Journal of Medicinal Chemistry. [Link]

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A Researcher's Guide to Differentiating Aminobenzoic Acid Isomers Through Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of structural isomers is a cornerstone of quality control, reaction monitoring, and regulatory compliance. The aminobenzoic acids—specifically the ortho-, meta-, and para- isomers (2-, 3-, and 4-aminobenzoic acid)—are a classic example of how a simple change in substituent position on an aromatic ring can profoundly influence a molecule's physicochemical properties and, consequently, its spectroscopic signature.

This guide provides an in-depth spectroscopic comparison of these three isomers. It is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous molecular characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, supported by experimental data, to provide a framework for confident isomer differentiation.

The Structural Isomers: A Visual Overview

The key to understanding the spectroscopic differences lies in the relative positions of the amino (-NH₂) and carboxylic acid (-COOH) groups on the benzene ring. These positions dictate the electronic environment of each atom and the nature of intramolecular and intermolecular interactions.

Caption: Molecular structures of the ortho, meta, and para isomers of aminobenzoic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. The chemical shifts (δ) and coupling patterns of the aromatic protons are particularly diagnostic.

Causality of NMR Differences

The electronic nature of the substituents governs the NMR spectra. The -COOH group is electron-withdrawing, deshielding nearby protons and carbons (shifting them downfield), while the -NH₂ group is electron-donating, causing a shielding effect (upfield shift). The interplay of these effects, which varies with their relative positions, results in unique spectral fingerprints for each isomer.

  • ortho-Isomer: The proximity of the -NH₂ and -COOH groups leads to a more complex spectrum due to significant electronic effects and potential intramolecular hydrogen bonding.

  • meta-Isomer: The substituents are further apart, leading to more predictable additive effects on the chemical shifts of the aromatic protons.

  • para-Isomer: The high degree of symmetry in the para-isomer results in a simplified spectrum, often appearing as two distinct doublets in the aromatic region, a classic AA'BB' system.

Comparative NMR Data
Isomer Proton (¹H) Chemical Shifts (δ, ppm) Carbon (¹³C) Chemical Shifts (δ, ppm)
2-Aminobenzoic Acid (ortho) Aromatic H: ~6.6-7.9, -NH₂: ~5.8 (broad), -COOH: ~10-12 (broad)[1]Aromatic C: ~111-151, C=O: ~170
3-Aminobenzoic Acid (meta) Aromatic H: ~6.8-7.5, -NH₂: ~5.4 (broad), -COOH: ~12-13 (broad)Aromatic C: ~115-149, C=O: ~168
4-Aminobenzoic Acid (para) Aromatic H: ~6.6 (d), ~7.7 (d), -NH₂: ~5.9 (broad), -COOH: ~12 (broad)[2]Aromatic C: ~113-153, C=O: ~168[3]

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from multiple sources.

Experimental Protocol: NMR Spectroscopy

Caption: General workflow for acquiring NMR spectra of aminobenzoic acid isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules. The positions of the -NH₂, -COOH, and aromatic C-H bands provide clear, distinguishable patterns for each isomer.

Causality of IR Differences

The key vibrational modes to observe are the N-H stretches of the amino group, the broad O-H stretch of the carboxylic acid dimer, the C=O stretch, and the C-H out-of-plane bending bands in the fingerprint region. Intramolecular hydrogen bonding in the ortho-isomer can significantly alter the position and shape of the O-H and N-H stretching bands compared to the meta- and para- isomers, where intermolecular hydrogen bonding dominates.[4] Furthermore, the substitution pattern on the benzene ring gives rise to characteristic C-H bending vibrations in the 700-900 cm⁻¹ region.

Comparative FT-IR Data
Vibrational Mode 2-Aminobenzoic Acid (ortho) (cm⁻¹) 3-Aminobenzoic Acid (meta) (cm⁻¹) 4-Aminobenzoic Acid (para) (cm⁻¹)
N-H Stretch ~3480, ~3370[5]~3400-3300~3470, ~3360
O-H Stretch (Carboxylic Acid) ~3200-2500 (very broad)~3200-2500 (very broad)~3200-2500 (very broad)[6][7]
C=O Stretch (Carboxylic Acid) ~1670-1680[5]~1695~1660-1680
N-H Bend ~1615[5]~1620~1625
Aromatic C-H Out-of-Plane Bend ~750 (strong, characteristic of 1,2-disubstitution)~750 and ~880 (characteristic of 1,3-disubstitution)~840 (strong, characteristic of 1,4-disubstitution)

Data compiled from NIST Chemistry WebBook and other sources.[8][9][10][11]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the aminobenzoic acid isomer with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectrum Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be collected and automatically subtracted.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. While isomers have the same molecular weight, their fragmentation patterns can differ, offering clues to their structure.

Causality of MS Differences

All three isomers show a prominent molecular ion peak (M⁺˙) at m/z 137. The primary fragmentation pathways involve the loss of small, stable molecules from the carboxylic acid group, such as water (H₂O, M-18), hydroxyl radical (•OH, M-17), and the entire carboxyl group (•COOH, M-45).[12] A key fragmentation for aromatic carboxylic acids is the loss of CO followed by H, or vice-versa.

The ortho-effect can be a significant differentiator. In 2-aminobenzoic acid, the proximity of the amino and carboxyl groups can facilitate unique fragmentation pathways, such as the loss of water involving a hydrogen from the amino group, which is less likely in the meta- and para-isomers. The most significant fragment for all isomers is often the loss of the carboxyl group, leading to an aminophenyl cation at m/z 92.

Comparative Mass Spectrometry Data
Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
2-Aminobenzoic Acid (ortho) 137120 (M-OH)⁺, 92 (M-COOH)⁺, 65[12]
3-Aminobenzoic Acid (meta) 137120 (M-OH)⁺, 92 (M-COOH)⁺, 65
4-Aminobenzoic Acid (para) 137120 (M-OH)⁺, 92 (M-COOH)⁺, 65[8][13]

Note: While the major fragments are often the same, the relative intensities of these fragments can vary between isomers, providing a basis for differentiation.[12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugation of the aromatic ring with the electron-donating amino group and the electron-withdrawing carboxyl group gives rise to characteristic absorption bands.

Causality of UV-Vis Differences

Benzene exhibits characteristic absorption bands which are shifted by substituents (a bathochromic shift to longer wavelengths). The extent of this shift depends on the electronic nature and position of the substituents. The interaction between the donor (-NH₂) and acceptor (-COOH) groups is most direct in the para-isomer, leading to a more significant red shift in its main absorption band compared to the meta-isomer. The ortho-isomer's spectrum can be complicated by steric interactions and intramolecular hydrogen bonding, which can affect the planarity of the chromophore.

Comparative UV-Vis Data (in Ethanol/Methanol)
Isomer Absorption Maxima (λmax, nm)
2-Aminobenzoic Acid (ortho) ~218, ~335[5]
3-Aminobenzoic Acid (meta) ~226, ~272[5]
4-Aminobenzoic Acid (para) ~226, ~288[5][14][15]

Data compiled from various sources. Solvent effects can cause shifts in λmax.

Conclusion

The ortho-, meta-, and para- isomers of aminobenzoic acid, while sharing a common molecular formula, are distinctly different entities under spectroscopic investigation. ¹H NMR provides the most definitive differentiation through the unique chemical shifts and coupling patterns of the aromatic protons, a direct consequence of isomeric substitution. FT-IR offers a rapid and reliable method, particularly by examining the fingerprint region for C-H out-of-plane bending modes characteristic of the substitution pattern. While mass spectrometry and UV-Vis spectroscopy show more subtle differences, the fragmentation intensities (MS) and absorption maxima (UV-Vis) still provide valuable corroborating evidence for structural assignment. By leveraging a multi-technique approach, researchers can confidently and accurately distinguish between these fundamental building blocks of chemical synthesis.

References

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved January 20, 2026, from [Link]

  • MDPI. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Retrieved January 20, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved January 20, 2026, from [Link]

  • Taylor & Francis Online. (1996). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Spectroscopy Letters, 29(4), 609-629. Retrieved January 20, 2026, from [Link]

  • Sielc.com. UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectra of 4-aminobenzoic acid (a), 2-aminobenzoic acid (b).... Retrieved January 20, 2026, from [Link]

  • MDPI. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules, 27(3), 771. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Journal of Molecular Spectroscopy, 330, 114-121. Retrieved January 20, 2026, from [Link]

  • Spherulites. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical shifts in 1H and 13C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. Retrieved January 20, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid Mass Spectrum. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved January 20, 2026, from [Link]

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A Comparative Guide to Catalyst Efficacy in the Synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-fluoro-4-methoxybenzoic acid is a highly functionalized anthranilic acid derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino group ortho to a carboxylic acid, a fluorine atom, and a methoxy group, makes it a valuable building block for the synthesis of complex heterocyclic compounds, including certain kinase inhibitors and other therapeutic agents. The efficient and selective synthesis of this molecule is therefore a critical objective for process chemists and medicinal chemists alike.

This guide provides a comprehensive comparison of the primary catalytic methodologies for the synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data from analogous systems, and provide detailed, field-proven protocols to aid researchers in selecting the most appropriate catalytic strategy for their specific needs.

Synthetic Strategies: An Overview

The synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid can be broadly approached via two distinct retrosynthetic disconnections:

  • Formation of the C-N Bond via Reduction: This is the most common and often most direct route, involving the catalytic hydrogenation of a pre-functionalized nitroaromatic precursor, namely 3-fluoro-4-methoxy-2-nitrobenzoic acid.

  • Formation of the C-N Bond via Cross-Coupling: This strategy involves the coupling of an amine source with a halogenated precursor, such as 2-bromo-3-fluoro-4-methoxybenzoic acid. The two primary catalytic methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

This guide will compare the catalysts employed in each of these strategies, focusing on their efficacy, selectivity, cost, and operational considerations.

Part 1: Catalytic Hydrogenation of 3-fluoro-4-methoxy-2-nitrobenzoic acid

This is arguably the most atom-economical and widely employed method for the synthesis of anilines. The choice of catalyst is paramount to achieving high yields and purity, especially given the potential for side reactions with the other functional groups present on the aromatic ring.

Catalyst Performance Comparison
CatalystTypical Reducing Agent/ConditionsSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages & Disadvantages
Palladium on Carbon (Pd/C) H₂ (gas, 1-4 atm)Methanol/EthanolRoom Temp.1 - 4>95%Advantages: High activity and selectivity, mild reaction conditions, easy to handle as a slurry, and straightforward product isolation via filtration.[1] Disadvantages: Higher cost compared to non-precious metal catalysts, can be pyrophoric when dry.[1]
Raney Nickel H₂ (gas, 1-10 atm) or HydrazineEthanol/Methanol25 - 800.5 - 380 - 95%Advantages: Significantly more cost-effective than palladium, high activity, and can be used with alternative hydrogen sources like hydrazine.[1][2] Disadvantages: Pyrophoric and must be handled with care, may exhibit lower selectivity in the presence of other reducible functional groups, and potential for nickel leaching into the product.[1]
Platinum on Carbon (Pt/C) H₂ (gas, 1-5 atm)Acetic Acid/EthanolRoom Temp.2 - 6>90%Advantages: Highly effective for nitro group reduction, can be more robust than Pd/C in certain acidic media. Disadvantages: Generally more expensive than Pd/C and Raney Nickel, may require more forcing conditions in some cases.
Iron (Fe) Powder Acetic Acid/HClEthanol/Water50 - 1002 - 870 - 90%Advantages: Extremely low cost and environmentally benign. Disadvantages: Requires stoichiometric amounts of metal, leading to significant waste generation, harsher reaction conditions, and often more complex workup procedures.
Mechanistic Insight: The Catalytic Hydrogenation Pathway

The catalytic hydrogenation of a nitro group on a heterogeneous catalyst surface is a complex multi-step process. The generally accepted mechanism involves the following key steps:

  • Adsorption: Both the nitroarene and molecular hydrogen adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface to form reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates.

  • Desorption: The final aniline product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

Hydrogenation_Mechanism cluster_catalyst Catalyst Surface (e.g., Pd/C) Nitroarene R-NO₂ Adsorbed_Nitro R-NO₂ (ads) Nitroarene->Adsorbed_Nitro Adsorption H2 H₂ Adsorbed_H 2H (ads) H2->Adsorbed_H Dissociative Adsorption Nitroso R-NO (ads) Adsorbed_Nitro->Nitroso + 2H (ads) - H₂O Hydroxylamine R-NHOH (ads) Nitroso->Hydroxylamine + 2H (ads) Amine R-NH₂ (ads) Hydroxylamine->Amine + 2H (ads) - H₂O Product R-NH₂ Amine->Product Desorption

Caption: Generalized mechanism for catalytic hydrogenation of a nitroarene.

Experimental Protocol: Catalytic Hydrogenation using 10% Pd/C

This protocol is adapted from established procedures for the reduction of substituted nitrobenzoic acids.

  • Reaction Setup: To a hydrogenation vessel, add 3-fluoro-4-methoxy-2-nitrobenzoic acid (1.0 eq) and methanol (10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1-5 mol%) as a slurry in methanol.

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-3-fluoro-4-methoxybenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: C-N Cross-Coupling Strategies

Catalyst System Comparison
Coupling ReactionCatalyst SystemTypical BaseSolventTemp. (°C)Typical Yield (%)Key Advantages & Disadvantages
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhosNaOtBu or K₃PO₄Toluene or Dioxane80 - 11070 - 95%Advantages: High functional group tolerance, broad substrate scope, and generally high yields.[3] Disadvantages: High cost of palladium and specialized phosphine ligands, sensitivity to air and moisture.
Ullmann Condensation CuI / L-proline or PhenanthrolineK₂CO₃ or Cs₂CO₃DMF or DMSO100 - 15060 - 85%Advantages: Lower catalyst cost compared to palladium-based systems.[4][5] Disadvantages: Often requires higher reaction temperatures, can have a more limited substrate scope, and may require stoichiometric amounts of copper in older protocols.[5]
Mechanistic Insight: The Catalytic Cycles

The mechanisms of the Buchwald-Hartwig amination and the Ullmann condensation are distinct, involving different metal centers and key intermediates.

Buchwald-Hartwig Amination: This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(X)(R₂NH)] OxAdd->AmineCoord + R₂NH Amido L-Pd(II)(Ar)(NR₂) AmineCoord->Amido - HX (Base) Product Ar-NR₂ Amido->Product Reductive Elimination Product->Pd0 Regenerated Catalyst

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation (C-N Coupling): The mechanism of the copper-catalyzed amination is still a subject of some debate, but a plausible pathway involves a Cu(I)/Cu(III) cycle or the formation of a copper(I) amide.

Ullmann_Amination_Cycle CuI Cu(I)-X Amide_Formation Cu(I)-NR₂ CuI->Amide_Formation + R₂NH - HX (Base) OxAdd L-Cu(III)(Ar)(NR₂) Amide_Formation->OxAdd Oxidative Addition (Ar-X) Product Ar-NR₂ OxAdd->Product Reductive Elimination Product->CuI Regenerated Catalyst

Caption: Plausible catalytic cycle for the Ullmann C-N condensation.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This generalized protocol is based on established procedures for the amination of electron-rich aryl bromides.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-3-fluoro-4-methoxybenzoic acid (1.0 eq), Pd₂(dba)₃ (1-3 mol%), and a suitable phosphine ligand such as XPhos (2-6 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 2.0 eq) and the amine source (e.g., ammonia surrogate or primary amine, 1.2 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Ullmann Condensation

This protocol is adapted from modern Ullmann amination procedures.

  • Reaction Setup: In a sealable reaction vessel, combine 2-bromo-3-fluoro-4-methoxybenzoic acid (1.0 eq), copper(I) iodide (5-10 mol%), a ligand such as L-proline or 1,10-phenanthroline (10-20 mol%), and a base like potassium carbonate (2.0 eq).

  • Reagent Addition: Add the amine source (1.5-2.0 eq) and a polar aprotic solvent such as DMF or DMSO.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to 110-140 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The residue can be purified by column chromatography.

Conclusion and Recommendations

The choice of catalytic system for the synthesis of 2-Amino-3-fluoro-4-methoxybenzoic acid is a critical decision that depends on several factors, including the availability of starting materials, cost considerations, scalability, and the specific requirements of the overall synthetic route.

  • For large-scale, cost-effective synthesis, catalytic hydrogenation of the corresponding nitro compound is generally the preferred method. Palladium on carbon offers high efficiency and mild conditions, while Raney Nickel presents a more economical alternative.

  • For laboratory-scale synthesis requiring high functional group tolerance and rapid diversification, the Buchwald-Hartwig amination is an excellent choice. The higher cost of the catalyst is often justified by its broad applicability and high yields.

  • The Ullmann condensation provides a viable, lower-cost alternative to palladium-catalyzed methods, particularly when a copper-based system is already in place or when palladium sensitivity is a concern.

It is imperative for researchers to perform small-scale optimization experiments to determine the ideal catalyst and reaction conditions for their specific application, as catalyst performance can be highly substrate-dependent. This guide provides a solid foundation for initiating such investigations and making informed decisions in the synthesis of this valuable chemical intermediate.

References

  • Guram, A. S.; Buchwald, S. L. Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. J. Am. Chem. Soc.1994 , 116 (17), 7901–7902. [Link]

  • Paul, F.; Patt, J.; Hartwig, J. F. Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. J. Am. Chem. Soc.1994 , 116 (13), 5969–5970. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Slideshare. Ullmann reaction. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Amino-3-fluoro-4-methoxybenzoic acid. As a substituted aromatic acid used in complex organic synthesis, its handling and disposal require a thorough understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols not only comply with safety regulations but are also grounded in sound scientific principles.

Part 1: Core Chemical Profile and Hazard Assessment

Before initiating any disposal procedure, a comprehensive understanding of the compound's hazards is essential. This assessment directly informs every subsequent step, from the selection of personal protective equipment to the final waste stream segregation.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₈FNO₃[1][2]
Molecular Weight 185.15 g/mol [2]
Appearance Solid Powder[3]
GHS Hazard Statements H302, H315, H319, H335[2]
InChIKey PBKUCGDCMIJIFL-UHFFFAOYSA-N[2]

Inherent Hazards and Causality of Precautions

2-Amino-3-fluoro-4-methoxybenzoic acid is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] The primary driver for its specific disposal protocol is its chemical structure: it is a halogenated organic compound due to the presence of a carbon-fluorine bond.

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations for the disposal of halogenated organic compounds because their improper disposal can lead to the formation of persistent and toxic environmental pollutants.[4][5][6] Furthermore, thermal decomposition, such as in a fire, can generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[7] This reactivity profile necessitates a disposal pathway that ensures complete destruction, such as high-temperature incineration, and prevents release into the environment.[8][9]

Part 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable to mitigate the risks of exposure identified in the hazard assessment.

Mandatory PPE and Handling Protocols

  • Eye Protection : Wear chemical safety goggles or a face shield to protect against dust particles.[8]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[8]

  • Body Protection : A standard laboratory coat is required. Ensure it is kept clean and laundered professionally.[3]

  • Respiratory Protection : All handling of the solid compound, especially when generating dust, must be conducted within a certified chemical fume hood to prevent inhalation.[8][10] If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is necessary.

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][11]

Part 3: Step-by-Step Disposal Workflow

The following protocol provides a systematic approach to the collection and disposal of 2-Amino-3-fluoro-4-methoxybenzoic acid waste. The central principle is strict waste stream segregation to ensure compliance and environmental safety.

Step 1: Waste Characterization and Segregation

  • Identify as Halogenated Waste : Due to the fluorine atom, this compound MUST be disposed of as Halogenated Organic Waste .[12]

  • Maintain Segregation : Never mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[4][13] Co-mingling waste streams increases the volume of hazardous waste and can lead to dangerous chemical reactions.[13]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container : Use a sturdy, leak-proof container with a secure screw-top lid, compatible with solid organic chemicals.

  • Apply Hazardous Waste Label : Immediately affix a completed hazardous waste label to the container. Per OSHA and EPA requirements, the label must include:

    • The words "Hazardous Waste"[14]

    • The full chemical name: "2-Amino-3-fluoro-4-methoxybenzoic acid"

    • A clear indication of the hazards (e.g., "Irritant," "Toxic")

Step 3: Collection of Solid Waste

  • Pure Compound : Place any surplus or non-recyclable 2-Amino-3-fluoro-4-methoxybenzoic acid directly into the labeled Halogenated Organic Waste container.[15]

  • Contaminated Labware : Dispose of any materials contaminated with the compound (e.g., weighing boats, contaminated gloves, wipers) in the same designated container. This is crucial because even trace amounts render the materials hazardous.

Step 4: Decontamination of Reusable Glassware

  • Initial Rinse Collection : The first rinse of any container or glassware that held the compound must be collected as hazardous waste.[16] Perform this initial rinse with a suitable organic solvent (e.g., acetone, ethanol).

  • Segregate Rinse Solvent : This first rinseate must be collected in a designated Halogenated Liquid Waste container, as it is now contaminated with the halogenated compound.

  • Subsequent Rinsing : After the initial hazardous rinse, the glassware can be washed according to standard laboratory procedures.

Step 5: Storage and Final Disposal

  • Temporary Storage : Keep the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory. This area should be away from incompatible materials, particularly strong bases and oxidizing agents.[8]

  • Professional Collection : Arrange for the collection of the waste container by a licensed professional waste disposal service.[15] These services are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations, typically via high-temperature incineration.[8][9][17]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating waste generated during work with 2-Amino-3-fluoro-4-methoxybenzoic acid.

G cluster_start Start cluster_type Identify Waste Type cluster_disposal Segregate into Final Container cluster_end Final Step start Waste Generated (Containing 2-Amino-3-fluoro- 4-methoxybenzoic acid) is_solid Is the waste primarily solid? start->is_solid Assess Physical State is_liquid Is the waste a liquid (e.g., first rinse solvent)? is_solid->is_liquid No solid_waste Container: 'HALOGENATED SOLID WASTE' is_solid->solid_waste Yes (e.g., unused chemical, contaminated gloves) liquid_waste Container: 'HALOGENATED LIQUID WASTE' is_liquid->liquid_waste Yes end_point Store in Satellite Accumulation Area for Professional Pickup solid_waste->end_point liquid_waste->end_point

Sources

A Researcher's Guide to the Safe Handling of 2-Amino-3-fluoro-4-methoxybenzoic acid: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-3-fluoro-4-methoxybenzoic acid. The following protocols are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation. The recommendations are based on the known hazards of structurally similar compounds and general best practices for handling fluorinated aromatic compounds.

Hazard Analysis and Risk Assessment

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

The presence of a fluorine atom necessitates additional caution, as fluorinated organic compounds can have unique reactivity and toxicological properties.[4][5]

Hazard Summary Table
HazardDescriptionPrimary Exposure Route
Skin Irritation May cause redness, itching, and inflammation upon contact.Dermal
Eye Irritation Can cause serious eye irritation, potentially leading to damage.Ocular
Respiratory Irritation Inhalation of dust can irritate the respiratory system.Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Primary Engineering Controls: Fume Hoods

All work involving the handling of 2-Amino-3-fluoro-4-methoxybenzoic acid, especially when dealing with powders or creating solutions, must be conducted in a properly functioning chemical fume hood.[4][6][7] This is the most critical step in preventing inhalation exposure.

Essential Personal Protective Equipment

The following PPE is mandatory when handling 2-Amino-3-fluoro-4-methoxybenzoic acid:

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing.[4]Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are essential. For prolonged contact or when handling larger quantities, double-gloving is recommended.[4][7][8]Prevents skin contact and absorption.
Body Protection A flame-resistant lab coat should be worn at all times. For larger-scale operations, a chemical-resistant apron is advised.[4][8]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a fume hood. If a fume hood is not available or in the event of a large spill, a full-face respirator with appropriate cartridges should be used.[9]Prevents inhalation of dust or aerosols.

Step-by-Step Operational Protocols

Adherence to a systematic workflow is crucial for maintaining a safe laboratory environment.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the fume hood is operational and the airflow is adequate.

  • Gather all Necessary Materials: Have all chemicals, solvents, and equipment inside the fume hood before starting.

  • Don Appropriate PPE: Follow the PPE guidelines outlined in Section 2.

  • Review Emergency Procedures: Be familiar with the location and use of the safety shower, eyewash station, and fire extinguisher.[8]

Handling and Experimental Workflow

The following diagram illustrates the standard workflow for handling 2-Amino-3-fluoro-4-methoxybenzoic acid in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Full PPE prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Dissolve/React in Closed System handle1->handle2 handle3 Transfer Solutions with Care handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 Proceed to Cleanup clean2 Segregate Halogenated Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Standard Laboratory Workflow
Post-Handling and Decontamination
  • Decontaminate Glassware: Rinse all glassware that has been in contact with the compound with an appropriate solvent in the fume hood.

  • Clean Work Area: Wipe down the work surface in the fume hood with a suitable cleaning agent.

  • Properly Doff PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[10]

Disposal Plan: Managing Halogenated Waste

As a fluorinated organic compound, 2-Amino-3-fluoro-4-methoxybenzoic acid and any materials contaminated with it must be disposed of as halogenated organic waste.[6][11]

Waste Segregation
  • Solid Waste: Unused compound, contaminated filter paper, and gloves should be placed in a designated, labeled solid halogenated waste container.

  • Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a labeled liquid halogenated waste container.[12]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Never dispose of halogenated organic waste down the drain.[6]

Disposal Procedure

The following flowchart outlines the decision-making process for the disposal of waste generated from experiments involving 2-Amino-3-fluoro-4-methoxybenzoic acid.

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Place in Solid Halogenated Waste Container is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No end Contact EH&S for Pickup solid_waste->end liquid_waste Place in Liquid Halogenated Waste Container is_liquid->liquid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste->end sharp_waste Place in Sharps Container is_sharp->sharp_waste Yes is_sharp->end No sharp_waste->end

Waste Disposal Decision Tree

All waste containers must be clearly labeled with "Halogenated Waste" and a list of the contents.[12] When the container is full, it should be securely sealed and stored in a designated satellite accumulation area before being collected by Environmental Health and Safety (EH&S) personnel.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2][13]Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[2][13]Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2][10]Seek medical attention if breathing becomes difficult.
Spill Evacuate the immediate area. If the spill is large, alert others and contact EH&S. For small spills within a fume hood, use an appropriate absorbent material and dispose of it as halogenated waste.[12]Review spill cleanup procedures and restock spill kits.

References

  • Benchchem.
  • Sciencemadness Wiki. Proper disposal of chemicals.
  • Halogenated Waste (any organic chemical th
  • Sigma-Aldrich.
  • ResearchGate.
  • Synquest Labs. 2-Fluoro-4-methoxybenzoic acid.
  • EPA.
  • Sigma-Aldrich.
  • TCI Chemicals.
  • Fisher Scientific.
  • Vandeputte.
  • ECHEMI.
  • Campus Operations.
  • Ossila.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Environmental Health & Safety. Safe Handling and Storage of Chemicals.
  • Actylis Lab Solutions.
  • Actylis Lab Solutions.
  • Eurofins. Chemical Safety | Personal Protective Equipment (PPE).
  • MDPI.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.